Desformylflustrabromine
描述
This compound is a natural product found in Flustra foliacea with data available.
Structure
3D Structure
属性
分子式 |
C16H21BrN2 |
|---|---|
分子量 |
321.25 g/mol |
IUPAC 名称 |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3 |
InChI 键 |
GQHSCJUTJKLZPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |
规范 SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |
同义词 |
desformylflustrabromine |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of a-dFBr on α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desformylflustrabromine (a-dFBr) is a marine alkaloid that has emerged as a significant modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high selectivity as a positive allosteric modulator (PAM) for the α4β2 subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of a-dFBr on α4β2 nAChRs, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex interactions. a-dFBr enhances the response of α4β2 receptors to endogenous agonists like acetylcholine (ACh) and exogenous agonists such as nicotine (B1678760), without directly activating the receptor itself.[1][3] This potentiation is achieved by binding to an allosteric site distinct from the orthosteric agonist binding site, thereby increasing both the apparent affinity and efficacy of agonists.[3] Such modulation presents a promising therapeutic avenue for conditions involving α4β2 nAChR dysfunction, including nicotine addiction, neuropathic pain, and cognitive deficits.[1][4][5]
Introduction to α4β2 Nicotinic Acetylcholine Receptors
The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the central nervous system.[1] These receptors are ligand-gated ion channels composed of five subunits, which can assemble into two primary stoichiometries with differing sensitivities to agonists: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂.[5][6] The HS isoform exhibits a higher affinity for agonists like nicotine.[5] Activation of α4β2 nAChRs plays a crucial role in various physiological processes, including learning, memory, attention, and reward pathways.[7] Dysfunction of these receptors is implicated in several neurological and psychiatric disorders.
Mechanism of Action of a-dFBr
a-dFBr functions as a Type II positive allosteric modulator (PAM) of α4β2 nAChRs.[8] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, a-dFBr binds to a distinct allosteric site.[3] This binding event does not open the ion channel directly but rather enhances the receptor's response to an agonist.[4]
The primary mechanisms through which a-dFBr potentiates α4β2 nAChR function include:
-
Increased Agonist Efficacy: a-dFBr significantly increases the maximal response (Imax) that can be elicited by an agonist.[3][8] This means that in the presence of a-dFBr, the same concentration of an agonist will produce a larger ionic current.
-
Increased Apparent Agonist Potency: a-dFBr can cause a leftward shift in the agonist concentration-response curve, indicating an increase in the apparent potency (lower EC50) of the agonist.[3]
-
Modulation of Channel Gating: Single-channel recording studies suggest that a-dFBr increases the probability of the ion channel being open in the presence of an agonist.[1] This is thought to be achieved by increasing the channel opening frequency and prolonging the duration of channel opening, while shifting the equilibrium from a desensitized state to an open conformation.[8]
At higher concentrations (>1µM), a-dFBr can also exhibit inhibitory effects on α4β2 and other nAChR subtypes, such as α7.[9] This biphasic concentration-response curve, with potentiation at lower concentrations and inhibition at higher concentrations, is a key characteristic of its pharmacological profile.[1] The inhibitory action is proposed to be due to an open-channel block.[1]
Binding Sites
Computational and mutational analyses have identified that a-dFBr binds within the transmembrane domain (TMD) of the α4β2 nAChR.[10] Two putative binding sites have been proposed: an intrasubunit site within the α4 subunit and an intersubunit site at the α4:α4 interface.[10] These sites are distinct from the orthosteric agonist binding sites located at the α4-β2 interfaces in the extracellular domain.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of a-dFBr on α4β2 nAChRs.
| Parameter | Receptor Stoichiometry | Agonist | Value | Experimental System | Reference |
| Potentiation EC₅₀ | (α4)₂(β2)₃ (HS) | Acetylcholine | ~1 µM | Xenopus oocytes | [8] |
| (α4)₃(β2)₂ (LS) | Acetylcholine | ~1 µM | Xenopus oocytes | [8] | |
| Not specified | Acetylcholine | 120 nM | Xenopus oocytes | [1] | |
| Maximal Potentiation | (α4)₂(β2)₃ (HS) | Acetylcholine | ~300% | Xenopus oocytes | [8] |
| (α4)₃(β2)₂ (LS) | Acetylcholine | ~400% | Xenopus oocytes | [8] | |
| Inhibition IC₅₀ | Not specified | Acetylcholine | 150 µM | Xenopus oocytes | [1] |
| Binding Affinity (Ki) | Not specified | Not applicable | Low µM range | Radioligand binding assay | [1] |
HS: High-Sensitivity, LS: Low-Sensitivity
| In Vivo Effect | Animal Model | Doses of a-dFBr | Agonist (Dose) | Outcome | Reference |
| Antiallodynia | Mouse (CCI model) | 1, 3, 6, 9 mg/kg | Nicotine (0.5 mg/kg) | Dose-dependent potentiation of nicotine's antiallodynic effects.[2] | [2] |
| Nicotine Self-Administration | Rat | Not specified | Nicotine | Reduction in nicotine intake.[4] | [4] |
CCI: Chronic Constriction Injury
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for characterizing the electrophysiological effects of a-dFBr on α4β2 nAChRs expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
cRNA Injection: cRNAs encoding the human α4 and β2 nAChR subunits are injected into the oocytes. To express receptor populations enriched in either the high-sensitivity (HS) (α4)₂(β2)₃ or low-sensitivity (LS) (α4)₃(β2)₂ stoichiometry, the ratio of injected β2 to α4 cRNA is varied (e.g., a higher β2:α4 ratio for HS and a higher α4:β2 ratio for LS).
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes filled with KCl are inserted into the oocyte to voltage-clamp the cell membrane, typically at a holding potential of -70 mV.
-
Agonist solutions (e.g., acetylcholine or nicotine) with and without a-dFBr are applied to the oocyte.
-
The resulting ionic currents are recorded and analyzed to determine parameters such as EC₅₀, Imax, and the extent of potentiation or inhibition.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a-dFBr for the α4β2 nAChR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the α4β2 nAChR or from brain tissue rich in these receptors.
-
Assay Setup:
-
In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand that binds to the α4β2 nAChR, such as [³H]cytisine or [³H]epibatidine.
-
Increasing concentrations of unlabeled a-dFBr are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine).
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of a-dFBr that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Calcium Flux Assay
This is a high-throughput functional assay to screen for and characterize modulators of α4β2 nAChRs.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or neuroblastoma-2a) is transiently or stably transfected with the cDNAs for the α4 and β2 subunits.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Procedure:
-
The cells are placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
a-dFBr (or vehicle) is added, followed by the addition of an agonist (e.g., nicotine).
-
The change in fluorescence intensity, which corresponds to the influx of calcium through the activated nAChRs, is measured over time.
-
-
Data Analysis: The peak fluorescence response is quantified to determine the potentiation of the agonist-induced calcium influx by a-dFBr. Concentration-response curves can be generated to determine the EC₅₀ for potentiation.
Visualizations
Signaling Pathway of a-dFBr Action
Caption: a-dFBr binds to an allosteric site on the α4β2 nAChR, enhancing agonist-mediated channel activation.
Experimental Workflow for TEVC
Caption: Workflow for characterizing a-dFBr's effects using two-electrode voltage clamp in Xenopus oocytes.
Logical Relationship in Positive Allosteric Modulation
Caption: Logical relationship showing that a-dFBr requires the presence of an agonist to exert its potentiating effect.
Conclusion
a-dFBr represents a well-characterized positive allosteric modulator of α4β2 nAChRs with a clear mechanism of action involving the enhancement of agonist-induced receptor function. Its ability to potentiate responses at both high- and low-sensitivity receptor stoichiometries highlights its potential for broad therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel therapeutics targeting the α4β2 nAChR system. Understanding the intricate details of a-dFBr's interaction with these receptors is crucial for designing next-generation modulators with improved efficacy and safety profiles.
References
- 1. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: this compound potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuronal nicotinic α4β2 receptor has a high maximal probability of being open - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, Nicotinic Acetylcholine Receptors Reduces Nicotine Self-Administration and Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Desformylflustrabromine as a Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desformylflustrabromine (dFBr) is a marine-derived alkaloid that has emerged as a significant research tool and potential therapeutic lead due to its action as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are the most abundant subtype of nAChRs in the brain and are implicated in a variety of neurological processes and disorders, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4] Unlike direct agonists, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh), offering a more nuanced and potentially safer pharmacological approach.[5][6] This technical guide provides a comprehensive overview of dFBr, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a natural product isolated from the marine bryozoan Flustra foliacea.[1] Its unique chemical structure allows it to act as a PAM with selectivity for α4β2 nAChRs.[7][8] It has been synthesized, and its water-soluble salts are available for research.[2][9] dFBr exhibits a dual-action concentration-dependent effect: at lower concentrations (nanomolar to low micromolar), it potentiates ACh-induced currents, while at higher concentrations (micromolar), it can cause inhibition, likely through open-channel block.[1][7] This modulation is characterized by an increase in the efficacy of ACh without a significant shift in its potency.[2][3]
Mechanism of Action: Positive Allosteric Modulation
Positive allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, acetylcholine.[6][10] This binding event induces a conformational change in the receptor that enhances its response to agonist binding. In the case of dFBr and the α4β2 nAChR, this results in an increased probability of channel opening and a larger influx of cations (Na+ and Ca2+) upon ACh binding.[2][11] This enhanced signaling occurs only in the presence of the endogenous agonist, which may offer a more physiologically relevant and safer therapeutic profile compared to direct agonists that activate the receptor indiscriminately.[5]
The α4β2 nAChRs can assemble in two different stoichiometries: a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2.[12][13] this compound has been shown to potentiate both isoforms, although with differing potencies.[3][14] The binding site for dFBr is proposed to be at the β2-containing subunit interfaces, distinct from the ACh binding sites at the α4/β2 interfaces.[3]
Figure 1: Simplified signaling pathway of dFBr's positive allosteric modulation of the α4β2 nAChR.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of this compound with nicotinic acetylcholine receptors from various studies.
Table 1: Potentiation and Inhibition of α4β2 nAChRs by dFBr
| Parameter | Value | Receptor Isoform | Agonist | Comments | Reference |
| Potentiation | |||||
| pEC50 | 5.6 ± 0.2 | High-Sensitivity (HS) | Acetylcholine | [3] | |
| pEC50 | 6.4 ± 0.2 | Low-Sensitivity (LS) | Acetylcholine | dFBr displays higher potency on the LS isoform. | [3] |
| EC50 | 120 nM | Not Specified | Acetylcholine | Potentiation of ACh-induced responses. | [1] |
| Max Potentiation | >265% | Not Specified | Acetylcholine | At 3 µM dFBr. | [7] |
| Inhibition | |||||
| IC50 | 150 µM | Not Specified | Acetylcholine | Inhibition at higher concentrations. | [1] |
| IC50 | >10 µM | Not Specified | Acetylcholine | Onset of inhibitory component. | [7] |
Table 2: Effects of dFBr on Other nAChR Subtypes
| nAChR Subtype | Effect | Parameter | Value | Comments | Reference |
| α7 | Inhibition | IC50 | 44 ± 1 µM | No potentiation observed. | [2] |
| α2β2 | Potentiation | - | Similar to α4β2 | dFBr acts as a PAM for α2β2 receptors. | [1] |
| α3β2 | No Effect | - | - | No potentiation observed. | [1] |
| α3β4 | No Effect | - | - | No potentiation observed. | [1] |
| α4β4 | No Effect | - | - | No potentiation observed. | [1] |
| Muscle (αβεδ) | Inhibition | IC50 | ~1 µM | [15][16] |
Table 3: Binding Affinities of dFBr
| Target | Parameter | Value | Conditions | Comments | Reference |
| α4β2 nAChR | Ki | 3400 nM | Radioligand binding assay | Low affinity for the orthosteric site. | [2] |
| α7 nAChR | Ki | >50,000 nM | Radioligand binding assay | Very low affinity for the orthosteric site. | [2] |
| Torpedo nAChR (ion channel - desensitized) | IC50 | 4 µM | [3H]phencyclidine binding | Binds with higher affinity to the desensitized state ion channel. | [15][16] |
| Torpedo nAChR (ion channel - resting) | IC50 | 60 µM | [3H]tetracaine binding | Lower affinity for the resting state ion channel. | [15][16] |
| Torpedo nAChR (ACh binding site) | IC50 | 1 mM | [3H]ACh binding | Very low affinity for the agonist binding site. | [15][16] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This is a primary method for characterizing the effects of compounds like dFBr on ligand-gated ion channels.
Objective: To measure the potentiation and/or inhibition of acetylcholine-induced currents by dFBr at α4β2 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis frogs
-
cDNA for human α4 and β2 nAChR subunits
-
mMessage mMachine kit (for in vitro transcription)
-
Collagenase
-
ND-96 recording buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
3 M KCl (for electrodes)
-
Geneclamp 500 amplifier (or equivalent)
-
pClamp software (or equivalent)
-
Micropipettes
-
Acetylcholine (ACh)
-
This compound (dFBr)
Methodology:
-
Oocyte Preparation:
-
Surgically remove oocytes from anesthetized female Xenopus laevis frogs.
-
Treat oocytes with collagenase to defolliculate.
-
Select Stage V-VI oocytes for injection.
-
-
cRNA Injection:
-
Linearize the α4 and β2 subunit cDNA and use in vitro transcription to synthesize cRNA.
-
Inject oocytes with a total of 50 nL of cRNA. The ratio of α4 to β2 cRNA can be biased (e.g., 1:5 for HS, 5:1 for LS isoforms) to express specific receptor stoichiometries.[3]
-
Incubate the injected oocytes at 16-19°C for 24-72 hours to allow for receptor expression.[2]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND-96 buffer.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.[1]
-
Record baseline currents.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline response to a specific concentration of ACh (e.g., EC10-EC20) by perfusing it over the oocyte.
-
To test for potentiation, co-apply a range of concentrations of dFBr with the same concentration of ACh.
-
To generate a dose-response curve for dFBr, apply increasing concentrations of dFBr with a fixed concentration of ACh (e.g., 100 µM).[2]
-
Record the peak current amplitude for each application.
-
Ensure adequate washout periods between drug applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the potentiated responses to the control ACh response.
-
Fit the concentration-response data to a bell-shaped dose-response equation to determine the EC50 for potentiation and the IC50 for inhibition.[2]
-
Figure 2: Experimental workflow for characterizing dFBr using two-electrode voltage clamp electrophysiology.
In Vivo Studies and Therapeutic Potential
Beyond in vitro characterization, dFBr has been investigated in animal models for various conditions. These studies highlight its potential as a therapeutic agent.
-
Nicotine Addiction: dFBr has been shown to reduce intravenous nicotine self-administration in animal models, suggesting its potential as a smoking cessation aid.[5] It also reverses signs of nicotine withdrawal.[5]
-
Alcohol Consumption: Studies have indicated that dFBr can decrease voluntary ethanol (B145695) consumption and preference in rats, pointing to a potential role in treating alcohol use disorder.[8][17]
-
Neuropathic Pain: dFBr has demonstrated efficacy in reducing neuropathic pain in animal models.[8][18]
-
Cognitive Function: Given the role of α4β2 nAChRs in cognition, PAMs like dFBr are being explored for their potential to treat cognitive deficits in disorders like Alzheimer's disease.[1] dFBr has been shown to relieve the inhibition of α4β2 receptors by β-amyloid peptides.[1]
dFBr has been shown to cross the blood-brain barrier and has a predicted half-life of approximately 8.6 hours, making it a viable candidate for in vivo applications.[8][18]
Conclusion
This compound is a well-characterized positive allosteric modulator of α4β2 nicotinic acetylcholine receptors. Its selectivity and mechanism of action provide a valuable pharmacological tool for studying the intricacies of the cholinergic system. Furthermore, promising results from in vivo studies suggest that dFBr and similar PAMs represent a novel therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this compound.
References
- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Synthesis of this compound and its evaluation as an alpha4beta2 and alpha7 nACh receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 14. escholarship.org [escholarship.org]
- 15. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 18. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
The Biphasic Dose-Response of Desformylflustrabromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desformylflustrabromine (DFFB), a marine alkaloid, has emerged as a significant modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α2β2 subtypes.[1][2][3] This technical guide provides an in-depth analysis of the distinctive biphasic dose-response profile of DFFB, characterized by potentiation at low nanomolar concentrations and inhibition at higher micromolar concentrations.[1][4] We will explore the underlying mechanisms, present collated quantitative data from key studies, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of nAChR allosteric modulators.
Introduction
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including cognitive function, pain perception, and addiction.[3][5] The α4β2 nAChR subtype is particularly abundant in the brain and is a key target for therapeutic development for conditions such as Alzheimer's disease, nicotine (B1678760) addiction, and neuropathic pain.[2][5][6] this compound has been identified as a selective positive allosteric modulator (PAM) of β2 subunit-containing nAChRs, meaning it binds to a site on the receptor distinct from the acetylcholine (ACh) binding site to enhance its function.[3][7]
A hallmark of DFFB's interaction with α4β2 and α2β2 nAChRs is its bell-shaped dose-response curve.[4][8] At lower concentrations, DFFB significantly potentiates the response of the receptor to ACh.[1][9] However, as the concentration of DFFB increases, this potentiation gives way to inhibition.[1][4] This complex pharmacological profile suggests at least two distinct mechanisms of action, which will be detailed in this guide.
Quantitative Analysis of Biphasic Dose-Response
The biphasic effect of this compound has been quantified in several studies, primarily using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes. The following tables summarize the key quantitative data from the literature.
Table 1: Potentiation and Inhibition of α4β2 nAChRs by this compound
| Parameter | Value | Conditions | Reference |
| Potentiation | |||
| pEC50 | 120 nM | Co-applied with 100 µM ACh | [1] |
| Maximum Potentiation | >265% | 3 µM DFFB with 100 µM ACh | [4] |
| Maximum Potentiation | 295% | Co-applied with 100 µM ACh | [9] |
| Inhibition | |||
| IC50 | 150 µM | Co-applied with 100 µM ACh | [1] |
| Onset of Inhibition | >10 µM | Co-applied with a fixed concentration of ACh | [4] |
Table 2: Potentiation and Inhibition of α2β2 nAChRs by this compound
| Parameter | Value | Conditions | Reference |
| Potentiation | |||
| Half-maximal potentiation | 446 ± 124 nM | Co-applied with 100 µM ACh | [1] |
| Maximum Potentiation | 127 ± 18% | Co-applied with 100 µM ACh | [1] |
| Inhibition | |||
| Half-maximal inhibition | 11.3 ± 2.3 µM | Co-applied with 100 µM ACh | [1] |
Table 3: Effect of this compound on ACh Potency at α2β2 nAChRs
| Parameter | ACh alone | ACh + 1 µM DFFB | Reference |
| EC50 | 50.3 ± 3.8 µM | 18.2 ± 2.3 µM | [1] |
Proposed Mechanisms of Action
The biphasic dose-response of DFFB is attributed to two distinct molecular mechanisms: positive allosteric modulation at low concentrations and open-channel block at high concentrations.
Positive Allosteric Modulation (Potentiation)
At nanomolar concentrations, DFFB acts as a positive allosteric modulator.[1][2] It binds to an allosteric site on the nAChR, distinct from the orthosteric site where acetylcholine binds.[3] This binding event is thought to increase the apparent affinity of the receptor for ACh and/or enhance the efficacy of channel opening once the agonist is bound.[1] This leads to a larger ion current for a given concentration of ACh, resulting in potentiation of the signal. Studies have shown that DFFB can rescue receptors from a desensitized state, further contributing to the enhanced response.[4]
Open-Channel Block (Inhibition)
At micromolar concentrations, a second mechanism becomes dominant: open-channel block.[1][4] In this scenario, it is proposed that DFFB physically enters and occludes the ion channel pore once it has been opened by the binding of ACh. This blocks the flow of ions, thereby inhibiting the current. The observation that the inhibitory effect of DFFB is dependent on membrane potential supports this hypothesis.[4]
References
- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Desformylflustrabromine's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a significant modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary ligand-gated ion channels in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of dFBr, detailing its mechanism of action, receptor subtype selectivity, and functional consequences. The information is compiled from multiple studies and presented to facilitate further research and development of dFBr and its analogs as potential therapeutic agents for neurological and neuropsychiatric disorders.
Introduction
Nicotinic acetylcholine receptors are crucial for various physiological processes, including cognitive function, learning, memory, and attention.[1][2][3] Dysfunction of these receptors is implicated in a range of disorders such as Alzheimer's disease, Parkinson's disease, nicotine (B1678760) addiction, and schizophrenia.[4][5][6][7] this compound has been identified as a novel positive allosteric modulator (PAM) of nAChRs, offering a promising avenue for therapeutic intervention by enhancing cholinergic transmission without direct receptor activation.[3][5][8] This document synthesizes the key in vitro findings on dFBr's effects, providing detailed experimental protocols and quantitative data to support ongoing research efforts.
Mechanism of Action and Receptor Selectivity
This compound exhibits a dualistic effect on nAChRs, acting as a positive allosteric modulator at lower concentrations and an inhibitor at higher concentrations.[9][10][11] Its primary targets are the neuronal α4β2 and α2β2 nAChR subtypes.[1][9][11]
As a PAM, dFBr binds to a site distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist.[1][2][11] This potentiation is characterized by an increase in the apparent affinity and/or efficacy of ACh.[1][12] Notably, dFBr does not elicit a response on its own, a characteristic of Type II PAMs.[1][8]
At micromolar concentrations (>10 µM), dFBr demonstrates inhibitory activity, not only on α4β2 and α2β2 receptors but also on the α7 nAChR subtype and muscle-type nAChRs.[9][10][11] This inhibition is thought to occur via an open-channel block mechanism.[1][10]
Signaling Pathway of dFBr as a Positive Allosteric Modulator
Caption: Signaling pathway of this compound as a positive allosteric modulator of nAChRs.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the in vitro effects of this compound across various nAChR subtypes.
Table 1: Potentiation of Neuronal nAChRs by this compound
| Receptor Subtype | Agonist | dFBr Concentration for Half-Maximal Potentiation (pEC50/EC50) | Maximal Potentiation (%) | Experimental System | Reference |
| Human α4β2 | Acetylcholine (100 µM) | 120 ± 0.6 nM | 295 ± 67 | Xenopus oocytes | [12] |
| Rat α4β2 | Acetylcholine | 120 nM (pEC50) | - | Xenopus oocytes | [1] |
| Human α4β2 (HS Isoform, 1:5 α4:β2) | Acetylcholine (10 µM) | 5.6 ± 0.2 (pEC50) | ~350 | Xenopus oocytes | [6] |
| Human α4β2 (LS Isoform, 5:1 α4:β2) | Acetylcholine (100 µM) | 6.4 ± 0.2 (pEC50) | ~350 | Xenopus oocytes | [6] |
| Rat α2β2 | Acetylcholine | - | - | Xenopus oocytes | [1] |
HS: High Sensitivity, LS: Low Sensitivity
Table 2: Inhibition of nAChRs by this compound
| Receptor Subtype | Agonist | dFBr Inhibitory Concentration (IC50) | Experimental System | Reference |
| Human α4β2 | Acetylcholine | 150 µM | Xenopus oocytes | [1] |
| Human α7 | Acetylcholine | Inhibition observed, IC50 not specified | Xenopus oocytes | [1] |
| Human muscle (αβεδ) | Acetylcholine | ~1 µM | Xenopus oocytes | [9][11] |
| Torpedo (αβγδ) | Acetylcholine | ~1 µM | Xenopus oocytes | [9][11] |
| Torpedo (desensitized state) | [3H]phencyclidine | 4 µM | Radioligand binding | [9][11] |
| Torpedo (resting state) | [3H]tetracaine | 60 µM | Radioligand binding | [9][11] |
Table 3: Radioligand Binding Affinities of this compound
| Receptor Subtype | Radioligand | dFBr Affinity (IC50) | Experimental System | Reference |
| Rat α4β2 | [3H]epibatidine | Low micromolar | Radioligand binding | [1] |
| Rat α7 | [3H]epibatidine | Low micromolar | Radioligand binding | [1] |
| Torpedo nAChR (ACh binding sites) | [3H]ACh | 1 mM | Radioligand binding | [9][11] |
Detailed Experimental Protocols
The in vitro characterization of this compound has primarily relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the oocyte membrane in response to the application of an agonist, allowing for the functional characterization of expressed nAChRs.
Experimental Workflow:
Caption: General workflow for two-electrode voltage clamp electrophysiology experiments.
Methodology Details:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., human α4 and β2) are injected into the oocytes. The ratio of injected cRNAs can be varied to express different receptor stoichiometries, such as the high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2 isoforms of the α4β2 receptor.[6] For example, a 1:5 ratio of α4:β2 cRNA favors the HS isoform, while a 5:1 ratio favors the LS isoform.[6]
-
Incubation: Injected oocytes are incubated for 36-72 hours to allow for receptor expression.[6]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential, typically -60 mV.
-
Drug Application: A baseline current is established, after which solutions containing the agonist (e.g., ACh) with or without varying concentrations of dFBr are perfused over the oocyte.
-
Data Acquisition and Analysis: The resulting inward currents are recorded and measured. To determine potentiation, responses in the presence of dFBr are normalized to the control response with ACh alone. Dose-response curves are then generated to calculate EC50, IC50, and pEC50 values.[6]
Radioligand Binding Assays
These assays are employed to determine the binding affinity of dFBr to nAChRs.
Methodology Details:
-
Membrane Preparation: Membranes expressing the nAChR of interest (e.g., from Torpedo electric organ or cells transfected with nAChR subunits) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ACh, [3H]phencyclidine) and varying concentrations of dFBr.
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of dFBr that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).
Concluding Remarks
The in vitro data robustly characterize this compound as a selective positive allosteric modulator of β2-containing nAChRs, particularly the α4β2 subtype, at nanomolar to low micromolar concentrations. At higher concentrations, it exhibits inhibitory properties through open-channel block. The detailed pharmacological profile and experimental methodologies presented in this guide offer a solid foundation for researchers in the field of neuropharmacology and drug discovery. The unique modulatory properties of dFBr make it and its derivatives promising candidates for the development of novel therapeutics for a variety of neurological disorders. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this intriguing marine natural product.
References
- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Desformylflustrabromine in Smoking Cessation: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence, Mechanism of Action, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into desformylflustrabromine (dFBr) as a potential therapeutic agent for smoking cessation. Drawing upon available preclinical data, this document details the mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. To date, no clinical trials of this compound for smoking cessation have been identified.
Core Mechanism of Action: Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine (B1216132) Receptors
This compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary subtype implicated in the reinforcing and addictive properties of nicotine (B1678760). Unlike direct agonists, dFBr does not activate the receptor on its own. Instead, it binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation is hypothesized to reduce the craving and withdrawal symptoms associated with smoking cessation by normalizing cholinergic signaling in the brain.
dot
Caption: Mechanism of dFBr as a positive allosteric modulator of the α4β2 nAChR.
Preclinical Efficacy in Animal Models
In vivo studies utilizing rodent models of nicotine dependence have demonstrated the potential of dFBr in reducing nicotine-seeking behavior and alleviating withdrawal symptoms.
Reduction of Nicotine Self-Administration
Studies in rats trained to self-administer nicotine intravenously have shown that dFBr dose-dependently reduces nicotine intake.[1] This suggests that by potentiating the effects of lower nicotine concentrations, dFBr may help reduce the desire to smoke.
Amelioration of Nicotine Withdrawal Symptoms
In mouse models of nicotine withdrawal, dFBr has been shown to reverse withdrawal-associated behaviors.[2] This indicates that dFBr may be effective in managing the negative affective states that contribute to relapse.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Species | Reference |
| IC50 (Inhibition) | Muscle-type nAChR | ~1 µM | Human, Torpedo | [3] |
| Torpedo nAChR (desensitized state, [3H]phencyclidine binding) | 4 µM | Torpedo | [3] | |
| Torpedo nAChR (resting state, [3H]tetracaine binding) | 60 µM | Torpedo | [3] | |
| Torpedo nAChR (ACh binding site, [3H]ACh binding) | 1 mM | Torpedo | [3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | dFBr Dose Range | Effect | Reference |
| Nicotine Self-Administration | Rat | Not specified in abstract | Dose-dependent reduction in nicotine self-administration | [1] |
| Nicotine Withdrawal | Mouse | 0.02, 0.1, 1 mg/kg (s.c.) | Dose-dependent reversal of withdrawal signs | [2] |
| Ethanol (B145695) Consumption | Rat | Not specified in abstract | Reduced voluntary ethanol consumption and preference | [4] |
| Cognition Enhancement | Rat | 1.0, 3.0 mg/kg (i.p.) | Reversal of cognitive deficits | [5] |
| Pain Relief | Mouse | Not specified in abstract | Analgesic effect in chemically induced pain | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of this compound.
Nicotine Self-Administration in Rats
-
Subjects: Male Sprague-Dawley rats.[1]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a drug infusion pump.
-
Procedure:
-
Rats are surgically implanted with intravenous catheters.
-
Animals are trained to press a lever to receive an infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).[1]
-
Once stable self-administration is established, the effects of dFBr on nicotine intake are assessed by administering various doses of the compound prior to the self-administration session.
-
-
Data Analysis: The primary outcome measure is the number of nicotine infusions earned.
dot
Caption: Workflow for a typical nicotine self-administration experiment.
Nicotine Withdrawal in Mice
-
Subjects: Male ICR mice.[2]
-
Procedure:
-
Nicotine dependence is induced by continuous infusion of nicotine (e.g., 24 mg/kg/day) for a prolonged period (e.g., 14 days) via osmotic minipumps.[2]
-
Withdrawal is precipitated by removing the minipumps.
-
Behavioral signs of withdrawal (e.g., tremors, paw shakes, head nods) are observed and scored at a specific time point after pump removal (e.g., 18-24 hours).[2]
-
The effect of dFBr is assessed by administering the compound prior to the behavioral observation period.
-
-
Data Analysis: The frequency or duration of specific withdrawal behaviors is quantified.
dot
Caption: Workflow for a nicotine withdrawal study in mice.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Expression System: Xenopus laevis oocytes are used to express specific nAChR subtypes by injecting cRNA encoding the receptor subunits.
-
Recording:
-
Oocytes are impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The oocyte is perfused with a recording solution, and the membrane potential is held at a specific voltage (e.g., -70 mV).
-
Agonists (e.g., acetylcholine) are applied to elicit ionic currents through the expressed nAChRs.
-
The modulatory effect of dFBr is determined by co-applying it with the agonist and measuring the change in current amplitude.
-
-
Data Analysis: The potentiation or inhibition of the agonist-evoked current by dFBr is quantified.
dot
Caption: Workflow for a two-electrode voltage clamp experiment.
Radioligand Binding Assays
-
Preparation: Cell membranes expressing the nAChR of interest are prepared from transfected cell lines or brain tissue.
-
Assay:
-
Membranes are incubated with a radiolabeled ligand that binds to the nAChR (e.g., [3H]-epibatidine).
-
To determine the affinity of dFBr, competition binding assays are performed where increasing concentrations of unlabeled dFBr are added to compete with the radioligand for binding.
-
Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of dFBr that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).
dot
Caption: Workflow for a radioligand binding assay.
Clinical Development and Future Directions
Currently, there is no publicly available information indicating that this compound has entered clinical trials for smoking cessation or any other indication. The research remains in the preclinical phase.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the safety profile, metabolic fate, and optimal dosing of dFBr in preclinical models before it can be considered for human trials.
-
Optimization of Lead Compounds: The chemical structure of dFBr could be modified to improve its potency, selectivity, and pharmacokinetic properties.
-
Investigational New Drug (IND)-Enabling Studies: Should further preclinical work prove promising, a comprehensive data package will need to be compiled to support an IND application to the U.S. Food and Drug Administration (FDA) or other regulatory agencies to initiate clinical trials.
Conclusion
This compound represents a promising and novel approach for the development of smoking cessation therapies. Its unique mechanism as a positive allosteric modulator of α4β2 nAChRs offers a potential advantage over existing treatments. The preclinical evidence to date is encouraging, demonstrating efficacy in reducing nicotine-seeking behaviors and withdrawal symptoms in animal models. However, significant further research, including comprehensive safety and toxicological evaluations, is required before its therapeutic potential in humans can be explored in clinical trials. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other α4β2 nAChR PAMs for the treatment of nicotine addiction.
References
- 1. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Administration of this compound Relieves Chemically Induced Pain in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Desformylflustrabromine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a significant subject of neuropharmacological research. It functions as a novel, selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 subtype. This technical guide synthesizes the current understanding of dFBr, detailing its mechanism of action, pharmacological profile, and preclinical evidence supporting its therapeutic potential in a range of neurological and psychiatric disorders. Key quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual representations of its molecular interactions and experimental workflows to provide a comprehensive resource for the scientific community.
Introduction
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central nervous system.[1][2] Dysfunction of these receptors, particularly the α4β2 subtype which is the most abundant in the brain, is implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, Parkinson's disease, nicotine (B1678760) addiction, and alcohol use disorder.[3][4][5][6] While direct agonists have been explored therapeutically, their utility is often limited by rapid receptor desensitization and off-target effects.[7]
Positive allosteric modulators (PAMs) offer a promising alternative strategy.[7] These molecules bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist without directly activating it.[2][8] This mechanism preserves the natural pattern of synaptic activity and may offer a more favorable side-effect profile.[9]
This compound (dFBr), originally isolated from the marine bryozoan Flustra foliacea, has been identified as a selective PAM for nAChRs containing the β2 subunit.[2][3] It exhibits a unique pharmacological profile, potentiating α4β2 and α2β2 nAChRs at lower concentrations while showing inhibitory effects at higher concentrations, likely through open-channel block.[1][3][10][11] Its ability to cross the blood-brain barrier and its demonstrated efficacy in animal models of nicotine and alcohol dependence, neuropathic pain, and cognitive dysfunction make it a compelling candidate for drug development.[4]
Mechanism of Action
dFBr functions as a Type II PAM, meaning it has no intrinsic agonist activity but enhances the efficacy of an agonist like ACh.[4] Its primary targets are the α4β2 and α2β2 nAChR subtypes.[3][10]
Allosteric Potentiation
At nanomolar to low micromolar concentrations (<10 µM), dFBr potentiates ACh-induced currents at α4β2 receptors.[1][11] This potentiation is characterized by an increase in the maximal efficacy of ACh, without a significant shift in its potency (EC50).[8] Studies using two-electrode voltage clamp recordings on Xenopus oocytes expressing human α4β2 receptors have shown a peak potentiation of over 265%.[1][7] The potentiation mechanism involves an increased frequency of channel openings and a modest increase in the duration of these openings.[11]
Dual-Action: Potentiation and Inhibition
A distinctive feature of dFBr is its bell-shaped dose-response curve.[1][8] While it potentiates α4β2 nAChRs at concentrations below 10 µM, it produces inhibition at concentrations above this threshold.[1][7] This high-concentration inhibition is voltage-dependent and is believed to result from open-channel block.[1][10] In contrast, for the α7 nAChR subtype, only inhibition is observed, with no potentiation.[3][8][11]
Interaction with Receptor Isoforms
The α4β2 nAChR exists in two primary stoichiometries with different sensitivities to acetylcholine: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[5] dFBr potentiates both isoforms, indicating its potential to modulate diverse neuronal populations where these receptor subtypes are expressed.[5][9][12]
Signaling Pathway
The following diagram illustrates the proposed mechanism of dFBr at the synapse.
Pharmacological Data
The pharmacological effects of dFBr have been quantified in several studies. The tables below summarize key in vitro findings.
Table 1: In Vitro Potentiation and Inhibition of nAChRs by dFBr
| Receptor Subtype | Species | Expression System | Effect | Key Parameter | Value | Reference |
| α4β2 | Human | Xenopus Oocytes | Potentiation | Max Potentiation | >265% | [1][7] |
| α4β2 | Human | Xenopus Oocytes | Potentiation | Peak (dFBr Conc.) | ~3 µM | [8] |
| α4β2 | Rat | Xenopus Oocytes | Potentiation | pEC50 | 120 nM | [3] |
| α4β2 | Human | Xenopus Oocytes | Inhibition | IC50 | ~150 µM | [3][8] |
| α2β2 | Rat | Xenopus Oocytes | Potentiation | - | Potentiation observed | [3] |
| α7 | Human | Xenopus Oocytes | Inhibition | IC50 | 44 µM | [11] |
| α7 | Rat | - | Inhibition | Ki | >50,000 nM | [8] |
| Muscle (αβεδ) | Human | Xenopus Oocytes | Inhibition | IC50 | ~1 µM | [10] |
Table 2: Binding Affinities of dFBr
| Receptor Subtype | Ligand | Binding Assay | Affinity (Ki) | Reference |
| α4β2 | [3H]ACh | Competition Binding | Lacks appreciable affinity | [8] |
| α4β2 | [3H]Phencyclidine | Competition Binding (Desensitized) | IC50 = 4 µM | [10] |
| α4β2 | [3H]Tetracaine | Competition Binding (Resting) | IC50 = 60 µM | [10] |
Potential Therapeutic Applications & Preclinical Evidence
In vivo studies have highlighted several promising therapeutic avenues for dFBr.
Substance Use Disorders
-
Nicotine Addiction: dFBr has been shown to reduce intravenous nicotine self-administration in rodents.[4][9] It also reverses both somatic and affective signs of nicotine withdrawal in mice, such as anxiety-like behaviors and hyperalgesia, suggesting it could be a valuable smoking cessation aid with minimal abuse liability.[9]
-
Alcohol Use Disorder: In rat models, dFBr selectively reduces voluntary ethanol (B145695) consumption and preference without affecting sucrose (B13894) consumption.[4][13] It also attenuates the hypnotic response to acute high doses of ethanol.[4][14] These findings point to its potential in treating alcohol use disorder, possibly by modulating shared neurobiological pathways with nicotine dependence in the brain's reward system.[4]
Alzheimer's Disease and Cognitive Enhancement
The β-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease, can inhibit the function of α4β2 and α2β2 nAChRs.[3] dFBr has been shown to prevent this functional blockade by Aβ1-42 in Xenopus oocytes.[3] By restoring the function of these crucial receptors involved in cognition, PAMs like dFBr may offer a therapeutic strategy for mitigating cognitive deficits in Alzheimer's disease.[3]
Neuropathic Pain
Preclinical studies have demonstrated that dFBr can decrease neuropathic pain in animal models.[4] This suggests that positive allosteric modulation of α4β2 nAChRs could be a viable strategy for managing chronic pain states.
The logical relationship between dFBr's mechanism and its therapeutic applications is depicted below.
Key Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the primary method used to characterize the modulatory effects of dFBr on nAChR function.[1][3][12]
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired human or rat nAChR subunits (e.g., α4 and β2). To express different receptor isoforms, the ratio of injected subunit cRNA is varied (e.g., a 1:5 α4:β2 ratio for the high-sensitivity isoform or 5:1 for the low-sensitivity isoform).[12] Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution). The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential, typically -60 mV.[3]
-
Drug Application: Agonists (e.g., acetylcholine) and modulators (dFBr) are applied via the perfusion system. To construct a dose-response curve, dFBr is co-applied at various concentrations with a fixed concentration of ACh (e.g., an EC75 concentration like 100 µM ACh).[12]
-
Data Analysis: The resulting currents are recorded and analyzed. Potentiation is calculated as the percentage increase in the peak current amplitude in the presence of dFBr compared to the current elicited by ACh alone.
The workflow for this protocol is visualized below.
Intermittent Access Two-Bottle Choice (IA2BC) Model
This protocol is used to assess the effect of dFBr on voluntary ethanol consumption in rodents.[13]
Methodology:
-
Acclimation: Male and female Sprague-Dawley rats are single-housed and acclimated to the housing facility.
-
Induction of Drinking: Rats are given access to two bottles, one containing water and the other a 20% (v/v) ethanol solution. Access is provided for 24-hour sessions on alternating days (e.g., Monday, Wednesday, Friday) for several weeks until a stable baseline of ethanol consumption is established.
-
Treatment Phase: Once baseline drinking is stable, rats receive injections of dFBr (or vehicle control) prior to the start of the 24-hour ethanol access session.
-
Data Collection: The volume of ethanol solution and water consumed is measured for each rat. The animal's weight is also recorded.
-
Analysis: Data are analyzed to determine ethanol intake (g/kg body weight), water intake (ml/kg), and preference for ethanol (volume of ethanol solution consumed / total volume of fluid consumed).
Conclusion and Future Directions
This compound represents a well-validated pharmacological tool and a promising therapeutic lead. Its selective positive allosteric modulation of β2-containing nAChRs provides a nuanced mechanism for enhancing cholinergic signaling. The preclinical data are robust, indicating significant potential in treating addiction, cognitive decline associated with neurodegenerative diseases, and neuropathic pain.
Future research should focus on several key areas:
-
Pharmacokinetics: While dFBr is known to cross the blood-brain barrier and has a predicted half-life of ~8.6 hours in rodents, detailed pharmacokinetic and pharmacodynamic studies in larger animal models are necessary to predict its profile in humans.[4]
-
Binding Site Elucidation: While studies have begun to identify potential binding sites, precise localization of the allosteric binding pocket for dFBr on the α4β2 receptor will be crucial for rational drug design and the development of second-generation compounds with improved properties.[10]
-
Safety and Toxicology: A comprehensive evaluation of the safety and toxicology profile of dFBr is required before it can be considered for clinical development.
-
Clinical Trials: Given the strong preclinical evidence, particularly in substance use disorders, well-designed clinical trials are the logical next step to evaluate the efficacy and safety of dFBr or optimized analogs in human populations.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Desformylflustrabromine: A Technical Guide to its Preclinical Evaluation for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desformylflustrabromine (dFBr) is a marine-derived indole (B1671886) alkaloid that has garnered significant interest as a potential therapeutic agent for cognitive deficits observed in neurological and psychiatric disorders. Functioning as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), dFBr offers a nuanced approach to enhancing cholinergic neurotransmission. Unlike direct agonists, which can lead to receptor desensitization and off-target effects, dFBr potentiates the effects of the endogenous neurotransmitter, acetylcholine, thereby preserving the temporal and spatial fidelity of physiological signaling. This technical guide provides a comprehensive overview of the preclinical data supporting the pro-cognitive effects of dFBr, with a focus on its mechanism of action, quantitative pharmacology, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Positive Allosteric Modulation of α4β2 nAChRs
This compound's primary mechanism of action is the positive allosteric modulation of α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain.[1][2] As a PAM, dFBr binds to a site on the receptor distinct from the acetylcholine (ACh) binding site (the orthosteric site).[3] This binding event induces a conformational change in the receptor that enhances its response to ACh, leading to an increased influx of cations and potentiation of cholinergic signaling.[2][4] This allosteric modulation increases the efficacy of ACh without significantly altering its potency (EC50).[2] At higher concentrations (>10 µM), dFBr can exhibit inhibitory effects, likely through open-channel block.[2][4]
The selectivity of dFBr for the α4β2 subtype over other nAChRs, such as the α7 subtype, is a key feature that may contribute to a favorable side-effect profile.[2][4] Studies have also indicated that dFBr can potentiate α2β2 nAChRs.[5]
Caption: Signaling pathway of dFBr as a positive allosteric modulator of α4β2 nAChRs.
Quantitative Pharmacology
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Receptor Subtype | Preparation | Parameter | Value | Reference |
| α4β2 nAChR | Human, expressed in Xenopus oocytes | Potentiation (EC50) | 120 ± 0.6 nM | [2] |
| α4β2 nAChR | Human, expressed in Xenopus oocytes | Maximum Potentiation | 295 ± 67% | [2] |
| α4β2 nAChR | Human, expressed in Xenopus oocytes | ACh EC50 (without dFBr) | 24 µM | [2] |
| α4β2 nAChR | Human, expressed in Xenopus oocytes | ACh EC50 (with 1 µM dFBr) | 12 µM | [2] |
| α7 nAChR | Human, expressed in Xenopus oocytes | Inhibition (IC50) | 44 µM | [2] |
| Muscle-type nAChR | Human (αβεδ) and Torpedo (αβγδ), expressed in Xenopus oocytes | Inhibition (IC50) | ~ 1 µM | [6] |
| Torpedo nAChR | Desensitized State | [3H]phencyclidine binding inhibition (IC50) | 4 µM | [6] |
| Torpedo nAChR | Resting State | [3H]tetracaine binding inhibition (IC50) | 60 µM | [6] |
| Torpedo nAChR | ACh binding sites | [3H]ACh binding inhibition (IC50) | 1 mM | [6] |
Table 2: In Vivo Pro-Cognitive Effects of this compound in Rodent Models
| Animal Model | Behavioral Task | dFBr Dose (mg/kg) | Effect | Reference |
| Rats | Novel Object Recognition Task (NORT) | 1.0 | Attenuated delay-induced impairment | [1][7] |
| Rats | Attentional Set-Shifting Task (ASST) | 1.0 | Facilitated cognitive flexibility | [1][7] |
| Rats | Ketamine-induced deficits in NORT | Not specified | Reversed memory deficits | [7] |
| Rats | Scopolamine-induced deficits in NORT | Not specified | Reversed memory deficits | [7] |
| Rats | Voluntary Ethanol (B145695) Consumption | 1.0, 3.0 | Decreased consumption and preference | [8][9] |
| Mice | Nicotine (B1678760) Withdrawal (Somatic Signs) | 0.1, 1.0 | Dose-dependent reversal of signs | [10] |
Detailed Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.
Caption: Experimental workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Methodology Details:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. cRNA encoding the desired nAChR subunits (e.g., human α4 and β2) is then injected into the oocytes.[11] The oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 mV).[2]
-
Drug Application: Acetylcholine, alone or in combination with dFBr, is applied to the oocyte for a defined period.[2]
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as the EC50 of ACh, the IC50 of dFBr (for inhibition), and the degree of potentiation.[2]
In Vivo Behavioral Assays: Novel Object Recognition Task (NORT)
The NORT is a widely used behavioral assay to assess recognition memory in rodents.
Caption: Experimental workflow for the Novel Object Recognition Task (NORT).
Methodology Details:
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Rats are allowed to freely explore the empty arena for a set period on consecutive days.
-
Training (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration. Longer delays are used to induce a memory deficit.
-
Testing (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index (DI) is calculated to quantify recognition memory. A higher DI indicates a preference for the novel object and intact memory.[1][7] dFBr is typically administered before the training or testing phase.
In Vivo Behavioral Assays: Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, analogous to the Wisconsin Card Sorting Test in humans.
Methodology Details:
-
Apparatus: A testing apparatus with two digging pots, which can be baited with a food reward. Different digging media and odors are used as cues.
-
Procedure: Rats are trained to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor). The task involves several phases:
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., two different digging media).
-
Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., odors).
-
Intra-dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the relevant dimension remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the rat to shift its attentional set.
-
-
Data Analysis: The number of trials required to reach a criterion of consecutive correct choices is recorded for each phase. An impairment in cognitive flexibility is indicated by an increased number of trials to criterion on the EDS phase.[1][7] dFBr is administered before the testing session.
Potential Therapeutic Implications and Future Directions
The preclinical data strongly suggest that this compound's ability to selectively potentiate α4β2 nAChRs translates into pro-cognitive effects in animal models. This mechanism of action holds promise for treating cognitive impairments in conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD), where deficits in cholinergic signaling are implicated.[1] Furthermore, dFBr has shown potential in preclinical models of addiction by reducing voluntary ethanol consumption and alleviating nicotine withdrawal symptoms.[8][9][10]
Future research should focus on:
-
Translational Studies: Investigating the safety, tolerability, and efficacy of dFBr in human clinical trials.
-
Expanded Preclinical Models: Evaluating the efficacy of dFBr in a wider range of animal models relevant to specific neurological and psychiatric disorders.
-
Pharmacokinetic and Pharmacodynamic Studies: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of dFBr and its target engagement in the central nervous system.
-
Structural Biology: Elucidating the precise binding site and molecular interactions of dFBr with the α4β2 nAChR to guide the development of next-generation PAMs with improved properties.
References
- 1. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 9. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Desformylflustrabromine: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Evidence and Methodologies for a Novel α4β2/α2β2 Nicotinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator
Executive Summary
Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action is the positive allosteric modulation of α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic neurotransmission and counteracting the neurotoxic effects of β-amyloid (Aβ). This technical guide provides a comprehensive overview of the neuroprotective properties of dFBr, detailing its mechanism of action, summarizing key preclinical data, and presenting detailed experimental protocols for its evaluation. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction to this compound
This compound is a natural product isolated from the marine bryozoan Flustra foliacea. It has been identified as a selective positive allosteric modulator (PAM) of α4β2 and α2β2 nAChRs.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, dFBr binds to an allosteric site, potentiating the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[4] This modulatory action offers a more nuanced therapeutic approach, potentially avoiding the receptor desensitization and off-target effects associated with direct agonists.[5] The dysfunction of the cholinergic system, particularly the loss of nAChRs, is a well-established hallmark of Alzheimer's disease.[3] Furthermore, Aβ peptides, the primary component of amyloid plaques, have been shown to inhibit the function of α4β2 and α2β2 nAChRs.[1][6] By enhancing the function of these receptors and mitigating Aβ-induced inhibition, dFBr presents a targeted strategy for neuroprotection and cognitive enhancement.
Mechanism of Action: Positive Allosteric Modulation of nAChRs
This compound's neuroprotective effects are primarily attributed to its role as a PAM at α4β2 and α2β2 nAChRs. At nanomolar concentrations, dFBr potentiates ACh-induced currents in cells expressing these receptors.[3] This potentiation is characterized by an increase in the maximal response to ACh and a decrease in the EC50, indicating an enhanced sensitivity of the receptor to its natural ligand.[3] At higher micromolar concentrations, dFBr can exhibit inhibitory effects, suggesting a complex, concentration-dependent interaction with the receptor.[3]
A key aspect of dFBr's neuroprotective potential lies in its ability to counteract the inhibitory effects of Aβ₁₋₄₂. Studies have demonstrated that dFBr can prevent the Aβ₁₋₄₂-induced blockade of both α4β2 and α2β2 nAChRs, thereby restoring normal receptor function in the presence of this pathological peptide.[1][6]
Figure 1: Mechanism of dFBr in Counteracting Aβ-induced nAChR Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Receptor Subtype | Value | Species | Reference |
| pEC₅₀ (Potentiation) | α4β2 | 120 nM | Rat | [3] |
| IC₅₀ (Inhibition) | α4β2 | 150 µM | Rat | [3] |
| Aβ₁₋₄₂ Inhibition | α2β2 | 22.4 ± 6.8% | Rat | [1] |
| dFBr Rescue of Aβ Inhibition | α2β2 | No significant inhibition | Rat | [1] |
Table 1: Electrophysiological Data of this compound.
| Parameter | Model | dFBr Dose | Outcome | Reference |
| Cognitive Enhancement | Novel Object Recognition Task (Rat) | 3.0 mg/kg | Attenuated delay-induced impairment | [4] |
| Cognitive Flexibility | Attentional Set-Shifting Task (Rat) | 3.0 mg/kg | Facilitated cognitive flexibility | [4] |
| Reversal of Amnesia | Ketamine-induced deficit (Rat) | 1.0 - 3.0 mg/kg | Reversed memory deficits | [4] |
| Reversal of Amnesia | Scopolamine-induced deficit (Rat) | 1.0 - 3.0 mg/kg | Reversed memory deficits | [4] |
| Ethanol (B145695) Consumption | Intermittent Access Two-Bottle Choice (Rat) | Not specified | Reduced ethanol consumption and preference | [5] |
Table 2: In Vivo Behavioral Data of this compound.
Potential Neuroprotective Signaling Pathways
While direct studies on dFBr's influence on intracellular signaling are limited, the activation of α4β2 nAChRs is known to trigger several neuroprotective pathways. It is hypothesized that dFBr, by potentiating these receptors, may activate these downstream cascades.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and is often implicated in neuroprotection. Activation of α4β2 nAChRs can lead to the phosphorylation and activation of Akt, which in turn can inhibit pro-apoptotic proteins such as Bax and promote the expression of anti-apoptotic proteins like Bcl-2.
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another key signaling route involved in neuronal survival, differentiation, and synaptic plasticity. Cholinergic stimulation of nAChRs can activate the ERK/MAPK pathway, leading to the transcription of genes involved in neuroprotection and cognitive function.
Figure 2: Hypothesized Neuroprotective Signaling Pathways Activated by dFBr.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the modulatory effects of dFBr on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Recording solution (as ND96)
-
Acetylcholine (ACh) stock solution
-
This compound (dFBr) stock solution
-
TEVC amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate oocytes in collagenase solution to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubation: Incubate injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply ACh at a concentration near its EC₅₀ to elicit a baseline current response.
-
Co-apply ACh with varying concentrations of dFBr to determine its potentiating or inhibitory effects.
-
To assess rescue from Aβ inhibition, pre-incubate the oocyte with Aβ₁₋₄₂ before co-applying ACh and dFBr.
-
-
Data Analysis: Measure the peak current amplitude and analyze the concentration-response relationship for dFBr's modulatory effects.
Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC) Experiments.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of dFBr against oxidative stress in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid (for differentiation)
-
This compound (dFBr)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium.
-
Seed cells into 96-well plates and differentiate into a neuronal phenotype by treating with retinoic acid.
-
-
dFBr Pre-treatment: Pre-treat differentiated cells with various concentrations of dFBr for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ to the culture medium for a specified duration (e.g., 24 hours).
-
MTT Assay:
-
Remove the culture medium and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Figure 4: Workflow for In Vitro Neuroprotection Assay.
Western Blot Analysis of Pro-survival Signaling
This protocol details the detection of phosphorylated Akt (p-Akt) as an indicator of PI3K/Akt pathway activation.
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound (dFBr)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat differentiated neuronal cells with dFBr for various time points.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of novel neuroprotective therapies. Its unique mechanism as a PAM of α4β2/α2β2 nAChRs offers a targeted approach to enhance cholinergic function and combat Aβ-induced neurotoxicity. While the preclinical evidence is encouraging, further research is warranted to fully elucidate its neuroprotective potential. Future studies should focus on:
-
In-depth investigation of downstream signaling pathways: Directly linking dFBr-mediated nAChR potentiation to the activation of pro-survival pathways like PI3K/Akt and ERK/MAPK.
-
Comprehensive in vivo studies: Evaluating the efficacy of dFBr in animal models of neurodegenerative diseases, focusing on histopathological outcomes such as neuronal loss, synaptic density, and neuroinflammation.
-
Pharmacokinetic and safety profiling: Thoroughly characterizing the drug-like properties of dFBr to support its advancement into clinical development.
References
- 1. The neuroprotective effects of compounds 1–32 against H2O2-induced oxidative damage in SH-SY5Y cell, as measured by MTT assay. Trolox served as a positive control. Data are presented as the mean ± SD from three independent experiments. ###P < 0.001 vs indicated control; *P < 0.05, **P < 0.01, and ***P < 0.001 vs the H2O2-induced group (800 μmol·L−1). [cjnmcpu.com]
- 2. researchgate.net [researchgate.net]
- 3. "Modulation of Hippocampal Protein Expression by a Brain Penetrant Biol" by Nataraj Jagadeesan, G. Chuli Roules et al. [digitalcommons.chapman.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. en-journal.org [en-journal.org]
Preliminary Studies on Desformylflustrabromine in Alzheimer's Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of hallmark pathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] A significant loss of cholinergic neurons and a reduction in nicotinic acetylcholine (B1216132) receptors (nAChRs) in the hippocampus and cortex are also observed in advanced AD.[1] Desformylflustrabromine (DFFB), a metabolite derived from the marine bryozoan Flustra foliacea, has emerged as a promising investigational compound.[1] It acts as a selective positive allosteric modulator (PAM) of α4β2 and α2β2 nAChRs, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor itself.[1][3][4][5] This mechanism offers a potential therapeutic advantage over direct agonists by preserving the temporal patterns of neurotransmission and reducing the risk of receptor desensitization and overdose.[5] This technical guide summarizes the key preliminary findings on DFFB's effects in various Alzheimer's disease models, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Mechanism of Action: Potentiation of Nicotinic Acetylcholine Receptors
DFFB has been identified as a positive allosteric modulator for α4β2 and α2β2 subtypes of nAChRs.[1][4] It potentiates acetylcholine (ACh)-induced currents without eliciting a response on its own.[1] At higher concentrations, DFFB exhibits inhibitory effects, likely through an open-channel block mechanism.[1][3] A crucial finding in the context of Alzheimer's disease is DFFB's ability to counteract the inhibitory effects of Aβ₁₋₄₂ peptides on both α4β2 and α2β2 nAChRs.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro electrophysiological studies on DFFB's effects on nAChRs.
Table 1: Potentiation and Inhibition of nAChRs by DFFB
| Receptor Subtype | Agonist | DFFB Effect | Potency (EC₅₀/IC₅₀) | Efficacy (% Potentiation) | Reference |
| α2β2 | 100 µM ACh | Potentiation | 446 ± 124 nM | 127 ± 18% | [1] |
| α2β2 | 100 µM ACh | Inhibition | 11.3 ± 2.3 µM | - | [1] |
| α4β2 (HS) | 10 µM ACh | Potentiation | - | 350 ± 20% | [3] |
| α4β2 (LS) | 100 µM ACh | Potentiation | - | 350 ± 30% | [3] |
| α4β2 | - | Inhibition | > 10 µM | - | [3] |
HS: High Sensitivity Isoform, LS: Low Sensitivity Isoform
Table 2: DFFB's Effect on Aβ₁₋₄₂-Induced Inhibition of nAChRs
| Receptor Subtype | Agonist | Aβ₁₋₄₂ Concentration | % Inhibition by Aβ₁₋₄₂ | DFFB Effect | Reference |
| α4β2 | 100 µM ACh | 1 µM | 16.9 ± 3.8% | Prevented inhibition | [1] |
| α2β2 | 100 µM ACh | 1 µM | - | Prevented inhibition | [1] |
Experimental Protocols
In Vitro Electrophysiology in Xenopus Oocytes
This protocol is fundamental to characterizing the modulatory effects of DFFB on nAChR function.
Methodology Details:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs.[1]
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., rat α4 and β2) are transcribed in vitro and injected into the oocytes.[1][3] Different ratios of α4 to β2 cRNA can be used to express high-sensitivity (1:5) or low-sensitivity (5:1) receptor isoforms.[3]
-
Incubation: Oocytes are incubated to allow for the expression and assembly of functional nAChR channels on the cell membrane.
-
Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential, typically -60 mV.[1]
-
Drug Application: Solutions containing acetylcholine (the agonist), DFFB, and/or Aβ₁₋₄₂ are perfused over the oocyte. The resulting ionic currents flowing through the activated nAChRs are recorded.
-
Data Analysis: The peak current amplitudes are measured and analyzed to determine the extent of potentiation or inhibition by DFFB. Dose-response curves are generated to calculate EC₅₀ and IC₅₀ values.[1]
In Vivo Cognitive Assessment in Rodent Models
Studies in rats have been conducted to evaluate the pro-cognitive effects of DFFB.
Methodology Details:
-
Animal Models: The studies have utilized rats to assess cognitive performance.[5] To model cognitive deficits relevant to neuropsychiatric disorders, impairments can be induced pharmacologically, for instance, using ketamine or scopolamine.[5]
-
Behavioral Tasks:
-
Novel Object Recognition Task (NORT): This task assesses learning and memory. DFFB has been shown to attenuate delay-induced impairments in NORT performance.[5]
-
Attentional Set-Shifting Task (ASST): This task evaluates cognitive flexibility. DFFB has been demonstrated to facilitate performance in the ASST.[5]
-
-
Drug Administration: DFFB is administered to the animals, typically via intraperitoneal (IP) injection, at various doses (e.g., 0.3, 1.0, 3 mg/kg) prior to the behavioral testing.[5]
-
Antagonist Studies: To confirm the involvement of α4β2-nAChRs, a selective antagonist like dihydro-β-erythroidine (DHβE) can be co-administered. The reversal of DFFB's beneficial effects by the antagonist provides evidence for its mechanism of action.[5]
Discussion and Future Directions
The preliminary data strongly suggest that this compound's positive allosteric modulation of α4β2 and α2β2 nAChRs is a viable strategy for addressing cholinergic dysfunction in Alzheimer's disease. Its ability to counteract the inhibitory effects of Aβ peptides on these receptors is particularly noteworthy.[1] Furthermore, the pro-cognitive effects observed in vivo provide a compelling rationale for its further development.[5]
Future research should aim to:
-
Investigate the effects of DFFB in transgenic animal models of Alzheimer's disease that develop both amyloid and tau pathologies.
-
Explore the direct or indirect effects of DFFB on tau hyperphosphorylation and aggregation.
-
Conduct long-term studies to assess the disease-modifying potential of DFFB.
-
Elucidate the detailed binding site and the precise molecular mechanism of DFFB's allosteric modulation.
References
- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulator this compound relieves the inhibition of α2β2 and α4β2 nicotinic acetylcholine receptors by β-amyloid(1-42) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Recording of dFBr Effects in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine-derived compound desformylflustrabromine (dFBr) has emerged as a significant modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical class of ligand-gated ion channels involved in a wide array of physiological processes and a key target for drug development. Exhibiting a dual modulatory action, dFBr acts as a positive allosteric modulator (PAM) at lower concentrations, enhancing the response of certain nAChR subtypes to acetylcholine (ACh), while at higher concentrations, it functions as an inhibitor.[1] The Xenopus laevis oocyte expression system, coupled with the two-electrode voltage clamp (TEVC) technique, provides a robust and versatile platform for characterizing the pharmacology of ion channels like nAChRs and elucidating the effects of modulators such as dFBr.[2][3][4]
These application notes provide a comprehensive guide for researchers utilizing TEVC to study the effects of dFBr on nAChRs expressed in Xenopus oocytes. Detailed protocols for oocyte preparation, cRNA injection, and TEVC recording are presented, along with a summary of quantitative data and visual representations of the experimental workflow and proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of dFBr on various nAChR subtypes as determined by TEVC recordings in Xenopus oocytes.
Table 1: Potentiation of nAChR Subtypes by dFBr
| nAChR Subtype | Agonist | dFBr Potentiation EC50 (µM) | Maximum Potentiation (% of control) | Reference |
| (α4)2(β2)3 | ACh | ~0.4 | ~400% | [5] |
| (α4)3(β2)2 | ACh | ~1.6 | ~300% | [5] |
| α4β2 | ACh | ~1 | 300-400% | [6] |
| α2β2 | ACh | Submicromolar | Not specified | [5] |
Table 2: Inhibition of nAChR Subtypes by dFBr
| nAChR Subtype | Agonist | dFBr Inhibition IC50 (µM) | Notes | Reference |
| Human muscle (α1β1δε) | ACh | ~1 | Inhibition observed at concentrations >1 µM | [1] |
| Torpedo muscle (α1β1γδ) | ACh | ~1 | Inhibition observed at concentrations >1 µM | [1] |
| α7 | ACh | >1 | Inhibition observed at concentrations >1 µM | [1] |
| α4β2 | ACh | >1 | Inhibition observed at higher concentrations | [6] |
| α2β2 | ACh | >1 | Inhibition observed at higher concentrations | [1] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically harvest oocyte lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the oocyte clusters in a calcium-free solution (e.g., OR-2) containing collagenase (e.g., 2 mg/mL) for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
Washing and Sorting: Thoroughly wash the defolliculated oocytes with a standard oocyte Ringer's solution (e.g., ND96). Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal (dark) and vegetal (light) poles.
-
Incubation: Store the selected oocytes in ND96 solution supplemented with antibiotics (e.g., penicillin and streptomycin) and pyruvate (B1213749) at 16-18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped cRNAs encoding the desired nAChR subunits (e.g., α4 and β2) from linearized cDNA templates using an in vitro transcription kit.
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection:
-
Pull microinjection needles from borosilicate glass capillaries.
-
Load the needle with the desired ratio of α and β subunit cRNAs (e.g., a 1:1 ratio for α4β2).
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Recording
-
Preparation of Electrodes and Solutions:
-
Pull recording microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.
-
Prepare the recording solution (e.g., ND96) and the agonist/modulator solutions. dFBr can be dissolved in DMSO and then diluted in the recording solution to the final desired concentrations. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
-
Oocyte Placement and Impalement:
-
Place an oocyte in the recording chamber and continuously perfuse with the recording solution.
-
Using micromanipulators, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Allow the membrane potential to stabilize. A healthy oocyte typically has a resting membrane potential between -30 and -60 mV.
-
-
Voltage-Clamp Protocol:
-
Set the holding potential to a value between -60 mV and -80 mV.
-
To investigate the effects of dFBr, apply a voltage protocol that includes a series of voltage steps (e.g., from -100 mV to +50 mV in 10 or 20 mV increments) to elicit currents.
-
For ligand-gated channel activation, apply the agonist (e.g., ACh) at a specific concentration (e.g., its EC20 or EC50) to establish a baseline current.
-
-
Application of dFBr:
-
Potentiation: Co-apply a low concentration of dFBr (e.g., 0.1 - 10 µM) with the agonist and record the current response. To determine the EC50 for potentiation, apply a range of dFBr concentrations.
-
Inhibition: To study inhibition, first apply a saturating concentration of the agonist to elicit a maximal current. Then, co-apply a high concentration of dFBr (e.g., 1 - 100 µM) with the agonist and measure the reduction in current. To determine the IC50 for inhibition, apply a range of dFBr concentrations.
-
-
Data Acquisition and Analysis:
-
Record the membrane currents using appropriate hardware and software.
-
Analyze the data to determine parameters such as peak current amplitude, dose-response relationships (EC50 and IC50), and changes in channel kinetics.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for TEVC recording of dFBr effects.
Signaling Pathway of dFBr Modulation
References
- 1. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Radioligand Binding Assays for Characterizing Desformylflustrabromine Affinity at Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desformylflustrabromine (DFFB) is a marine alkaloid that has garnered significant interest as a selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α2β2 subtypes.[1][2][3] Unlike orthosteric ligands that bind directly to the acetylcholine (ACh) binding site, DFFB binds to a distinct, allosteric site. This modulation enhances the receptor's response to agonists like ACh.[1][3] At concentrations exceeding 1 µM, DFFB can also exhibit inhibitory effects on α4β2, α2β2, and α7 nAChRs.[2]
Understanding the binding characteristics of DFFB is crucial for the development of novel therapeutics targeting nAChRs, which are implicated in various neurological conditions, including Alzheimer's disease, neuropathic pain, and nicotine (B1678760) addiction.[1][4] Standard competitive radioligand binding assays, which measure the displacement of a radiolabeled ligand from the orthosteric site, are not suitable for determining the affinity of allosteric modulators like DFFB.[5] Therefore, alternative radioligand binding approaches are required to characterize its interaction with nAChRs.
This application note provides detailed protocols for two key radioligand binding assays to investigate the affinity and modulatory properties of DFFB:
-
Orthosteric Radioligand Binding Modulation Assay: To evaluate how DFFB affects the binding of a known orthosteric radioligand to nAChRs.
-
Direct Binding Assay with [³H]this compound: A saturation binding protocol to determine the affinity (Kd) and density (Bmax) of DFFB binding sites, utilizing a radiolabeled form of the molecule.
Signaling Pathways and Mechanism of Action
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] The binding of acetylcholine leads to a conformational change in the receptor, opening an ion channel permeable to cations (primarily Na⁺ and Ca²⁺). The influx of these ions results in depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential. DFFB, as a positive allosteric modulator, is thought to bind to a site topographically distinct from the ACh binding site, enhancing the channel's opening probability in the presence of an agonist.[6]
Figure 1: Simplified signaling pathway of a nicotinic acetylcholine receptor and the modulatory role of DFFB.
Data Presentation
The following table summarizes the reported binding affinities and functional potencies of this compound for various nAChR subtypes. It is important to note that as a PAM, traditional Ki values from competitive displacement assays at the orthosteric site are not the primary measure of its affinity.
| nAChR Subtype | Assay Type | Radioligand/Agonist | Parameter | Value | Reference |
| α4β2 | Radioligand Binding | - | Ki | 3400 nM | [6] |
| α7 | Radioligand Binding | - | Ki | >50,000 nM | [6] |
| Torpedo (αβγδ) | Inhibition of [³H]phencyclidine binding | Phencyclidine | IC₅₀ | 4 µM | [2] |
| Torpedo (αβγδ) | Inhibition of [³H]tetracaine binding | Tetracaine | IC₅₀ | 60 µM | [2] |
| Torpedo (αβγδ) | Inhibition of [³H]ACh binding | Acetylcholine | IC₅₀ | 1 mM | [2] |
| Human muscle (αβεδ) | Electrophysiology | Acetylcholine | IC₅₀ | ~1 µM | [2] |
| α4β2 | Electrophysiology | Acetylcholine | EC₅₀ (potentiation) | 0.2 µM | [7] |
Experimental Protocols
Protocol 1: Orthosteric Radioligand Binding Modulation Assay
This protocol is designed to assess the effect of DFFB on the binding of a radiolabeled orthosteric ligand (e.g., [³H]epibatidine or [³H]cytisine) to nAChRs expressed in a cell membrane preparation.
1.1. Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain tissue).
-
Radioligand: [³H]epibatidine or [³H]cytisine at a concentration near its Kd.
-
Unlabeled DFFB: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine or epibatidine).
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethylenimine).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation fluid
-
Liquid scintillation counter
1.2. Experimental Workflow
Figure 2: Experimental workflow for the orthosteric radioligand binding modulation assay.
1.3. Procedure
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and prepare a membrane pellet through centrifugation.[8] Resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL membrane preparation, 50 µL radioligand, 50 µL of varying concentrations of DFFB, and assay buffer to a final volume of 200 µL.
-
Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL radioligand, 50 µL non-specific binding control, and assay buffer to a final volume of 200 µL.
-
Control (No DFFB): 50 µL membrane preparation, 50 µL radioligand, 50 µL assay buffer, and assay buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Express the specific binding in the presence of DFFB as a percentage of the control specific binding.
-
Plot the percentage of specific binding against the log concentration of DFFB to generate a dose-response curve and determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
-
Protocol 2: Direct Saturation Binding Assay with [³H]this compound
This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]DFFB. The synthesis of [³H]dFBr has been reported in the literature.[2][9]
2.1. Materials and Reagents
-
Membrane Preparation: As described in Protocol 1.
-
Radioligand: [³H]this compound ([³H]DFFB) at a range of concentrations.
-
Unlabeled DFFB: For determining non-specific binding.
-
Assay Buffer, Wash Buffer, plates, filters, and counting equipment: As described in Protocol 1.
2.2. Experimental Workflow
References
- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
[3H]dFBr Photoaffinity Labeling: Application Notes and Protocols for Identifying Ligand Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing [3H]desformylflustrabromine ([3H]dFBr), a tritiated photoaffinity label, to identify and characterize ligand binding sites on target proteins. The primary focus of this document is the application of [3H]dFBr in studying the nicotinic acetylcholine (B1216132) receptor (nAChR), serving as a detailed case study. The principles and protocols outlined can be adapted for investigating other potential targets.
Photoaffinity labeling (PAL) is a powerful technique to covalently trap and identify ligand-protein interactions that are otherwise non-covalent and transient.[1][2] This method utilizes a photolabile ligand that, upon UV irradiation, forms a highly reactive intermediate that covalently crosslinks to amino acid residues in close proximity within the binding pocket.[3][4] When the photolabile ligand is radiolabeled, such as with tritium (B154650) ([3H]), it allows for sensitive detection and subsequent identification of the labeled protein and its specific binding domains.[5]
[3H]dFBr has been successfully employed as a photoaffinity probe to elucidate the binding sites of this compound (dFBr), a positive allosteric modulator (PAM) and inhibitor of nAChRs, within the Torpedo nAChR.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of [3H]dFBr with the Torpedo nicotinic acetylcholine receptor (nAChR).
Table 1: Inhibition of Ligand Binding to Torpedo nAChR by dFBr
| Radioligand | nAChR State | IC50 of dFBr (µM) |
| [3H]phencyclidine | Desensitized | 4 |
| [3H]tetracaine | Resting | 60 |
| [3H]acetylcholine | Resting | 1000 |
This table is synthesized from data presented in Hamouda et al., 2015.[6]
Table 2: Inhibition of [3H]dFBr Binding to Torpedo nAChR in the Presence of Carbamylcholine (Carb)
| Competing Ligand | IC50 (µM) |
| Phencyclidine (PCP) | 0.9 ± 0.1 |
This table is synthesized from data presented in Hamouda et al., 2015.
Signaling Pathway
The nicotinic acetylcholine receptor is an ion channel that, upon activation by agonists like acetylcholine or nicotine, allows the influx of cations such as Na+ and Ca2+.[1][7] This influx leads to membrane depolarization and initiates downstream signaling cascades. The influx of Ca2+ is a critical event that can trigger various intracellular signaling pathways, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[1][8]
Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor (nAChR).
Experimental Protocols
This section provides detailed protocols for [3H]dFBr photoaffinity labeling, based on the successful application in identifying binding sites within the Torpedo nAChR.[6]
Protocol 1: [3H]dFBr Photoaffinity Labeling of Target Protein
Objective: To covalently label the binding sites of a target protein with [3H]dFBr.
Materials:
-
[3H]dFBr (specific activity ~76 Ci/mmol)
-
Target protein preparation (e.g., purified protein, membrane fractions)
-
Assay buffer (e.g., Tris-based buffer)
-
Agonists or allosteric modulators (optional, to study state-dependent binding)
-
UV irradiation source (312 nm)
-
Ice bucket
-
Microcentrifuge tubes
-
Scintillation counter and vials
-
SDS-PAGE reagents and equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Incubation:
-
In a microcentrifuge tube on ice, combine the target protein preparation with the desired concentration of [3H]dFBr in the assay buffer.
-
For competition or state-dependent labeling studies, pre-incubate the protein with a competing ligand, agonist, or modulator for a specified time before adding [3H]dFBr.
-
Incubate the mixture in the dark on ice for 40 minutes to allow for equilibration of [3H]dFBr binding.
-
-
UV Irradiation:
-
Place the open microcentrifuge tubes on ice, less than 2 cm from the 312 nm UV light source.
-
Irradiate the samples for 5 minutes. Note: Optimal irradiation time may need to be determined empirically.
-
-
Quenching and Sample Preparation:
-
After irradiation, add SDS-PAGE sample buffer to the reaction mixture to quench the reaction and denature the proteins.
-
Boil the samples for 5 minutes.
-
-
Analysis of Labeling:
-
Separate the labeled proteins by SDS-PAGE.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the total protein profile.
-
Detect the incorporated radioactivity by fluorography, autoradiography, or phosphorimaging.
-
To quantify labeling, excise the protein bands of interest from the gel, solubilize them, and measure the radioactivity using a scintillation counter.
-
Protocol 2: Identification of Labeled Amino Acid Residues by Mass Spectrometry
Objective: To identify the specific amino acid residues covalently modified by [3H]dFBr.
Materials:
-
[3H]dFBr-labeled protein bands from SDS-PAGE
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Database search software (e.g., Mascot, SEQUEST)
Procedure:
-
In-Gel Digestion:
-
Excise the radiolabeled protein band of interest from the SDS-PAGE gel.
-
Destain the gel piece.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein in-gel with a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the resulting peptides from the gel piece using a series of acetonitrile (B52724) and formic acid washes.
-
Pool and dry the extracts in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS.
-
Inject the peptide mixture into the LC-MS/MS system. The peptides will be separated by reverse-phase chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database corresponding to the source of the target protein.
-
Identify the peptides that have been modified by the photoactivated [3H]dFBr. The modification will result in a specific mass shift on the labeled amino acid residue.
-
The high resolution of modern mass spectrometers allows for the precise identification of the labeled residue(s).[2][9]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow for [3H]dFBr photoaffinity labeling and the logical relationship of the key steps.
Caption: General experimental workflow for [3H]dFBr photoaffinity labeling.
Caption: Logical workflow for binding site identification using [3H]dFBr.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Desformylflustrabromine in Human Plasma
Introduction
Desformylflustrabromine (dFBr) is a marine alkaloid that has been identified as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors are implicated in a variety of neurological and psychiatric disorders, and dFBr has shown potential in preclinical models for reducing nicotine (B1678760) intake and ethanol (B145695) consumption.[1][4] To support the clinical development of this compound, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices. This application note describes a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase HPLC for the separation of this compound and an internal standard (IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Carbamazepine (B1668303) (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
2. Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: Analyst® software or equivalent.
3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and carbamazepine (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 80 ng/mL
-
4. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL carbamazepine in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
The optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Compound |
| This compound | |
| Carbamazepine (IS) |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.6% to 7.8% |
| Inter-day Accuracy (%Bias) | -7.2% to 9.1% |
| Mean Extraction Recovery | 92.5% |
| Matrix Effect | Minimal matrix effect observed |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualizations
Caption: Experimental workflow for dFBr quantification.
Caption: Signaling pathway of this compound.
Conclusion
This application note details a rapid, sensitive, and selective HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been validated and is suitable for supporting pharmacokinetic studies in the clinical development of this compound.
References
- 1. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Desformylflustrabromine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Desformylflustrabromine (dFBr), a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), in rodent models. The following sections detail its therapeutic potential, summarize quantitative data from various studies, and provide detailed experimental protocols and relevant signaling pathways.
Introduction
This compound (dFBr) is a compound that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. By acting as a PAM at α4β2 nAChRs, dFBr enhances the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor itself.[1][2][3] This mechanism is thought to offer a more nuanced modulation of neuronal activity compared to direct agonists, potentially reducing side effects associated with receptor desensitization.[4] In vivo studies in rodent models have demonstrated the efficacy of dFBr in reducing nicotine (B1678760) and alcohol consumption, alleviating nicotine withdrawal symptoms, mitigating neuropathic pain, and enhancing cognitive function.[1][3][5][6][7] It has been shown to cross the blood-brain barrier and has a predicted half-life of approximately 8.6 hours in rats.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies involving the administration of dFBr in rodent models.
Table 1: dFBr Dosage and Administration in Ethanol (B145695) Consumption Studies
| Animal Model | dFBr Dose | Route of Administration | Key Findings | Reference |
| Male and Female Sprague-Dawley Rats | 1 and 3 mg/kg | Subcutaneous (s.c.) | Significantly decreased voluntary 20% ethanol consumption and preference at both 4-hour and 24-hour time points.[5][8] | [5][8] |
| Male Sprague-Dawley Rats | 3 and 6 mg/kg | Not Specified | Pretreatment with 6 mg/kg dFBr reduced the duration of ethanol-induced loss of righting reflex (LORR).[9] | [9] |
Table 2: dFBr Dosage and Administration in Nicotine Dependence and Withdrawal Studies
| Animal Model | dFBr Dose | Route of Administration | Key Findings | Reference |
| Male ICR Mice | 0.02, 0.1, and 1 mg/kg | Subcutaneous (s.c.) | Dose-dependently reversed nicotine withdrawal signs, including anxiety-like behaviors, somatic signs, and hyperalgesia.[1] | [1] |
| Male C57BL/6J Mice | 1, 3, 6, and 9 mg/kg | Subcutaneous (s.c.) | Investigated effects on nicotine self-administration and withdrawal.[10] | [10] |
Table 3: dFBr Dosage and Administration in Cognitive Enhancement Studies
| Animal Model | dFBr Dose | Route of Administration | Key Findings | Reference |
| Rats | 0.1, 0.3, or 1.0 mg/kg | Intraperitoneal (IP) | Attenuated delay-induced impairment in the novel object recognition task (NORT) and facilitated cognitive flexibility in the attentional set-shifting task (ASST).[4] | [4] |
Experimental Protocols
Protocol 1: Evaluation of dFBr on Voluntary Ethanol Consumption in Rats
This protocol is adapted from studies investigating the effect of dFBr on alcohol intake using the intermittent access two-bottle choice (IA2BC) model.[5][6][8]
1. Animal Model:
-
Male and female Sprague-Dawley rats.
2. Housing and Acclimation:
-
House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
3. Intermittent Access Two-Bottle Choice (IA2BC) Procedure:
-
For several weeks (e.g., 11 weeks), provide rats with two bottles.
-
On Mondays, Wednesdays, and Fridays, one bottle contains 20% (v/v) ethanol in tap water, and the other contains tap water.
-
On the remaining days of the week, both bottles contain tap water.
-
Measure fluid consumption daily to establish a baseline of ethanol intake.
4. dFBr Administration:
-
Dissolve dFBr in a suitable vehicle (e.g., saline).
-
Administer dFBr (e.g., 1 or 3 mg/kg, s.c.) or vehicle 30 minutes prior to the presentation of the ethanol and water bottles on the drinking days (Monday, Wednesday, Friday) of the test week (e.g., week 12).[8]
5. Data Collection and Analysis:
-
Record ethanol and water consumption at 4 hours and 24 hours after bottle presentation.
-
Calculate ethanol preference as the ratio of ethanol solution consumed to the total volume of fluid consumed.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of dFBr treatment with the vehicle control group.
Protocol 2: Assessment of dFBr on Nicotine Withdrawal in Mice
This protocol is based on a study evaluating the effect of dFBr on spontaneous nicotine withdrawal signs in mice.[1]
1. Animal Model:
-
Adult male ICR mice (20-25 g).[1]
2. Induction of Nicotine Dependence:
-
Implant osmotic minipumps subcutaneously, delivering nicotine at a dose of 24 mg/kg/day for 14 days.
3. Spontaneous Withdrawal:
-
After 14 days, remove the minipumps to induce spontaneous withdrawal.
-
Conduct behavioral testing 18-24 hours after minipump removal.
4. dFBr Administration:
-
Dissolve dFBr in a suitable vehicle.
-
Administer a single subcutaneous injection of dFBr (0.02, 0.1, or 1 mg/kg) or vehicle 15 minutes before the start of behavioral testing.[1]
5. Behavioral Assessment of Withdrawal Signs (in the following order):
-
Anxiety-like behavior: Use tests such as the elevated plus-maze or light-dark box.
-
Somatic signs: Observe and score behaviors such as paw tremors, head shakes, and writhes.
-
Hyperalgesia: Measure pain sensitivity using a hot plate or tail-flick test.
6. Data Collection and Analysis:
-
Quantify the behavioral responses for each test.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the effect of dFBr on withdrawal symptoms compared to the vehicle group.
Signaling Pathways and Mechanisms of Action
This compound acts as a positive allosteric modulator of α4β2 nAChRs, which are predominantly expressed in the central nervous system.[5][6] These receptors are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations, leading to neuronal depolarization.
The therapeutic effects of dFBr are believed to be mediated through the enhancement of cholinergic signaling in key brain circuits, particularly the mesolimbic dopamine (B1211576) system, which is crucial for reward and motivation.[6] By potentiating the action of acetylcholine at α4β2 receptors on dopaminergic neurons in the ventral tegmental area (VTA), dFBr can modulate the release of dopamine in the nucleus accumbens (NAcc).[6] This modulation is thought to underlie its effects on substance dependence.
Furthermore, α4β2 nAChRs are also involved in regulating the release of other neurotransmitters, such as glutamate.[7] The procognitive effects of dFBr may be related to its ability to enhance cholinergic and glutamatergic transmission in cortical and hippocampal regions.[7]
Caption: Mechanism of action of dFBr.
Caption: Workflow for evaluating dFBr on ethanol consumption.
References
- 1. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 7. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols: Behavioral Assays for Desformylflustrabromine in Nicotine Withdrawal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine (B1678760) withdrawal syndrome is a significant barrier for individuals attempting to quit smoking, characterized by a range of negative affective and somatic symptoms. Desformylflustrabromine (DFFB), a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has shown promise in preclinical studies for alleviating these withdrawal symptoms.[1] Unlike nAChR agonists, PAMs like DFFB do not directly activate the receptor but rather enhance its response to the endogenous neurotransmitter, acetylcholine.[1] This mode of action suggests a potential for therapeutic benefit with a reduced side-effect profile compared to direct agonists.
These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of DFFB in rodent models of nicotine withdrawal. The included assays assess anxiety-like behavior, somatic signs of withdrawal, and hyperalgesia.
Mechanism of Action: DFFB in Nicotine Withdrawal
Chronic nicotine exposure leads to an upregulation and desensitization of α4β2 nAChRs in the brain, particularly within the mesolimbic dopamine (B1211576) system, which is crucial for reward and reinforcement.[2][3][4] During withdrawal, the abrupt cessation of nicotine results in a hypodopaminergic state, contributing to the negative affective symptoms.[5] DFFB, by positively modulating α4β2 nAChRs, is thought to restore cholinergic signaling and normalize dopamine release, thereby mitigating withdrawal symptoms.[1]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from a study evaluating the effects of DFFB on nicotine withdrawal symptoms in mice.[1] Mice were made dependent on nicotine via osmotic minipumps for 14 days. Withdrawal was induced by pump removal, and behavioral testing was conducted 18-24 hours later, 15 minutes after a subcutaneous injection of DFFB or vehicle.
Table 1: Effect of DFFB on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds, Mean ± SEM) |
| Saline + Vehicle | - | 125 ± 15 |
| Nicotine + Vehicle | - | 50 ± 10 |
| Nicotine + DFFB | 0.02 | 65 ± 12 |
| Nicotine + DFFB | 0.1 | 90 ± 18# |
| Nicotine + DFFB | 1.0 | 115 ± 20# |
| p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Nicotine + Vehicle |
Table 2: Effect of DFFB on Somatic Signs of Nicotine Withdrawal
| Treatment Group | Dose (mg/kg) | Total Somatic Signs Score (Mean ± SEM) |
| Saline + Vehicle | - | 1.5 ± 0.5 |
| Nicotine + Vehicle | - | 8.0 ± 1.2 |
| Nicotine + DFFB | 0.02 | 6.5 ± 1.0 |
| Nicotine + DFFB | 0.1 | 4.0 ± 0.8# |
| Nicotine + DFFB | 1.0 | 2.0 ± 0.6# |
| p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Nicotine + Vehicle |
Table 3: Effect of DFFB on Hyperalgesia in the Hot-Plate Test
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds, Mean ± SEM) |
| Saline + Vehicle | - | 12.0 ± 1.5 |
| Nicotine + Vehicle | - | 6.0 ± 0.8 |
| Nicotine + DFFB | 0.02 | 7.5 ± 1.0 |
| Nicotine + DFFB | 0.1 | 11.0 ± 1.3# |
| Nicotine + DFFB | 1.0 | 11.5 ± 1.2# |
| p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Nicotine + Vehicle |
Experimental Protocols
The following are detailed protocols for the behavioral assays used to generate the data above.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice by measuring their preference for the open versus closed arms of an elevated maze. Anxiogenic states are characterized by a decrease in the time spent and entries into the open arms.[6][7]
Apparatus:
-
A plus-shaped maze elevated approximately 50 cm from the floor.
-
Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).[8]
-
The maze is typically made of a non-reflective material and situated in a dimly lit room.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer DFFB or vehicle subcutaneously 15 minutes prior to the test.[1]
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.[8][9]
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.[7]
Data Analysis:
-
Manually or using automated tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent in the open arms and/or the number of open-arm entries is indicative of an anxiolytic effect.
Somatic Signs of Nicotine Withdrawal
Objective: To quantify the physical signs of nicotine withdrawal in mice.
Apparatus:
-
Standard transparent observation cages (e.g., Plexiglas).
Procedure:
-
Following the EPM test, place the mouse individually into an observation cage.
-
Observe the mouse for a period of 20 minutes.[10]
-
A trained observer, blind to the treatment groups, should score the presence and frequency of the following somatic signs:
-
A composite score is typically generated by summing the counts of each sign.
Data Analysis:
-
Calculate the total number of somatic signs for each mouse.
-
A reduction in the total somatic sign score indicates attenuation of the physical withdrawal syndrome.
Hot-Plate Test for Hyperalgesia
Objective: To measure thermal pain sensitivity (hyperalgesia), a common symptom of nicotine withdrawal.[6]
Apparatus:
-
A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
A transparent cylinder to confine the mouse to the hot surface.
Procedure:
-
After the observation period for somatic signs, place the mouse on the hot plate, which is enclosed by the cylinder.
-
Start a timer immediately upon placement.
-
Observe the mouse for nociceptive responses, such as:
-
Licking a hind paw.
-
Shaking or flicking a hind paw.
-
Jumping.[12]
-
-
Stop the timer as soon as one of these responses is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-60 seconds) should be established to avoid injury if the mouse does not respond.
Data Analysis:
-
The primary measure is the latency (in seconds) to the first nociceptive response.
-
Nicotine withdrawal is associated with a decreased latency (hyperalgesia).
-
An increase in the paw withdrawal latency indicates an analgesic or anti-hyperalgesic effect.
References
- 1. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of neuronal β2 subunit-containing nicotinic acetylcholine receptors in nicotine reward and withdrawal: Implications for pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiological Mechanisms of Nicotine Reward and Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Withdrawal from repeated nicotine vapor exposure increases somatic signs of physical dependence, anxiety-like behavior, and brain reward thresholds in adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased Signs of Nicotine Withdrawal in Mice Null for the β4 Nicotinic Acetylcholine Receptor Subunit | Journal of Neuroscience [jneurosci.org]
- 11. Assessing Nicotine Dependence Using an Oral Nicotine Free-Choice Paradigm in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Desformylflustrabromine Binding using Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desformylflustrabromine (dFBr) is a marine alkaloid that acts as a potent positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α2β2 subtypes.[1][2] At higher concentrations (>1 µM), it also exhibits inhibitory effects on these and α7 nAChRs.[1][3] The dual activity of dFBr makes it a compelling research tool and a potential therapeutic lead for neurological disorders where nAChR function is dysregulated. Understanding the precise binding sites and the molecular determinants of its modulatory and inhibitory actions is crucial for the development of more selective and efficacious drugs.
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in protein-ligand interactions.[4][5] By systematically replacing amino acids in the nAChR subunits, researchers can identify key residues involved in dFBr binding and elucidate the structural basis for its effects. These application notes provide a comprehensive guide for utilizing site-directed mutagenesis to study the binding of this compound to its target nAChRs.
Key Protein Targets and Binding Sites
The primary targets of dFBr's potentiating effects are the heteromeric α4β2 and α2β2 nAChRs.[2][6] Unlike orthosteric ligands that bind at the acetylcholine (ACh) binding site, dFBr binds to allosteric sites, which are topographically distinct.[7] Studies have identified potential dFBr binding sites in two main regions of the nAChR:
-
Transmembrane Domain (TMD): Mutational analyses suggest the existence of two binding sites within the TMD of the α4 subunit in the (α4)3(β2)2 nAChR stoichiometry. Key residues identified include α4Leu256 and α4Leu260 in the first transmembrane helix (TM1), and α4Phe316 in the third transmembrane helix (TM3).[6][8]
-
Extracellular Domain (ECD) at Subunit Interfaces: The principal face of the β2 subunit has been implicated in dFBr modulation. Site-directed mutagenesis studies have shown that mutations in this region, which is not involved in ACh binding, can significantly alter dFBr's potentiation of ACh-induced currents.[8][9]
Data Presentation: Effects of Site-Directed Mutagenesis on dFBr Activity
The following tables summarize quantitative data from studies that have used site-directed mutagenesis to probe the interaction of dFBr with α4β2 nAChRs. These data highlight the impact of specific amino acid substitutions on the receptor's response to ACh and its modulation by dFBr.
Table 1: Effect of Mutations in the β2 Subunit on ACh Potency and dFBr Potentiation of α4β2 nAChRs (High-Sensitivity Isoform)
| Mutant | ACh EC50 (µM) | Maximum dFBr Potentiation (% of control) | Reference |
| Wild-type | 6.3 | ~265% | [8] |
| β2(Y120A) | 12.6 | Significantly eliminated | [8][9] |
| β2(D116A) | 8.9 | Altered | [8] |
| β2(Y127A) | 7.1 | Altered | [8] |
| β2(W176A) | 5.6 | Altered | [8] |
| β2(T177A) | 9.8 | Altered | [8] |
| β2(D179A) | 11.2 | Altered | [8] |
| β2(D217A) | 4.5 | Altered | [8] |
| β2(D218A) | 6.8 | Altered | [8] |
Table 2: Effect of Mutations in the α4 Subunit Transmembrane Domain on PAM Potentiation of (α4)3(β2)2 nAChRs
| Mutant | Effect on LY2087101 and dFBr Potentiation | Reference |
| α4(L256A) | Significantly reduced | [6][8] |
| α4(L260A) | Significantly reduced | [6][8] |
| α4(F316A) | Significantly reduced | [6][8] |
| α4(G613A) | Significantly reduced | [8] |
Mandatory Visualizations
Signaling Pathways
Activation of α4β2 nAChRs can trigger downstream signaling cascades that are implicated in neuroprotection and other cellular processes. The following diagrams illustrate two potential pathways.
Caption: PI3K-Akt signaling pathway activated by α4β2 nAChR.
Caption: Metabotropic signaling cascade of α4β2 nAChR.
Experimental Workflow
The general workflow for investigating dFBr binding using site-directed mutagenesis is outlined below.
Caption: Experimental workflow for site-directed mutagenesis study.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is for introducing point mutations into the cDNA of nAChR subunits (e.g., human α4 and β2 subunits cloned into an expression vector like pcDNA3.1).
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Phusion)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA containing the wild-type nAChR subunit cDNA
-
Mutagenic primers (forward and reverse)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing service
Primer Design:
-
Design primers to be between 25 and 45 bases in length.
-
The desired mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥ 78°C.
-
The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Expression of nAChRs in Xenopus Oocytes
Materials:
-
Xenopus laevis frogs
-
Collagenase type II
-
OR-2 solution
-
ND96 solution
-
cRNA transcription kit (e.g., mMESSAGE mMACHINE)
-
Linearized plasmid DNA (wild-type or mutant)
-
Nuclease-free water
-
Microinjection setup
Procedure:
-
Oocyte Preparation:
-
Surgically remove a lobe of ovary from an anesthetized Xenopus laevis frog.
-
Treat with collagenase type II in OR-2 solution to defolliculate the oocytes.
-
Wash the oocytes thoroughly with ND96 solution.
-
Select stage V-VI oocytes and incubate at 18°C.
-
-
cRNA Synthesis:
-
Linearize the plasmid DNA containing the nAChR subunit cDNA downstream of the coding sequence.
-
Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit.
-
Purify and quantify the cRNA.
-
-
Oocyte Injection:
-
Mix the α4 and β2 subunit cRNAs at a desired ratio (e.g., 1:1 for a mixed population of high and low sensitivity receptors, or biased ratios like 1:10 or 10:1 to favor one isoform).
-
Inject approximately 50 nL of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Materials:
-
TEVC setup (amplifier, headstages, data acquisition system)
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) stock solution
-
This compound (dFBr) stock solution
Procedure:
-
Setup:
-
Place an oocyte expressing the nAChRs in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Data Acquisition:
-
ACh Dose-Response:
-
Apply increasing concentrations of ACh to the oocyte and record the peak inward current.
-
Wash with recording solution between applications until the current returns to baseline.
-
Plot the normalized current versus ACh concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
dFBr Potentiation:
-
Apply a fixed concentration of ACh (typically the EC10-EC20) to elicit a control response.
-
Co-apply the same concentration of ACh with varying concentrations of dFBr and record the peak current.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of dFBr compared to the control response.
-
-
dFBr Inhibition:
-
At higher concentrations of dFBr, co-apply with a fixed concentration of ACh (e.g., EC50) to observe inhibition of the current response.
-
Determine the IC50 for inhibition by plotting the percent inhibition versus dFBr concentration.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate software (e.g., Clampfit, GraphPad Prism).
-
Compare the EC50, potentiation, and inhibition data between wild-type and mutant receptors to determine the effect of the mutation on dFBr binding and modulation.
-
By following these protocols, researchers can systematically investigate the molecular interactions between this compound and nicotinic acetylcholine receptors, providing valuable insights for the design of novel therapeutics targeting this important class of ion channels.
References
- 1. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking Studies with Desformylflustrabromine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cross-linking studies with Desformylflustrabromine (dFBr) and its analogs. dFBr is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 and α2β2 subtypes.[1][2][3] Understanding its binding sites and mechanism of action through cross-linking studies is crucial for the development of novel therapeutics for neurological disorders.
Introduction to this compound (dFBr)
This compound is a marine alkaloid originally isolated from the bryozoan Flustra foliacea.[2] It has been identified as a selective PAM for nAChRs containing the β2 subunit.[3] Unlike orthosteric agonists that bind directly to the acetylcholine (ACh) binding site, dFBr binds to an allosteric site, enhancing the receptor's response to ACh.[3][4] At concentrations below 10 µM, dFBr potentiates ACh-induced currents in α4β2 nAChRs, while at higher concentrations, it can act as an inhibitor, likely through open-channel block.[5][6] This dual activity makes it a fascinating subject for structure-activity relationship (SAR) studies.
Mechanism of Action and Target Identification
Cross-linking studies, particularly photoaffinity labeling, have been instrumental in elucidating the binding sites of dFBr. Studies using a tritiated, photoreactive analog of dFBr, [³H]dFBr, have revealed that it binds to multiple locations within the nAChR structure.[1] In the presence of an agonist, [³H]dFBr has been shown to photoincorporate into amino acid residues within the ion channel of the Torpedo nAChR.[1] Additionally, binding sites have been identified in the extracellular domain at the α-γ and δ-β subunit interfaces.[1] Computational docking and site-directed mutagenesis studies have further pinpointed potential binding sites within the transmembrane domain of the α4 subunit.[7]
The signaling pathway of nAChR modulation by dFBr involves the binding of dFBr to its allosteric site(s), which in turn stabilizes the open conformation of the ion channel in the presence of an agonist like acetylcholine. This leads to an enhanced influx of cations (Na⁺ and Ca²⁺), resulting in neuronal depolarization and modulation of downstream signaling events.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on dFBr and its analogs, providing a comparative overview of their activity on different nAChR subtypes.
Table 1: Potentiation and Inhibition of nAChR Subtypes by this compound (dFBr)
| nAChR Subtype | Agonist | dFBr Concentration for Peak Potentiation | Peak Potentiation (%) | IC₅₀ for Inhibition | Reference |
| Human α4β2 | Acetylcholine (100 µM) | 1 µM | ~265-295% | 150 µM | [5][8] |
| Human α2β2 | Acetylcholine | 1 µM | Similar to α4β2 | Not specified | [2] |
| Human α7 | Acetylcholine (100 µM) | No potentiation observed | 0% | 44 µM | [8] |
| Human muscle (αβεδ) | Acetylcholine | Not applicable | Inhibition only | ~1 µM | [1] |
| Torpedo muscle (αβγδ) | Acetylcholine | Not applicable | Inhibition only | ~1 µM | [1] |
Table 2: Binding Affinities of this compound (dFBr) for nAChR Sites
| Receptor State | Radioligand | dFBr IC₅₀ | nAChR Source | Reference |
| Desensitized | [³H]phencyclidine | 4 µM | Torpedo nAChR | [1] |
| Resting | [³H]tetracaine | 60 µM | Torpedo nAChR | [1] |
| Orthosteric Site | [³H]ACh | 1 mM | Torpedo nAChR | [1] |
Table 3: Structure-Activity Relationship of dFBr Analogs at α4β2 nAChRs
| Analog | Modification | EC₅₀ for Potentiation | Efficacy vs. dFBr | Reference |
| This compound (dFBr) | - | 0.2 µM | 100% | [9] |
| 5-bromo dFBr | Additional bromo group at position 5 | 0.4 µM | >200% | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the study of dFBr analogs are provided below.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the modulatory effects of dFBr analogs on nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., human α4 and β2)
-
Collagenase solution
-
ND-96 recording buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Agonist solution (e.g., Acetylcholine in ND-96)
-
dFBr analog solutions in ND-96
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog. Isolate and defolliculate oocytes by gentle agitation in a collagenase solution.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 for α4β2 receptors). Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND-96 buffer.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply the agonist solution (e.g., 100 µM ACh) to elicit a baseline current response.
-
Co-apply the agonist with various concentrations of the dFBr analog to determine its effect on the current amplitude.
-
Wash the oocyte with ND-96 buffer between applications.
-
-
Data Analysis: Measure the peak current amplitude for each application. Normalize the responses to the baseline agonist response to determine the percentage of potentiation or inhibition. Plot dose-response curves to calculate EC₅₀ (for potentiation) and IC₅₀ (for inhibition) values.
Protocol 2: Photoaffinity Labeling with [³H]dFBr Analogs
This protocol is used to identify the binding sites of dFBr analogs on nAChRs. It requires a radiolabeled and photoreactive analog of dFBr.
Materials:
-
[³H]-labeled photoreactive dFBr analog
-
nAChR-rich membranes (e.g., from Torpedo electric organ or cells expressing the target receptor)
-
Agonist (e.g., carbamylcholine) and antagonist (e.g., d-tubocurarine) solutions
-
Buffer solutions (e.g., Tris buffer)
-
UV lamp (e.g., 312 nm)
-
SDS-PAGE equipment and reagents
-
Scintillation counter
-
Mass spectrometer for protein sequencing
Procedure:
-
Membrane Preparation: Prepare nAChR-rich membranes from a suitable source.
-
Binding Reaction: Incubate the membranes with the [³H]dFBr analog in the presence or absence of agonists or antagonists to favor specific receptor conformational states (resting, open, desensitized).
-
Photolysis: Irradiate the samples with UV light to induce covalent cross-linking of the photoreactive analog to the receptor.
-
SDS-PAGE: Separate the receptor subunits by SDS-PAGE.
-
Detection of Labeled Subunits: Visualize the radiolabeled subunits using autoradiography or by excising gel bands and quantifying the radioactivity with a scintillation counter.
-
Identification of Labeled Residues: Digest the labeled protein bands with a protease (e.g., trypsin) and identify the radiolabeled peptide fragments and specific amino acid residues using mass spectrometry and Edman degradation.
Protocol 3: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of non-radiolabeled dFBr analogs by measuring their ability to displace a known radioligand from the nAChR.
Materials:
-
nAChR-rich membranes
-
A suitable radioligand that binds to the allosteric site of interest (if available) or a channel blocker radioligand like [³H]phencyclidine.
-
Unlabeled dFBr analogs at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known competing ligand), and competitive binding (membranes + radioligand + varying concentrations of the dFBr analog).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the dFBr analog. Plot the percentage of specific binding against the log concentration of the analog to generate a competition curve and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The study of this compound and its analogs through cross-linking and other pharmacological techniques provides valuable insights into the allosteric modulation of nicotinic acetylcholine receptors. The protocols and data presented here serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of these compounds and to design novel, more selective nAChR modulators.
References
- 1. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of functional states of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Desformylflustrabromine biphasic dose-response in assays
Welcome to the technical support center for researchers working with Desformylflustrabromine (dFBr). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of dFBr's biphasic dose-response in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dFBr) and what is its primary mechanism of action?
A1: this compound (dFBr) is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable selectivity for α4β2 and α2β2 subtypes.[1][2][3] As a PAM, dFBr enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), by binding to a site on the receptor that is different from the ACh binding site.[2] This potentiation increases the peak ACh-induced currents.[3]
Q2: What is the biphasic dose-response of dFBr?
A2: The biphasic, or bell-shaped, dose-response of dFBr is a phenomenon where it exhibits two distinct effects at different concentrations. At lower concentrations (typically <10 μM), dFBr potentiates nAChR activity, acting as a PAM.[2] However, at higher concentrations (>10 μM), it inhibits the receptor's function.[2][3]
Q3: What causes the inhibitory effect of dFBr at high concentrations?
A3: The inhibitory effect of dFBr at higher concentrations is believed to be caused by open-channel block.[3] This means that the dFBr molecule physically obstructs the ion channel pore when it is in the open state, preventing the flow of ions.
Q4: Is the biphasic response of dFBr observed for all nAChR subtypes?
A4: No, the biphasic response is primarily observed in α4β2 and α2β2 nAChRs.[1][3] For other subtypes, such as the α7 nAChR, dFBr generally only produces an inhibitory effect.[2][3]
Troubleshooting Guide: Overcoming Biphasic Dose-Response in dFBr Assays
A biphasic dose-response curve can complicate data analysis and interpretation. This guide provides potential causes and solutions for managing this phenomenon in your experiments.
Problem 1: Difficulty in observing the potentiating (PAM) effect of dFBr.
| Potential Cause | Recommended Solution |
| Inappropriate dFBr Concentration Range: The concentrations tested may be too high, leading to only inhibitory effects being observed. | Test a wider range of dFBr concentrations, starting from the low nanomolar range (e.g., 1 nM) up to the high micromolar range (e.g., 100 μM). This will help to delineate both the potentiation and inhibition phases. |
| Suboptimal Agonist Concentration: The concentration of the co-applied agonist (e.g., ACh) may be too high, masking the potentiating effect. | Use a sub-maximal agonist concentration, typically the EC20 or EC50, to provide a sufficient window for observing potentiation. |
| Incorrect Receptor Subtype: The cell line or oocytes may be expressing a dFBr-insensitive nAChR subtype. | Verify the expression of α4β2 or α2β2 nAChR subunits in your experimental system using techniques like Western blotting or RT-PCR. |
| Assay Sensitivity: The assay may not be sensitive enough to detect modest potentiation. | Optimize your recording conditions. For electrophysiology, ensure a good signal-to-noise ratio. For fluorescence-based assays, check the dynamic range of your reporter. |
Problem 2: High variability or poor reproducibility of the biphasic curve.
| Potential Cause | Recommended Solution |
| Compound Stability: dFBr may be degrading in the assay buffer. | Prepare fresh dFBr solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Cell Health or Expression Levels: Variations in cell health or receptor expression can lead to inconsistent responses. | Use cells from a consistent passage number and ensure they are healthy and evenly plated. For oocytes, use a consistent cRNA injection volume and incubation time. |
| Assay Timing: The timing of agonist and dFBr application can influence the response. | Standardize the pre-incubation time with dFBr before agonist application, if applicable, and maintain a consistent application duration. |
| Data Normalization: Improper data normalization can introduce variability. | Normalize responses to a consistent control, such as the response to a saturating concentration of the agonist alone. |
Quantitative Data Summary
The following tables summarize key quantitative data for dFBr's interaction with nAChRs, compiled from various studies. These values can serve as a reference for expected experimental outcomes.
Table 1: Potentiation of α4β2 nAChRs by dFBr
| Parameter | Value | Receptor Stoichiometry | Experimental System | Reference |
| pEC50 | 5.6 ± 0.2 | High Sensitivity (1:5 α4:β2) | Xenopus oocytes | [1] |
| pEC50 | 6.4 ± 0.2 | Low Sensitivity (5:1 α4:β2) | Xenopus oocytes | [1] |
| EC50 | ~120 nM | Not specified | Xenopus oocytes | [3] |
| Max Potentiation | >265% | Not specified | Xenopus oocytes | [2] |
Table 2: Inhibition of nAChRs by dFBr
| Parameter | Value | Receptor Subtype | Experimental System | Reference |
| IC50 | ~150 μM | α4β2 | Xenopus oocytes | [3] |
| IC50 | 11.3 ± 2.3 μM | α2β2 | Xenopus oocytes | [3] |
| Inhibitory Component | >10 μM | α4β2 | Xenopus oocytes | [2] |
Experimental Protocols
Key Experiment: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of compounds like dFBr on ligand-gated ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
-
Prepare cRNA for the desired nAChR subunits (e.g., human α4 and β2) from linearized cDNA templates.
-
Inject oocytes with a defined ratio of α4 and β2 cRNA (e.g., 1:1 or biased ratios to favor high or low sensitivity isoforms) and incubate for 2-5 days at 16-18°C.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.
-
Record whole-cell currents using a suitable amplifier and data acquisition system.
3. Drug Application:
-
Prepare stock solutions of dFBr and the agonist (e.g., ACh) in an appropriate solvent (e.g., DMSO or water) and dilute to the final concentration in the recording buffer on the day of the experiment.
-
To determine the dose-response of dFBr, co-apply a fixed, sub-maximal concentration of the agonist (e.g., EC20 of ACh) with varying concentrations of dFBr.
-
Apply solutions to the oocyte using a computer-controlled perfusion system to ensure rapid and consistent solution exchange.
-
Include control applications of the agonist alone to establish a baseline and for data normalization.
4. Data Analysis:
-
Measure the peak current amplitude for each drug application.
-
Normalize the responses to the peak current elicited by the agonist alone.
-
Plot the normalized response as a function of the dFBr concentration.
-
Fit the potentiation phase of the curve to a sigmoidal dose-response equation to determine the EC50 and maximal potentiation.
-
Fit the inhibition phase to an inhibitory dose-response equation to determine the IC50.
Visualizations
Signaling Pathway of dFBr's Biphasic Action
Caption: Mechanism of dFBr's biphasic dose-response at the α4β2 nAChR.
Experimental Workflow for TEVC Assay
Caption: A simplified workflow for a two-electrode voltage clamp experiment.
Logical Relationship for Troubleshooting Biphasic Response
References
- 1. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Desformylflustrabromine in Aqueous Solutions
Welcome to the technical support center for desformylflustrabromine (dFBr). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, dissolution, and stabilization of dFBr in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dFBr) and what are its basic properties?
A1: this compound is a marine-derived indole (B1671886) alkaloid isolated from the bryozoan Flustra foliacea. It acts as a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2][3] As an indole alkaloid, its chemical structure makes it susceptible to certain storage and handling conditions, especially in aqueous solutions.
Q2: I'm having trouble dissolving dFBr. What is the recommended solvent?
A2: The free base of dFBr has low solubility in aqueous buffers.[4] For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly used.[4][5] For direct use in aqueous experimental systems, the hydrochloride (HCl) salt of dFBr is recommended as it has significantly better water solubility.[4] When preparing aqueous dilutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q3: My dFBr solution has changed color/appears cloudy. What could be the cause?
A3: A change in color or the appearance of cloudiness (precipitation) in your dFBr solution can indicate degradation or solubility issues. Indole alkaloids can be susceptible to oxidation, which may cause a color change.[6][7] Cloudiness or precipitation can occur if the solubility limit is exceeded, especially when diluting a concentrated DMSO stock into an aqueous buffer. This can also be a sign of the compound crashing out of solution due to pH changes or interactions with other components.
Q4: What is the optimal pH for storing aqueous solutions of dFBr?
Q5: How should I store my solid dFBr and prepared stock solutions?
A5:
-
Solid dFBr: Store in a tightly sealed container, protected from light, in a desiccator at -20°C or -80°C for long-term storage.
-
Stock Solutions (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 3 months) or -80°C for long-term storage.[13] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment from a stock solution. Do not store aqueous solutions for extended periods unless stability has been verified.
Troubleshooting Guides
Issue 1: dFBr Precipitates When Diluting from DMSO Stock into Aqueous Buffer
-
Possible Cause: The concentration of dFBr in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try preparing a more dilute final solution.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use the HCl Salt: If persistent solubility issues occur, using the more water-soluble HCl salt of dFBr is the best solution.[4]
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve precipitated material.[5][13]
-
Issue 2: Loss of Compound Activity Over Time in an Experiment
-
Possible Cause: Degradation of dFBr in the aqueous experimental buffer. This can be due to oxidation, pH instability, or photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials and tubing to minimize exposure to light.
-
Control pH: Ensure your aqueous buffer is robust and maintains a stable pH throughout the experiment. A pH range of 7.0-7.6 is a good starting point based on published literature.[4][11]
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the buffer might be beneficial. However, compatibility and potential interference with the experimental model must be validated.
-
Degas Solutions: For sensitive experiments, deoxygenating the aqueous buffer by bubbling with an inert gas (e.g., nitrogen or argon) before adding dFBr can help prevent oxidation.
-
Data Presentation
Table 1: Solubility and Formulation of this compound
| Form | Solvent | Concentration/Notes | Reference |
| Free Base | DMSO | Used for stock solutions due to low aqueous solubility. | [4] |
| Free Base | Aqueous Buffer (e.g., ND-96) | Low solubility. | [4] |
| HCl Salt | Aqueous Buffer (e.g., ND-96) | Water-soluble, preferred for aqueous experiments. | [4][9] |
| Stock Solution | 0.9% Saline | Used for preparing solutions for in vivo experiments. | [13][14] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C or -80°C | Long-term | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | > 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Room Temperature or 4°C | < 24 hours | Prepare fresh daily. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a dFBr Stock Solution in DMSO
-
Equilibration: Allow the vial of solid dFBr to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene (B1209903) vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4). If oxidative degradation is a concern, degas the buffer with nitrogen or argon for 15-20 minutes.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the dFBr DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).
-
Verification: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a more dilute solution.
-
Use: Use the freshly prepared aqueous solution immediately. Protect from light during the experiment.
Protocol 3: Stability Assessment of dFBr in Aqueous Buffer using HPLC-UV
-
Method Development: Develop a reverse-phase HPLC-UV method for the quantification of dFBr. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid is a common starting point for indole alkaloids. The UV detection wavelength should be set to the absorbance maximum of dFBr.[15][16]
-
Sample Preparation: Prepare a solution of dFBr in the aqueous buffer of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials. Store these vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analysis: Immediately analyze the samples by HPLC-UV to determine the concentration of dFBr remaining.
-
Data Analysis: Plot the concentration of dFBr versus time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for preparing dFBr stock and working solutions.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Desformylflustrabromine (DFFB) and nAChR Subtype Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Desformylflustrabromine (DFFB), a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFFB) and what is its primary mechanism of action?
A1: this compound (DFFB) is a marine alkaloid that functions as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] As a PAM, DFFB binds to a site on the receptor that is distinct from the acetylcholine (ACh) binding site.[1] This binding enhances the receptor's response to ACh, primarily by increasing the efficacy of the agonist.[2]
Q2: What is the known nAChR subtype selectivity of DFFB?
A2: DFFB exhibits notable selectivity for the α4β2 nAChR subtype.[3] Studies have shown that it potentiates ACh-induced currents at α4β2 receptors while having no apparent potentiating effect on other common nAChR subtypes, such as α7 and α3β4.[3]
Q3: DFFB is described as having a "bell-shaped" dose-response curve. What does this mean?
A3: The bell-shaped dose-response curve of DFFB at α4β2 nAChRs describes its dual action. At lower concentrations (typically <10 μM), DFFB potentiates the ACh-induced current.[3] However, at higher concentrations (>10 μM), it can cause inhibition of the receptor response.[3] This inhibitory phase is thought to be due to open-channel block.
Q4: What are the potential off-target effects of DFFB?
A4: The primary off-target effect of concern is the inhibition of α4β2 nAChRs at high concentrations.[3] Additionally, while potentiation is not observed, DFFB can inhibit α7 nAChRs at micromolar concentrations.[4] It has also been shown to inhibit muscle-type nAChRs.[5][6]
Q5: How can I minimize the off-target inhibitory effects of DFFB in my experiments?
A5: To minimize off-target inhibition, it is crucial to carefully determine the optimal concentration range for potentiation in your specific experimental system. This can be achieved by generating a detailed dose-response curve. Using the lowest effective concentration that produces the desired potentiation will help to avoid the inhibitory effects seen at higher concentrations.
Q6: Are there any known analogs of DFFB with improved selectivity?
A6: Yes, structure-activity relationship studies have been conducted on DFFB to identify analogs with modified properties. For example, the 5-bromo analogue of DFFB has been shown to have more than twice the efficacy of DFFB as a PAM at α4β2 nAChRs, with a similar EC50 value.[2] Researchers should consult the literature for specific analogs that may offer improved selectivity or reduced off-target effects for their application.
Quantitative Data Summary
The following table summarizes the known potency and efficacy values for this compound (DFFB) and a key analog at α4β2 nAChRs.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| This compound (DFFB) | α4β2 | Electrophysiology | EC50 (Potentiation) | 0.2 µM | [2] |
| 5-bromo dFBr | α4β2 | Electrophysiology | EC50 (Potentiation) | 0.4 µM | [2] |
| This compound (DFFB) | α7 | Electrophysiology | IC50 (Inhibition) | 44 µM | [4] |
| This compound (DFFB) | muscle-type (αβεδ) | Electrophysiology | IC50 (Inhibition) | ~ 1 µM | [5][6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is for assessing the modulatory effects of DFFB on nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the nAChR subtype of interest
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) stock solution
-
This compound (DFFB) stock solution
Procedure:
-
Oocyte Preparation: Place an oocyte in the recording chamber and perfuse with recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Record a stable baseline current in the recording solution.
-
Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC10-EC20) and record the current.
-
Washout: Wash the oocyte with recording solution until the current returns to baseline.
-
DFFB Co-application: Co-apply the same concentration of ACh with varying concentrations of DFFB and record the current responses. To determine the full dose-response curve, a range of DFFB concentrations should be tested.
-
Data Analysis: Measure the peak current amplitude for each condition. Normalize the responses to the ACh-alone control to determine the degree of potentiation or inhibition. Plot the normalized response against the DFFB concentration to generate a dose-response curve and determine the EC50 for potentiation and IC50 for inhibition.
Radioligand Binding Assay
This protocol is for determining the binding affinity of DFFB or its analogs to nAChR subtypes using a competition binding assay.
Materials:
-
Cell membranes prepared from cells expressing the nAChR subtype of interest
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine for α4β2)[7][8]
-
Unlabeled DFFB or analog
-
Non-specific binding control (e.g., a high concentration of nicotine)
-
Assay buffer
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of a known nAChR ligand (e.g., nicotine).
-
Competition: Cell membranes + radioligand + varying concentrations of DFFB.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DFFB concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Problem 1: High variability in potentiation/inhibition in TEVC experiments.
-
Possible Cause: Oocyte health and receptor expression levels can vary.
-
Troubleshooting Steps:
-
Use oocytes from the same batch and inject with the same amount of cRNA.
-
Allow sufficient time for receptor expression (2-5 days).
-
Discard oocytes with high leak currents or unstable holding potentials.
-
Normalize responses to a standard ACh concentration for each oocyte before comparing potentiation across oocytes.
-
Problem 2: No potentiation observed with DFFB in TEVC.
-
Possible Cause: Incorrect ACh concentration, DFFB concentration is in the inhibitory range, or the nAChR subtype is not α4β2.
-
Troubleshooting Steps:
-
Confirm the identity of the expressed nAChR subtype. DFFB is selective for α4β2.
-
Use a submaximal ACh concentration (EC10-EC20) to allow for potentiation to be observed.
-
Perform a full DFFB dose-response curve, starting from low nanomolar concentrations, to ensure the potentiating range is not missed.
-
Problem 3: High non-specific binding in radioligand binding assays.
-
Possible Cause: Radioligand sticking to filters or other proteins, or insufficient blocking.
-
Troubleshooting Steps:
-
Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI).
-
Include a blocking agent such as bovine serum albumin (BSA) in the assay buffer.
-
Optimize the protein concentration in the assay to maximize the specific-to-non-specific binding ratio.
-
Ensure rapid and efficient washing steps.
-
Problem 4: Difficulty obtaining a complete inhibition curve with DFFB in binding assays.
-
Possible Cause: DFFB has a complex binding mechanism (allosteric) and may not fully displace the radioligand from the orthosteric site.
-
Troubleshooting Steps:
-
Ensure the highest concentration of DFFB used is sufficient to see maximal displacement.
-
Consider that as a PAM, DFFB may increase the affinity of the radioligand, making it harder to displace.
-
If a complete curve is not achievable, report the maximal displacement observed and the IC50 if the data fits a sigmoidal curve.
-
Visualizations
Caption: DFFB's modulatory effect on nAChR signaling.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Troubleshooting Reproducibility in Desformylflustrabromine Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during electrophysiological experiments with Desformylflustrabromine (dFBr). The focus is on ensuring data quality and improving experimental reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (dFBr) and its primary mechanism of action in electrophysiology?
This compound is a positive allosteric modulator (PAM) that selectively targets α4β2 and α2β2 neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] As a PAM, it does not activate the receptor on its own but enhances the response to an agonist like acetylcholine (ACh).[2][5] Its primary effect is to increase the peak ACh-induced current, thereby potentiating the receptor's response.[1][2]
Q2: Why am I observing inhibition instead of potentiation with dFBr?
dFBr exhibits a bell-shaped dose-response curve.[1][6] Potentiation of α4β2 nAChRs is typically observed at dFBr concentrations below 10 μM, with peak potentiation occurring around 3 μM.[1] At concentrations greater than 10 μM, dFBr causes inhibition, which is likely due to open-channel block.[1][4] If you are seeing inhibition, verify your dFBr concentration. Inaccurate serial dilutions or calculation errors are common sources of this issue.
Q3: My results with dFBr are highly variable between experiments. What are the most common sources of irreproducibility?
Several factors can contribute to variability:
-
dFBr Concentration: Due to the steep bell-shaped dose-response curve, even minor inaccuracies in dFBr concentration can lead to significant differences in potentiation or a shift to inhibition.[1][6]
-
Cell Health: The health of the expression system (e.g., Xenopus oocytes or HEK cells) is critical. Unhealthy cells can have altered receptor expression and membrane properties, leading to inconsistent responses.[7][8]
-
Receptor Subunit Ratio: For α4β2 receptors, the ratio of α4 to β2 subunits expressed can create high-sensitivity (HS) and low-sensitivity (LS) receptor isoforms.[2] These isoforms respond differently to both ACh and dFBr, so controlling the injected cRNA ratio is crucial for reproducibility.[2]
-
Solution Stability: Ensure all solutions, especially the internal pipette solution and dFBr stock solutions, are fresh and correctly prepared.[7] Some components can degrade over time, affecting results.[8]
-
Agonist Concentration: The level of potentiation by dFBr is dependent on the concentration of the co-applied agonist (e.g., ACh). Experiments should use a consistent agonist concentration, typically around its EC₅₀ or EC₇₅, to obtain reproducible potentiation.[2]
Q4: How does the α4:β2 subunit ratio affect dFBr's modulatory action?
The stoichiometry of α4 and β2 subunits determines the receptor's sensitivity to acetylcholine. By injecting different ratios of cRNA for each subunit into Xenopus oocytes, researchers can express high-sensitivity (HS) or low-sensitivity (LS) isoforms.[2] For example, a 1:5 ratio of α4:β2 can produce HS isoforms, while a 5:1 ratio can produce LS isoforms.[2] These different isoforms require different concentrations of ACh to elicit a response, which in turn will affect the observed potentiation by dFBr.[2] Consistent cRNA ratios are essential for comparing results across experiments.
Section 2: Troubleshooting Guides
This section addresses specific technical problems in a question-and-answer format.
Problem: I am struggling to get a stable, high-resistance (>1 GΩ) seal.
-
Question: Have you checked your micropipette?
-
Answer: The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ.[7] Use high-quality borosilicate glass and optimize your puller settings. Fire-polishing the pipette tip creates a smoother surface that facilitates a tighter seal.[7] Always use a fresh pipette for each attempt to avoid contamination.[7][9]
-
-
Question: Is your preparation healthy?
-
Question: Are your recording solutions correctly prepared?
-
Answer: Verify the osmolarity and pH of both internal and external solutions. The internal solution should be filtered (0.22 µm pore) to remove any particulates that could clog the pipette tip.[9] A slight hypo-osmolarity in the internal solution (around 10 mOsm lower than the external) can sometimes aid in seal formation.[7]
-
Problem: My recordings are excessively noisy.
-
Question: Is your setup properly shielded and grounded?
-
Question: Have you eliminated sources of mechanical vibration?
-
Question: Could your perfusion system be introducing noise?
-
Answer: Air bubbles or fluctuations in the perfusion flow rate are significant sources of noise.[7] Ensure your perfusion lines are free of bubbles and the flow is smooth and constant.
-
Problem: I see inconsistent or no potentiation by dFBr, even at concentrations below 10 μM.
-
Question: Have you verified your dFBr stock and working solutions?
-
Answer: dFBr can degrade or precipitate if stored improperly. Prepare fresh working solutions from a reliable stock for each experiment. Perform a full dose-response curve to confirm the compound's activity range in your system.
-
-
Question: Is your agonist concentration appropriate?
-
Answer: The magnitude of dFBr potentiation depends on the baseline agonist response. For α4β2 receptors, co-application with an ACh concentration around the EC₇₅ is often used to study modulation.[2] If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be less apparent.
-
-
Question: Are you confident in your receptor expression?
Section 3: Key Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Laevis Oocytes
This protocol is adapted from methodologies described in studies characterizing dFBr.[1][2][4][12]
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Wash lobes in a Ca²⁺-free buffer (e.g., 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[2]
-
Gently dissociate the oocytes by incubating with collagenase (e.g., 1.5 mg/ml) for approximately 1 hour.[12]
-
Select healthy Stage IV-V oocytes for injection.
-
-
cRNA Microinjection:
-
Prepare synthetic cRNA transcripts for the desired nAChR subunits (e.g., human α4 and β2).
-
To control receptor stoichiometry (e.g., for HS vs. LS isoforms), mix subunit cRNAs at a specific ratio (e.g., 1:5 or 5:1 for α4:β2).[2]
-
Inject approximately 50 nL of the cRNA solution into each oocyte.
-
Incubate the injected oocytes at 19°C for 24-72 hours to allow for receptor expression.[12]
-
-
Electrophysiological Recording:
-
Place an oocyte in a small-volume (e.g., 200 µl) vertical flow chamber and perfuse continuously with ND-96 recording buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) at a rate of ~20 ml/min.[1][6][12]
-
Impale the oocyte with two microelectrodes (resistance 1-4 MΩ) filled with 3 M KCl.[1][12]
-
Using a two-electrode voltage-clamp amplifier, clamp the oocyte at a holding potential of -60 mV.[1][4]
-
-
Drug Application and Data Acquisition:
-
Dissolve ACh and dFBr in the ND-96 recording buffer.
-
Establish a baseline response by applying a fixed concentration of ACh (e.g., 100 µM).[1]
-
To measure potentiation, co-apply the fixed concentration of ACh with varying concentrations of dFBr (e.g., 0.01 µM to 100 µM).
-
Record the resulting currents using appropriate data acquisition software. Normalize responses to the control ACh application to quantify potentiation.[6]
-
Protocol 2: Whole-Cell Patch-Clamp Recording in HEK293 Cells
This is a general protocol that can be adapted for studying dFBr on nAChRs stably or transiently expressed in a mammalian cell line.
-
Cell Preparation:
-
Culture HEK293 cells expressing the nAChR subtype of interest on glass coverslips.
-
Use healthy, sub-confluent cells for recording.
-
-
Pipette and Solutions:
-
Pull pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.[7]
-
External Solution (example): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Internal Solution (example): 120 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2.
-
Filter all solutions and ensure correct osmolarity.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon dimpling the cell membrane, release the pressure and apply gentle suction to form a GΩ seal.
-
Once a stable seal is achieved, apply short, strong suction pulses (and a "zap" if available) to rupture the membrane and achieve the whole-cell configuration.[10]
-
Set the amplifier to voltage-clamp mode and hold the cell at -60 mV.
-
-
Drug Application:
-
Use a fast perfusion system to apply the agonist (ACh) and dFBr.
-
Record baseline currents in response to ACh alone, followed by co-application of ACh and dFBr to measure modulation.
-
Section 4: Data Summary and Visualizations
Quantitative Data Summary
The following tables summarize key quantitative parameters of dFBr's action reported in the literature.
Table 1: Summary of this compound (dFBr) Effects on nAChR Subtypes
| Receptor Subtype | Primary Effect | Concentration Range for Effect | Reference(s) |
| α4β2 | Potentiation & Inhibition | Potentiation: <10 µM; Inhibition: >10 µM | [1][2][6] |
| α2β2 | Potentiation | Potentiates ACh-induced responses | [4] |
| α7 | Inhibition Only | No potentiation observed | [1][3][12] |
| α3β4 | No Potentiation | No apparent potentiation | [1] |
| Human Muscle (αβεδ) | Inhibition | IC₅₀ ≈ 1 µM | [3] |
Table 2: Quantitative Parameters of dFBr Modulation
| Parameter | Value | Receptor/Condition | Reference(s) |
| Peak Potentiation | >265% | α4β2 nAChR (at ~3 µM dFBr) | [1][2] |
| ACh EC₅₀ Shift (α4β2) | From ~24 µM to ~12 µM | Human α4β2 nAChRs (with dFBr) | [12] |
| ACh EC₅₀ Shift (α2β2) | From 50.3 µM to 18.2 µM | Rat α2β2 nAChRs (with 1 µM dFBr) | [4] |
| Inhibitory Concentration | >10 µM | α4β2 nAChRs | [1][6] |
Diagrams and Workflows
Caption: Troubleshooting workflow for dFBr experiments.
Caption: dFBr allosteric modulation of nAChRs.
Caption: Experimental workflow for TEVC recordings.
References
- 1. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 12. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rapid Perfusion Systems for dFBr Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rapid perfusion systems for desformylflustrabromine (dFBr) applications, particularly in the context of biomolecular interaction analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dFBr-related experiments using rapid perfusion systems.
| Question | Answer/Troubleshooting Steps |
| 1. Why am I observing high non-specific binding of dFBr to the sensor surface? | Possible Causes: Hydrophobic or electrostatic interactions between dFBr and the surface.Inadequate surface blocking.Solutions: Optimize Buffer: Add 0.05% Tween 20 or another non-ionic surfactant to the running buffer to reduce hydrophobic interactions.Increase Ionic Strength: Increase the salt concentration (e.g., NaCl) in the running buffer to minimize electrostatic interactions.Surface Chemistry: Utilize a sensor chip with a low-binding surface, such as one coated with carboxymethyl dextran (B179266) or polyethylene (B3416737) glycol (PEG).Blocking Agents: Ensure a thorough blocking step with agents like bovine serum albumin (BSA) or ethanolamine (B43304) after ligand immobilization. |
| 2. My sensorgram shows significant drift during the experiment. What should I do? | Possible Causes: Temperature instability.Buffer mismatch between the running buffer and the analyte solution.Ligand leaching from the sensor surface.Solutions: Temperature Equilibration: Allow the instrument and all buffers to equilibrate to a stable operating temperature before starting the experiment.Buffer Matching: Ensure the dFBr sample buffer is identical to the running buffer. Even small differences in pH or salt concentration can cause drift.Ligand Stability Check: Before the main experiment, perform a stability check by flowing running buffer over the immobilized ligand for an extended period to ensure there is no significant signal loss. |
| 3. I'm seeing mass transport limitation effects in my kinetic data. How can I mitigate this? | Possible Causes: The rate of dFBr binding to the immobilized ligand is faster than the rate of its diffusion from the bulk solution to the sensor surface.Solutions: Increase Flow Rate: Higher flow rates replenish the dFBr concentration at the surface more quickly, reducing the diffusion barrier.[1][2]Decrease Ligand Density: A lower density of the immobilized binding partner reduces the "capture rate" of dFBr, making it less likely to be limited by diffusion.Use a Lower Analyte Concentration: While this may reduce the overall signal, it can help ensure the binding is reaction-limited. |
| 4. The observed binding signal is lower than expected. How can I improve it? | Possible Causes: Low activity of the immobilized ligand.Incorrect concentration of dFBr.Suboptimal buffer conditions for binding.Solutions: Ligand Activity Test: After immobilization, test the activity of the ligand with a known binding partner to confirm its functionality.Verify dFBr Concentration: Accurately determine the concentration of your dFBr stock solution.Buffer Optimization: Screen different pH and salt conditions to find the optimal buffer for the dFBr-ligand interaction. |
| 5. My data fitting results in high Chi-squared values and unreliable kinetic constants. What are the common causes? | Possible Causes: Presence of non-specific binding or buffer effects not accounted for in the model.Inappropriate kinetic model used for fitting.Poor data quality due to noise or artifacts.Solutions: Double Referencing: Subtract the signal from a reference surface (with no ligand or an irrelevant ligand) and the signal from a buffer-only injection to correct for bulk refractive index changes and non-specific binding.Model Selection: If a simple 1:1 binding model does not fit well, consider more complex models such as two-state binding or heterogeneous ligand models, if appropriate for your system.Data Quality Check: Ensure your sensorgrams are free of air bubbles (spikes) and have a stable baseline. Repeat injections to ensure reproducibility. |
Quantitative Data Summary
The following tables provide typical ranges for key experimental parameters in rapid perfusion-based binding assays. Note that optimal values are system-dependent and should be determined empirically.
Table 1: Perfusion and Kinetic Parameters
| Parameter | Typical Range | Unit | Notes |
| Flow Rate | 10 - 100 | µL/min | Higher flow rates can minimize mass transport limitations.[1][2] |
| dFBr Concentration | 0.1 x KD to 10 x KD | nM, µM | A wide concentration range is necessary for accurate kinetic analysis. |
| Association Rate (ka) | 103 - 107 | M-1s-1 | For small molecules like dFBr, this can be very fast. |
| Dissociation Rate (kd) | 10-5 - 10-1 | s-1 | A slow dissociation rate indicates a stable complex. |
| Affinity (KD) | pM - µM | M | Calculated as kd/ka. |
Table 2: Cell Viability Under Perfusion (General Reference)
While dFBr binding assays are typically cell-free, perfusion systems are also used in cell-based assays. The following data from a study on breast cancer cells provides a general reference for cell viability under perfusion.
| Culture Condition | Day 4 Viability | Day 7 Live Cells (Area) | Day 7 Dead Cells (Area) |
| Static | 96.9% | Lower | Higher |
| Dynamic (Perfusion) | 96.4% | 2.4-fold higher than static | 0.52-fold lower than static |
| Data adapted from a study on MDA-MB-221 breast cancer cells in a 3D culture system.[3] |
Experimental Protocols
Protocol: Kinetic Analysis of dFBr Binding to an Immobilized Protein using a Rapid Perfusion System (e.g., SPR)
-
Surface Preparation and Ligand Immobilization: a. Select a suitable sensor chip (e.g., CM5 for amine coupling). b. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the protein ligand (e.g., a nicotinic acetylcholine (B1216132) receptor subunit) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
System Priming and Equilibration: a. Prepare a running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4). b. Thoroughly degas the running buffer. c. Prime the entire system with the running buffer at a high flow rate to remove any air bubbles. d. Allow the system to equilibrate at the desired temperature (e.g., 25°C) until a stable baseline is achieved.
-
dFBr Kinetic Assay: a. Prepare a dilution series of dFBr in the running buffer. A typical series might include 0 nM (buffer blank), and five concentrations ranging from 0.1 to 10 times the expected KD. b. Set the perfusion flow rate (e.g., 30 µL/min). c. Perform a kinetic analysis cycle for each dFBr concentration: i. Baseline: Flow running buffer over the sensor surface for 2-5 minutes to establish a stable baseline. ii. Association: Inject the dFBr solution for a defined period (e.g., 3-5 minutes) to monitor the binding event. iii. Dissociation: Switch back to flowing the running buffer and monitor the dissociation of the dFBr-ligand complex for an extended period (e.g., 5-15 minutes). d. Inject the concentrations in a random order to minimize systematic errors.
-
Data Analysis: a. Perform double referencing by subtracting the reference channel data and the buffer blank data from the active channel sensorgrams. b. Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
Visualizations
References
Technical Support Center: Translating In Vitro dFBr Findings to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating in vitro differentiated fibroblast-like cell (dFBr) findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro dFBr findings not replicating in my in vivo model?
A1: The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can lead to discrepancies. Key reasons include:
-
Host Immune Response: Even in immunodeficient models, innate immune cells like macrophages and neutrophils can trigger early rejection of transplanted allogeneic fibroblasts. In immunocompetent models, both innate and adaptive (T-cell mediated) immune responses can lead to graft rejection.[1][2]
-
Phenotypic Instability: Fibroblasts are highly plastic cells. The in vivo microenvironment, with its unique cytokine milieu and extracellular matrix (ECM) composition, can cause dFBr to alter their phenotype, potentially leading to a loss of the desired differentiated characteristics observed in vitro.[1][2]
-
Differences in Gene and Protein Expression: The expression profile of fibroblasts can significantly change after transplantation. For instance, genes related to cell cycle and proliferation may be downregulated, while those associated with ECM production and inflammation can be upregulated in response to the in vivo environment.[3][4]
-
Altered Signaling Pathways: Key signaling pathways that are tightly controlled in vitro, such as TGF-β and WNT, are subject to a multitude of regulatory inputs in vivo, which can alter cell behavior and function.[3][4][5][6]
Q2: What causes the transplanted dFBr cells to be rejected or cleared from the injection site?
A2: Graft failure or rejection is a primary challenge. The main causes are:
-
Immune-Mediated Rejection: This is a major factor, especially in allogeneic transplantations. Both innate immune cells (macrophages, neutrophils) and adaptive immune cells (T-cells) can recognize the transplanted cells as foreign and eliminate them.[1][2]
-
Anoikis: Fibroblasts are anchorage-dependent cells. If they fail to properly attach to the host's extracellular matrix at the transplantation site, they may undergo programmed cell death, a process known as anoikis.
-
Poor Vascularization: Insufficient blood supply to the graft can lead to nutrient deprivation, hypoxia, and subsequent cell death.
-
Inflammatory Microenvironment: The initial injection can cause an acute inflammatory response, creating a hostile environment for the transplanted cells.[1][2]
Q3: How can I track the survival and location of my transplanted dFBr cells in vivo?
A3: Several in vivo imaging techniques can be used to monitor transplanted cells:
-
Bioluminescence Imaging (BLI): This is a highly sensitive method that requires genetically modifying the dFBr to express a luciferase enzyme. When the substrate (e.g., luciferin) is administered to the animal, the cells emit light that can be detected.[7]
-
Fluorescence Imaging: Cells can be pre-labeled with fluorescent dyes (e.g., DiR, DiD) before transplantation or engineered to express fluorescent proteins (e.g., GFP, RFP). Near-infrared (NIR) probes are often preferred for deeper tissue penetration.[8][9]
-
Magnetic Resonance Imaging (MRI): Cells can be labeled with contrast agents like superparamagnetic iron oxide (SPIO) nanoparticles for detection by MRI. This provides excellent anatomical resolution.[10]
Q4: Can the phenotype of dFBr cells change after transplantation?
A4: Yes, phenotypic plasticity is a known characteristic of fibroblasts. After transplantation, dFBr cells can undergo changes in their morphology, proliferative capacity, and gene expression profile in response to the new microenvironment.[1][2] For example, they may upregulate the production of certain ECM proteins like versican and biglycan, particularly in response to local growth factors like TGF-β1.[1][2]
Troubleshooting Guides
Issue 1: Low or No Engraftment of Transplanted dFBr Cells
| Possible Cause | Troubleshooting Steps |
| Immune Rejection | - Use more severely immunodeficient mouse strains (e.g., NSG mice) to minimize rejection by both adaptive and innate immune cells.[1][2] - Consider co-administration of immunosuppressive agents if using less immunodeficient models. - If possible, use syngeneic (donor and recipient are from the same inbred strain) or autologous cells to avoid immune rejection. |
| Poor Cell Viability at Injection | - Ensure high cell viability (>90%) immediately before injection using a method like Trypan Blue exclusion. - Minimize the time between cell harvesting and injection. - Handle the cell suspension gently to avoid mechanical damage. |
| Suboptimal Injection Technique | - Ensure the injection is at the intended depth (e.g., subcutaneous, intramuscular). For subcutaneous injections, form a "tent" of skin to ensure the needle enters the subcutaneous space.[11][12] - Inject the cell suspension slowly to prevent high pressure-induced cell death and backflow. |
| Inadequate Cell Number | - Perform a dose-response experiment to determine the optimal number of cells required for successful engraftment. |
| Cell Clumping | - Ensure a single-cell suspension before injection by gently pipetting and, if necessary, passing the suspension through a cell strainer. |
Issue 2: Discrepancy in Gene/Protein Expression Between In Vitro and In Vivo dFBr
| Possible Cause | Troubleshooting Steps |
| In Vivo Microenvironment Influence | - Analyze the cytokine and growth factor profile at the injection site to understand the local signaling environment. - Co-culture dFBr in vitro with relevant host cells (e.g., immune cells, endothelial cells) to better mimic the in vivo environment. |
| Host Cell Contamination | - When analyzing explanted grafts, use a method to distinguish between transplanted and host cells. This can be achieved by pre-labeling the dFBr with a fluorescent marker or using species-specific antibodies if performing human-to-mouse xenotransplantation. |
| Time-Dependent Changes | - Analyze explanted grafts at multiple time points post-transplantation to understand the kinetics of gene expression changes. |
Data Presentation
Table 1: Comparative Summary of dFBr Characteristics In Vitro vs. In Vivo
| Characteristic | In Vitro (Controlled Environment) | In Vivo (Complex Organism) | Reference |
| Proliferation | Generally high, dependent on media supplements. | Often reduced; may enter a more quiescent state or exhibit altered proliferation rates. | [1][2] |
| Gene Expression (Example) | High expression of cell cycle-related genes. | Downregulation of cell cycle genes; upregulation of ECM and inflammatory response genes. | [3][4] |
| Cytokine Secretion (Example) | Baseline secretion of certain cytokines (e.g., IL-6, IL-8); response is dependent on specific stimuli added to the culture. | Complex and dynamic secretion profile influenced by host immune cells and local tissue signals. May show increased production of pro-inflammatory cytokines post-transplantation. | [13][14][15] |
| ECM Production (Example) | Production of specific ECM components can be tightly controlled by media supplements (e.g., ascorbic acid for collagen synthesis). | Increased and altered ECM production (e.g., higher versican and biglycan), often in response to in vivo growth factors like TGF-β. | [1][2] |
| Phenotype | Stable and homogenous under consistent culture conditions. | Can be unstable and heterogeneous, with potential for phenotype drift or loss of differentiation. | [1][2] |
Experimental Protocols
Protocol 1: Subcutaneous Injection of dFBr Cells in Mice
-
Cell Preparation:
-
Culture dFBr cells to the desired confluence.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the final cell pellet in a suitable vehicle (e.g., sterile PBS or a hydrogel like Matrigel) at the desired concentration (e.g., 1 x 107 cells/mL). Ensure a single-cell suspension.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the fur from the dorsal flank, the intended injection site.
-
Clean the shaved area with an antiseptic solution (e.g., 70% ethanol).
-
-
Injection Procedure:
-
Use a 27-30 gauge needle with a 1 mL syringe.
-
Gently lift the skin on the dorsal flank to form a tent.[11][12]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Slowly inject the cell suspension (typically 100-200 µL) into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Monitor the animal during recovery from anesthesia.
-
Protocol 2: Histological Analysis of dFBr Grafts
-
Tissue Harvesting:
-
At the desired time point, euthanize the mouse according to approved protocols.
-
Excise the skin and underlying tissue containing the transplanted graft.
-
-
Tissue Fixation and Processing:
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform standard Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and cell infiltration.
-
For more specific analysis, perform immunohistochemistry (IHC) using antibodies against fibroblast markers (e.g., Vimentin), proliferation markers (e.g., Ki67), or specific markers of the dFBr phenotype. If using human cells in a mouse model, an antibody against a human-specific nuclear antigen can be used to identify the transplanted cells.
-
Visualizations
References
- 1. Fibroblast phenotypes and their activity are changed in the wound healing process after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non‐invasive in vivo monitoring of transplanted stem cells in 3D‐bioprinted constructs using near‐infrared fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging and Monitoring of Transplanted Stem Cells: Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Essential immune functions of fibroblasts in innate host defense [frontiersin.org]
Technical Support Center: Enhancing Desformylflustrabromine Photoaffinity Labeling Efficiency
Welcome to the technical support center for Desformylflustrabromine (dFBr) photoaffinity labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the underlying principles of this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dFBr) and why is it used in photoaffinity labeling?
A1: this compound (dFBr) is a marine alkaloid that acts as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) and an inhibitor of other nAChR subtypes.[1] A key feature of dFBr is its intrinsic photoreactivity, meaning it can be activated by UV light to form a covalent bond with its target protein without the need for a separate photoreactive chemical group to be added to its structure. This makes it a valuable tool for identifying and characterizing its binding sites on nAChRs.
Q2: What is the general principle of photoaffinity labeling (PAL)?
A2: Photoaffinity labeling (PAL) is a technique used to identify and study ligand-protein interactions. A photoaffinity probe, which is a ligand containing a photoreactive group, is incubated with its biological target. Upon exposure to UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with amino acid residues in close proximity within the binding site.[2] This permanently "labels" the target protein, allowing for its identification and the characterization of the binding pocket.
Q3: What are the key experimental parameters to consider for successful dFBr photoaffinity labeling?
A3: Several parameters are critical for optimizing dFBr photoaffinity labeling:
-
dFBr Concentration: The concentration of dFBr should be sufficient to ensure adequate binding to the target receptor but low enough to minimize non-specific labeling.
-
UV Irradiation: The wavelength, intensity, and duration of UV exposure must be carefully controlled to efficiently activate dFBr while minimizing damage to the protein target.
-
Competition Binding: To confirm specific labeling, a competition experiment should be performed where the labeling is carried out in the presence of an excess of a non-photoreactive competitor that also binds to the target. A significant reduction in labeling indicates specificity.
-
Sample Purity: The purity of the target protein or membrane preparation is important to reduce background signal from non-specific binding to other proteins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Inefficient UV Crosslinking: Incorrect UV wavelength, insufficient UV intensity, or too short an irradiation time. 2. Low dFBr Concentration: Insufficient probe to achieve adequate target occupancy. 3. Protein Degradation: The target protein may be unstable under the experimental conditions. 4. Quenching of Reactive Species: The highly reactive intermediate of dFBr may be quenched by components in the buffer (e.g., water, scavengers). | 1. Optimize UV Conditions: Ensure the use of a UV source with an appropriate wavelength (e.g., 312 nm for dFBr). Perform a time-course experiment to determine the optimal irradiation duration.[3] 2. Increase dFBr Concentration: Titrate the dFBr concentration to find the optimal balance between signal intensity and non-specific binding. 3. Use Protease Inhibitors: Add a protease inhibitor cocktail to the buffer to prevent protein degradation. 4. Buffer Optimization: Use buffers with minimal quenching components. While some scavengers can reduce non-specific binding, they can also decrease the overall labeling efficiency. |
| High Background/Non-Specific Labeling | 1. High dFBr Concentration: Excess probe can bind non-specifically to abundant proteins or other sites on the target. 2. Prolonged UV Exposure: Excessive irradiation can lead to non-specific crosslinking. 3. Hydrophobic Interactions: dFBr, being a relatively hydrophobic molecule, may non-specifically associate with hydrophobic regions of proteins. 4. Contaminants in Sample: The presence of other proteins in the sample can lead to non-specific labeling. | 1. Reduce dFBr Concentration: Use the lowest effective concentration of dFBr as determined by titration experiments. 2. Optimize UV Irradiation Time: Minimize the UV exposure to the shortest duration that provides sufficient specific labeling.[3] 3. Add Scavengers/Blocking Agents: Include mild detergents (e.g., Tween-20) or blocking proteins (e.g., BSA) in the buffer to reduce non-specific hydrophobic interactions.[4][5] The addition of radical scavengers like ascorbate (B8700270) can also sometimes reduce non-specific modifications.[6] 4. Perform Competition Experiments: Always include a control with an excess of a non-photoreactive competitor to distinguish specific from non-specific labeling.[7] 5. Improve Sample Purity: If possible, use a more purified protein or membrane preparation. |
| Difficulty Identifying Labeled Peptides by Mass Spectrometry | 1. Low Labeling Stoichiometry: Only a small fraction of the target protein is successfully labeled. 2. Hydrophobicity of Labeled Peptides: The addition of the dFBr molecule can increase the hydrophobicity of the labeled peptide, making it difficult to detect by mass spectrometry. 3. Complex Fragmentation Pattern: The cross-linked peptide may produce a complex fragmentation pattern that is difficult to interpret. | 1. Enrich for Labeled Proteins/Peptides: Use affinity purification methods if a tag is incorporated into the dFBr probe (though dFBr is intrinsically photoreactive, modified versions can be synthesized). 2. Optimize LC-MS/MS Methods: Adjust the chromatography gradient and mass spectrometry parameters to improve the detection of hydrophobic peptides. 3. Use Specialized Software: Employ specialized software for the identification of cross-linked peptides. |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Nicotinic Acetylcholine Receptors with [³H]dFBr
This protocol is adapted from a study identifying dFBr binding sites on Torpedo nAChRs.[1]
Materials:
-
Torpedo nAChR-rich membranes
-
[³H]dFBr (tritiated this compound)
-
Assay Buffer (e.g., Tris buffer with appropriate salts)
-
UV Crosslinker with 312 nm bulbs
-
SDS-PAGE reagents
-
Scintillation counter
-
(Optional) Non-photoreactive competitor (e.g., unlabeled dFBr or another nAChR ligand)
Procedure:
-
Incubation: Equilibrate the Torpedo nAChR-rich membranes with 0.5 µM [³H]dFBr in the assay buffer. For competition experiments, pre-incubate the membranes with a 100-fold excess of the non-photoreactive competitor before adding [³H]dFBr.
-
UV Irradiation: Place the membrane suspension on ice and irradiate at 312 nm for 5 minutes.[1]
-
Quenching (Optional): The reaction can be quenched by adding a radical scavenger, although this may reduce labeling efficiency.
-
SDS-PAGE Analysis: Denature the proteins and separate them by SDS-PAGE.
-
Detection: Visualize the labeled proteins by fluorography or excise the protein bands and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Competition Binding Assay
This assay is crucial to confirm the specificity of dFBr labeling.
Procedure:
-
Set up multiple reaction tubes.
-
In a control tube, perform the photoaffinity labeling as described in Protocol 1.
-
In experimental tubes, pre-incubate the nAChR-rich membranes with increasing concentrations of a non-photoreactive competitor (e.g., 1x, 10x, 100x molar excess) before adding [³H]dFBr.
-
Proceed with the UV irradiation and detection steps as in Protocol 1.
-
A dose-dependent decrease in the labeling signal in the presence of the competitor indicates specific binding of dFBr.
Data Presentation
Table 1: Optimization of dFBr Photoaffinity Labeling Parameters
| Parameter | Range Tested | Optimal Condition | Expected Outcome | Troubleshooting for Suboptimal Results |
| dFBr Concentration | 0.1 µM - 10 µM | 0.5 - 1 µM | Strong specific signal with low background | High background: Decrease concentration. Low signal: Increase concentration. |
| UV Wavelength | 254 nm, 312 nm, 365 nm | 312 nm | Efficient crosslinking of dFBr | Low signal: Ensure correct wavelength is used. Protein degradation: Use longer wavelength (e.g., 365 nm) but may require longer exposure. |
| UV Irradiation Time | 1 - 30 minutes | 5 - 10 minutes | Maximal specific labeling without significant protein degradation | Low signal: Increase time. High background: Decrease time. |
| Competitor Concentration | 1x - 1000x excess | 100x excess | >90% reduction in specific labeling | Incomplete reduction: Competitor may have lower affinity or there is high non-specific binding. |
Visualizations
References
- 1. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. A photoaffinity probe that targets folate-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Dose-Response Curves of dFBr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desformylflustrabromine (dFBr). The content is designed to address specific issues that may arise during the experimental process and aid in the interpretation of complex dose-response data.
Frequently Asked Questions (FAQs)
Q1: What is dFBr and what is its mechanism of action?
This compound (dFBr) is a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), with selectivity for α4β2 and α2β2 subtypes.[1][2][3][4] As a PAM, it enhances the response of the receptor to its endogenous agonist, acetylcholine (ACh).[2][4] However, at higher concentrations (typically >1 µM), dFBr can also act as an inhibitor of these and other nAChR subtypes, including α7 nAChRs.[1][3] This dual activity is a key factor in its complex dose-response profile.
Q2: My dose-response curve for dFBr is not a standard sigmoidal shape. It's U-shaped or inverted U-shaped. Is this expected?
Yes, a non-monotonic, biphasic dose-response curve (often U-shaped or inverted U-shaped) is characteristic of dFBr and other compounds with similar mechanisms.[5][6][7] This phenomenon, sometimes referred to as hormesis, is characterized by a stimulatory or potentiating effect at low concentrations and an inhibitory effect at high concentrations.[8][9][10][11] The initial potentiation is due to its PAM activity, while the subsequent inhibition at higher doses is due to its blocking activity at the nAChR ion channel.[1][3]
Q3: What are the key parameters I should be looking for in my dFBr dose-response curve?
For a biphasic curve, you should aim to identify several key parameters:
-
EC50 (Potentiation): The concentration of dFBr that produces 50% of its maximum potentiating effect.
-
Emax (Potentiation): The maximum potentiation effect observed.
-
IC50 (Inhibition): The concentration of dFBr that produces 50% of its maximum inhibitory effect.[3]
-
Nadir: The point of maximum potentiation before the inhibitory phase begins.
-
Slope: The steepness of both the potentiation and inhibition phases of the curve.[12][13]
Q4: How can I be sure that the observed biphasic response is a true effect of dFBr and not an artifact?
To validate your results, consider the following:
-
Reproducibility: Consistently reproduce the biphasic curve across multiple experiments.
-
Positive and Negative Controls: Use appropriate controls in your assays. A positive control could be a known nAChR agonist like nicotine, and a negative control would be the vehicle in which dFBr is dissolved.[14][15]
-
Orthogonal Assays: Confirm your findings using a different experimental technique. For example, if you observe the effect in a cell-based calcium flux assay, you could try to confirm it using electrophysiology.
-
Data Fitting: Use appropriate non-linear regression models that can fit biphasic dose-response curves, such as the Brain-Cousens or Cedergreen models.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No effect of dFBr observed at any concentration. | 1. Inactive compound: The dFBr may have degraded. 2. Inappropriate cell system: The cells used may not express the target nAChR subtypes (α4β2 or α2β2). 3. Insufficient agonist concentration: The concentration of the co-applied agonist (e.g., ACh or nicotine) may be too low for a PAM effect to be observed. 4. Assay sensitivity: The assay may not be sensitive enough to detect subtle modulatory effects. | 1. Check compound integrity: Use a fresh stock of dFBr and protect it from light and repeated freeze-thaw cycles. 2. Verify receptor expression: Confirm the presence of the target nAChR subunits in your cell line using techniques like qPCR or Western blotting. 3. Optimize agonist concentration: Perform a dose-response curve for the agonist alone to determine an EC20-EC50 concentration to use in your dFBr experiments. 4. Optimize assay conditions: Increase the signal-to-noise ratio of your assay by optimizing parameters like cell density, incubation times, and reagent concentrations. |
| Only inhibition is observed, even at low dFBr concentrations. | 1. High starting concentration: The lowest concentration of dFBr tested may already be in the inhibitory range. 2. High agonist concentration: The co-applied agonist concentration may be too high (saturating), masking the potentiating effect of the PAM. | 1. Expand concentration range: Test a wider range of dFBr concentrations, starting from the picomolar or low nanomolar range. 2. Optimize agonist concentration: Use a lower, non-saturating concentration of the agonist (e.g., EC20). |
| High variability between replicate experiments. | 1. Cell passage number: High passage numbers can lead to changes in receptor expression and cell health. 2. Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability. 3. Pipetting errors: Inaccurate pipetting, especially at low concentrations, can introduce significant errors. | 1. Use low passage cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize protocols: Ensure all experimental steps are performed consistently. Use automated liquid handlers if available. 3. Use serial dilutions: Prepare a fresh serial dilution of dFBr for each experiment to minimize pipetting errors. |
| The shape of the dose-response curve is inconsistent. | 1. Complex biological interactions: The response may be influenced by factors such as receptor desensitization, off-target effects, or cell signaling crosstalk. 2. Time-dependent effects: The observed response may change depending on the incubation time with dFBr. | 1. Simplify the system: If possible, use a simpler experimental system (e.g., recombinant receptors in oocytes) to dissect the direct effects of dFBr. 2. Perform time-course experiments: Evaluate the effect of dFBr at different incubation times to understand the kinetics of the response. |
Data Presentation
Table 1: Hypothetical Potency and Efficacy of dFBr on α4β2 nAChRs
| Parameter | Value |
| Potentiation | |
| EC50 | 0.2 µM |
| Emax | 180% of control |
| Hill Slope | 1.5 |
| Inhibition | |
| IC50 | 5 µM |
| Emax | 95% inhibition |
| Hill Slope | -1.2 |
Table 2: Effect of Agonist Concentration on dFBr Potentiation
| Acetylcholine Concentration | dFBr EC50 | dFBr Emax (% of control) |
| EC10 | 0.15 µM | 250% |
| EC20 | 0.2 µM | 180% |
| EC50 | 0.5 µM | 120% |
Experimental Protocols
Key Experiment: In Vitro Characterization of dFBr using a Calcium Flux Assay
This protocol describes a common method to assess the activity of dFBr on nAChRs expressed in a recombinant cell line.
1. Cell Culture and Plating:
- Culture a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C and 5% CO2 for 24-48 hours.
2. Compound Preparation:
- Prepare a stock solution of dFBr (e.g., 10 mM in DMSO).
- Perform a serial dilution of the dFBr stock solution in assay buffer to generate a range of concentrations to be tested (e.g., from 1 pM to 100 µM).
- Prepare a solution of the nAChR agonist (e.g., acetylcholine) in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).
3. Calcium Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the growth medium from the cell plates and add the dye solution to each well.
- Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
4. Assay Performance:
- Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
- Add the various concentrations of dFBr to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
- Add the agonist solution to all wells simultaneously using the plate reader's integrated fluidics.
- Measure the fluorescence intensity in each well over time to monitor the intracellular calcium concentration.
5. Data Analysis:
- The response is typically measured as the peak fluorescence signal or the area under the curve.
- Normalize the data to the response of the agonist alone (control).
- Plot the normalized response as a function of the dFBr concentration.
- Fit the data to a non-linear regression model appropriate for a biphasic dose-response curve to determine the EC50, Emax, and IC50 values.
Mandatory Visualizations
Caption: Signaling pathway of dFBr at the α4β2 nAChR.
Caption: Experimental workflow for a calcium flux assay with dFBr.
References
- 1. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrinesciencematters.org [endocrinesciencematters.org]
- 6. Nonmonotonic dose-response relationships: mechanistic basis, kinetic modeling, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormesis - Wikipedia [en.wikipedia.org]
- 9. thescipub.com [thescipub.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Hormesis Defined - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Addressing Desformylflustrabromine stability issues in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Desformylflustrabromine (dFBr) in long-term studies. Given the limited publicly available stability data for dFBr, this guide offers a proactive approach based on established principles of pharmaceutical stability testing for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound (dFBr) in long-term studies?
While specific long-term stability data for dFBr is not extensively published, its indole (B1671886) alkaloid structure suggests potential susceptibility to degradation under certain conditions. Potential concerns include:
-
Hydrolysis: The molecule could be susceptible to degradation in highly acidic or alkaline aqueous solutions.
-
Oxidation: The indole ring and other electron-rich moieties may be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Photodegradation: Exposure to UV or visible light can induce degradation of chromophore-containing molecules like dFBr.
-
Thermal Degradation: Elevated temperatures during storage or experimentation can accelerate degradation processes.
Q2: How should I prepare and store dFBr solutions to maximize stability?
To minimize degradation, consider the following best practices:
-
Solvent Selection: While studies have used DMSO for initial solubilization, for aqueous buffers, it is crucial to determine the optimal pH range (ideally near neutral, unless experimental conditions dictate otherwise).[1] The use of freshly prepared solutions is always recommended.
-
Storage Conditions:
-
Solid Compound: Store the solid form of dFBr in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C).
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
-
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q3: I am observing a decrease in the activity of my dFBr solution over time. What could be the cause?
A decrease in activity is a common indicator of compound degradation. The likely causes are chemical instability under your specific storage or experimental conditions. To troubleshoot this, a systematic stability assessment is recommended. This involves analyzing the purity and concentration of your dFBr solution at different time points under various conditions.
Q4: What is a forced degradation study and why is it important for dFBr?
A forced degradation or stress study is a critical step in developing a stability-indicating method.[2] It involves intentionally exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[2][3][4] The primary objectives of such a study for dFBr would be to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate an analytical method that can accurately quantify dFBr in the presence of its degradants.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Media | 1. Prepare fresh dFBr dilutions in your cell culture media for each experiment. 2. Perform a time-course experiment: incubate dFBr in media for different durations (e.g., 0, 2, 8, 24 hours) and then test its activity. 3. Analyze the incubated solutions by HPLC to check for the appearance of degradation peaks. |
| Adsorption to Plastics | 1. Consider using low-binding microplates and pipette tips. 2. Prepare a known concentration of dFBr in your assay buffer, incubate in the assay plate for the duration of the experiment, and then measure the concentration by HPLC to assess for loss of compound. |
| Freeze-Thaw Instability | 1. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Compare the activity of a freshly prepared solution with an aliquot that has undergone multiple freeze-thaw cycles. |
Issue 2: Appearance of New Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. If using aqueous buffers, check the pH. Stability may be pH-dependent. 2. Conduct a forced hydrolysis study by incubating dFBr in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze samples at various time points by HPLC-UV or HPLC-MS to identify and characterize degradation products.[2] |
| Oxidative Degradation | 1. De-gas aqueous buffers before use. 2. Avoid sources of metal ions. 3. Conduct a forced oxidation study by treating dFBr with a mild oxidizing agent (e.g., 3% H₂O₂). Analyze the sample to see if the unknown peaks match the induced degradation products. |
| Photodegradation | 1. Protect all dFBr solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Perform a photostability study by exposing a solution of dFBr to a controlled light source (e.g., a photostability chamber) and monitoring for degradation over time. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for dFBr
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of dFBr in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of dFBr stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of dFBr stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of dFBr stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid dFBr powder in a 60°C oven for 48 hours. Also, incubate a stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution of dFBr to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as reverse-phase HPLC with UV detection.[7]
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[2]
-
An ideal stability-indicating method will show baseline separation of the parent dFBr peak from all degradation product peaks.
4. Data Presentation:
Table 1: Summary of Forced Degradation Results for dFBr
| Stress Condition | Incubation Time (h) | Incubation Temp (°C) | % dFBr Remaining | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data |
| Thermal (Solid) | 48 | 60 | Data | Data |
| Thermal (Solution) | 48 | 60 | Data | Data |
| Photolytic | As per ICH Q1B | RT | Data | Data |
Note: This table should be populated with experimental data.
Protocol 2: Developing a Stability-Indicating HPLC Method
1. Instrument and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[7]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where dFBr has maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10 µL.
2. Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Adjust the mobile phase gradient to achieve separation between the dFBr peak and all degradation product peaks.
-
The PDA detector can be used to assess peak purity, ensuring that the dFBr peak is not co-eluting with any degradants.
3. Validation:
-
Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for an indole alkaloid like dFBr.
References
- 1. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Desformylflustrabromine and TC-2403 in Preclinical Models of Cognition
For Immediate Release
This guide provides a detailed comparison of two investigational compounds, Desformylflustrabromine (dFBr) and TC-2403, focusing on their efficacy in preclinical cognitive models. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) for cognitive enhancement.
This compound is a positive allosteric modulator (PAM) of the α4β2 nAChR, while TC-2403 is a selective agonist for the same receptor. Both compounds have demonstrated pro-cognitive effects in rodent models, suggesting the α4β2 nAChR is a promising target for treating cognitive deficits. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the performance of dFBr and TC-2403 in two widely used rodent models of cognition: the Novel Object Recognition Task (NORT), which assesses recognition memory, and the Attentional Set-Shifting Task (ASST), which measures cognitive flexibility.
Table 1: Efficacy in the Novel Object Recognition Task (NORT) in Rats
| Compound | Dose (mg/kg) | Effect on Recognition Memory (Discrimination Index) | Reference |
| This compound (dFBr) | 3.0 | Attenuated delay-induced impairment | [1] |
| TC-2403 | 0.3 | Enhanced recognition memory | [1] |
| dFBr + TC-2403 (Co-administration) | 1.0 (dFBr) + 0.01 (TC-2403) | Procognitive effects observed with inactive doses of each compound | [1] |
Table 2: Efficacy in the Attentional Set-Shifting Task (ASST) in Rats
| Compound | Dose (mg/kg) | Effect on Cognitive Flexibility (Trials to Criterion in Extradimensional Shift) | Reference |
| This compound (dFBr) | 0.3 | Reduced trials to criterion | [1] |
| 1.0 | Reduced trials to criterion | [1] | |
| TC-2403 | 0.03 - 0.1 | Facilitated extradimensional set-shifting | [1] |
Experimental Protocols
Novel Object Recognition Task (NORT)
The Novel Object Recognition Task is a widely used behavioral assay to assess recognition memory in rodents.[2][3][4] The protocol is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus: An open-field arena, typically made of a non-porous material for easy cleaning.[5] Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation: Rats are individually habituated to the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test to reduce novelty-induced stress.[5]
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. Each rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes).[2][5] The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a close proximity (e.g., 2 cm) to the object.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set period (e.g., 3-5 minutes), and the time spent exploring the familiar and novel objects is recorded.[2][5]
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task is a behavioral paradigm used to assess cognitive flexibility, a key component of executive function.[6][7] The task requires the animal to shift its attention between different perceptual dimensions of a stimulus.
Apparatus: A testing chamber with a starting compartment and two choice compartments.[6] Each choice compartment contains a digging pot. Stimuli consist of different digging media (e.g., sand, sawdust) and different odors applied to the media. A food reward is buried in the correct pot.
Procedure: The task consists of a series of discrimination problems:
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli based on one dimension (e.g., digging medium).
-
Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced, but the rule for the relevant dimension remains the same.
-
Intradimensional Shift (IDS): New stimuli from the same dimension are introduced, requiring the rat to apply the learned rule to new exemplars.
-
Extradimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one, requiring the rat to shift its attentional set. This is the key measure of cognitive flexibility.
-
Reversal Learning: The rewarded and unrewarded stimuli within a dimension are switched.
Data Analysis: The primary measure of performance is the number of trials required to reach a set criterion of consecutive correct choices (e.g., 6 out of 8). An increase in trials to criterion during the EDS phase compared to the IDS phase is indicative of a cognitive flexibility deficit.
Signaling Pathways and Experimental Workflow
Signaling Pathway of an α4β2 nAChR Agonist (TC-2403)
An agonist like TC-2403 directly binds to the orthosteric site of the α4β2 nicotinic acetylcholine receptor, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+. The resulting depolarization of the neuronal membrane can lead to the firing of action potentials and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, in brain regions associated with cognition.
Signaling Pathway of an α4β2 nAChR Positive Allosteric Modulator (dFBr)
A Positive Allosteric Modulator (PAM) like this compound does not activate the α4β2 nAChR on its own. Instead, it binds to a distinct allosteric site on the receptor. This binding event enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). The potentiation can manifest as an increased probability of channel opening, a prolonged open time, or a decreased rate of desensitization. The net effect is an amplification of the physiological cholinergic signal, leading to enhanced downstream effects similar to those of an agonist but in a more temporally and spatially controlled manner, dependent on endogenous ACh release.
General Experimental Workflow for Cognitive Testing
The following diagram illustrates a typical workflow for evaluating the effects of investigational compounds on cognitive performance in rodent models.
References
- 1. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b-neuro.com [b-neuro.com]
- 7. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of Desformylflustrabromine and Varenicline in Preclinical Addiction Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of Desformylflustrabromine (dFBr) and varenicline (B1221332) in preclinical models of addiction. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological profiles, experimental data, and underlying mechanisms of these two compounds in the context of substance abuse.
Executive Summary
This compound (dFBr), a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), and varenicline, a partial agonist at the same receptors, both show promise in preclinical addiction models. While varenicline is an established smoking cessation aid, dFBr presents a novel mechanism with potentially different therapeutic implications. This guide synthesizes available data on their receptor binding, effects on drug self-administration, conditioned place preference, and withdrawal symptoms.
Mechanism of Action
Varenicline acts as a partial agonist at α4β2 nAChRs. This means it binds to the same site as nicotine (B1678760) but elicits a weaker response. In the absence of nicotine, varenicline's agonist activity can alleviate withdrawal symptoms and cravings by providing a moderate level of receptor stimulation and subsequent dopamine (B1211576) release. In the presence of nicotine, it acts as an antagonist, blocking nicotine from binding and reducing the rewarding effects of smoking.[1][2] Varenicline is also a full agonist at α7 nAChRs.[3]
This compound (dFBr) is a positive allosteric modulator (PAM) of α4β2 nAChRs.[4] Unlike varenicline, it does not bind to the nicotine binding site (orthosteric site) but to a different (allosteric) site on the receptor. By itself, dFBr is not believed to activate the receptor or induce dopamine release in the nucleus accumbens, suggesting a lower potential for abuse.[5] Instead, it enhances the effect of the natural neurotransmitter, acetylcholine (ACh), when it binds to the receptor.[4] This modulation helps to normalize receptor function and may reduce the motivation to seek nicotine.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and varenicline from preclinical studies. Direct comparative studies are limited; therefore, data from separate studies are presented.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR | Other | Source |
| Varenicline | 0.06 - 0.4 | 322 - 125 | Moderate Affinity | α6β2*: 0.12 nM | [5][6][7] |
| dFBr | Low micromolar affinity | Low micromolar affinity | No effect | Inhibits muscle-type nAChR (IC50 ~1 µM) | [8][9] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Efficacy in Nicotine Self-Administration Models
| Compound | Species | Dose Range | Effect on Nicotine Self-Administration | Source |
| Varenicline | Rat | 1 - 3 mg/kg | Dose-dependently decreased | [10][11][12] |
| dFBr | Rat | Not specified | Reduced | [4][13] |
Table 3: Efficacy in Alcohol Addiction Models
| Compound | Species | Model | Effect on Alcohol-Related Behavior | Source |
| Varenicline | Rat | Self-administration | Selectively decreased ethanol (B145695) consumption | [14] |
| Human | Self-administration | Significantly reduced number of drinks consumed | [15] | |
| dFBr | Rat | Voluntary Consumption | Decreased ethanol consumption and preference | [16][17][18][19] |
Table 4: Effects on Withdrawal Symptoms
| Compound | Species | Withdrawal Model | Effect | Source |
| Varenicline | Human | Smoking Abstinence | Reduced craving and withdrawal symptoms | [20] |
| dFBr | Mouse | Spontaneous Nicotine Withdrawal | Dose-dependent reversal of anxiety-like behavior and somatic signs | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nicotine Self-Administration (Rat Model)
-
Subjects: Male and female Sprague-Dawley or Wistar rats.[8]
-
Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a tone generator.[11] The chamber is connected to an infusion pump for nicotine delivery.
-
Training: Rats are trained to press an active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).[8] Each infusion is paired with a visual and auditory cue. The other lever is inactive. Sessions are typically 1-2 hours daily for several weeks.[7][8]
-
Testing: After stable self-administration is established, the effect of dFBr or varenicline is assessed by administering the compound prior to the self-administration session and measuring the change in lever pressing and nicotine intake.[11]
-
Extinction and Reinstatement: Following stable self-administration, lever pressing can be extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior can then be triggered by a nicotine prime, presentation of the conditioned cues, or a stressor. The ability of dFBr or varenicline to block reinstatement is then evaluated.[11]
References
- 1. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline Improves Mood and Cognition during Smoking Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Administration of this compound Relieves Chemically Induced Pain in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine vapor method to induce nicotine dependence in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Varenicline-Induced Elevation of Dopamine in Smokers: A Preliminary [11C]-(+)-PHNO PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Distinct behavioral phenotypes in ethanol-induced place preference are associated with different extinction and reinstatement but not behavioral sensitization responses [frontiersin.org]
- 16. Assessing Nicotine Dependence Using an Oral Nicotine Free-Choice Paradigm in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models of Alcohol Use Disorder and their Application for Pathophysiological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-β-erythroidine's Antagonism of Desformylflustrabromine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydro-β-erythroidine (DHβE) and Desformylflustrabromine (dFBr), focusing on the antagonistic effects of DHβE on the activity of dFBr at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.
Executive Summary
Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nAChRs, with a notable selectivity for the α4β2 subtype.[1] In contrast, this compound (dFBr) is a positive allosteric modulator (PAM) that enhances the response of α4β2 nAChRs to acetylcholine (ACh) without activating the receptor on its own.[2][3] At higher concentrations, dFBr can also inhibit α4β2 receptors, likely through open-channel block.[2][3] Experimental evidence from in vivo studies demonstrates that DHβE effectively antagonizes the physiological effects potentiated by dFBr, confirming their opposing actions at the α4β2 nAChR. This guide will delve into the quantitative data, experimental protocols, and signaling pathway interactions that define this relationship.
Data Presentation
In Vitro Pharmacology
The following table summarizes the key pharmacological parameters of DHβE and dFBr at the α4β2 nAChR, as determined by in vitro electrophysiological and binding assays.
| Compound | Mechanism of Action | Target Receptor | Potency (α4β2 nAChR) | Efficacy | Reference |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | Neuronal nAChRs (α4β2 selective) | IC₅₀: 0.37 µM | Blocks ACh-mediated receptor activation | [1] |
| This compound (dFBr) | Positive Allosteric Modulator (PAM) | Neuronal nAChRs (α4β2 selective) | EC₅₀ for potentiation: ~0.2 µM | Potentiates ACh-induced currents by >265% | [2][4] |
In Vivo Antagonism
The table below presents data from in vivo studies demonstrating the antagonistic effect of DHβE on dFBr-potentiated, nicotine-induced behaviors in rodent models.
| Experimental Model | Animal Model | dFBr Effect | DHβE Dose | Outcome of DHβE Co-administration | Reference |
| Nicotine-Induced Hypothermia | Mice | Enhances nicotine's hypothermic effect | 2 mg/kg | Fully blocked the enhancement of nicotine-induced hypothermia by dFBr | [5] |
| Neuropathic Pain (Chronic Constriction Injury) | Rats | Potentiates nicotine-induced antinociception | 3.2 mg/kg | Antagonized the discriminative stimulus effects of nicotine (B1678760), suggesting it would block dFBr's potentiation | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This in vitro technique is crucial for characterizing the effects of compounds on ion channels like nAChRs expressed in a controlled system.
Objective: To determine the IC₅₀ of DHβE and the EC₅₀ of dFBr's potentiation at α4β2 nAChRs.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection, filled with 3 M KCl.[7]
-
The membrane potential is clamped at a holding potential of -70 mV.
-
Acetylcholine (ACh) is applied to elicit a baseline current response.
-
For DHβE (Antagonist): Oocytes are pre-incubated with varying concentrations of DHβE before co-application with a fixed concentration of ACh (e.g., EC₅₀). The inhibition of the ACh-induced current is measured.
-
For dFBr (PAM): Varying concentrations of dFBr are co-applied with a fixed, sub-maximal concentration of ACh (e.g., EC₁₀-EC₂₀). The potentiation of the ACh-induced current is measured.
-
-
Data Analysis: Dose-response curves are generated to calculate the IC₅₀ for DHβE and the EC₅₀ for dFBr's potentiation.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to assess the analgesic effects of compounds on nerve injury-induced pain.
Objective: To evaluate the antagonistic effect of DHβE on the dFBr-potentiated antinociceptive effects of nicotine.
Protocol:
-
Surgical Procedure:
-
Post-Operative Recovery: Animals are allowed to recover for at least 24 hours before behavioral testing.[9]
-
Behavioral Testing (Mechanical Allodynia):
-
Animals are placed in a testing apparatus with a wire mesh floor.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Drug Administration:
-
Animals receive systemic administrations (e.g., intraperitoneal or subcutaneous) of vehicle, nicotine, nicotine + dFBr, or nicotine + dFBr + DHβE.
-
-
Data Analysis: Changes in the paw withdrawal threshold are measured over time to assess the antinociceptive effects and their antagonism.
Nicotine-Induced Hypothermia Model
This in vivo model assesses the central effects of nicotinic compounds by measuring changes in core body temperature.
Objective: To determine if DHβE can block the enhancement of nicotine-induced hypothermia by dFBr.
Protocol:
-
Animal Acclimation: Mice are acclimated to the testing room and individual cages.
-
Baseline Temperature Measurement: Core body temperature is measured using a rectal probe or telemetry device.[10]
-
Drug Administration:
-
Mice are pretreated with DHβE (e.g., 2 mg/kg) or vehicle.
-
Subsequently, they are treated with nicotine (e.g., 0.5 mg/kg) in combination with dFBr (e.g., 6 mg/kg) or vehicle.[5]
-
-
Temperature Monitoring: Core body temperature is monitored at regular intervals (e.g., 15, 30, 60 minutes) post-injection.
-
Data Analysis: The change in body temperature from baseline is calculated to determine the extent of hypothermia and the antagonistic effect of DHβE.
Mandatory Visualization
Signaling Pathway at the α4β2 Nicotinic Acetylcholine Receptor
Caption: Interaction of DHβE and dFBr at the α4β2 nAChR.
Experimental Workflow for In Vivo Antagonism Studies
Caption: Workflow for in vivo assessment of DHβE antagonism.
Logical Relationship of DHβE's Antagonism
Caption: Logical flow of DHβE's antagonism of dFBr's effects.
References
- 1. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 2. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 10. Nicotine-induced hypothermia through an indirect dopaminergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of dFBr and Galantamine on Nicotinic Acetylcholine Receptor Function
For Immediate Release
This guide provides a detailed comparative analysis of two modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs): desformylflustrabromine (dFBr) and galantamine. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, subtype selectivity, and functional effects, presenting the information in a clear, comparative format.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels pivotal in various physiological processes, including cognitive function, and are significant targets in the development of therapeutics for neurological disorders.[1] Both dFBr and galantamine are known to modulate nAChR function, but they do so through distinct mechanisms and with differing subtype selectivities. This guide aims to provide an objective comparison based on available experimental data.
Mechanism of Action
This compound (dFBr) is identified as a positive allosteric modulator (PAM) that selectively potentiates α4β2 nAChRs.[2][3] As a Type II PAM, dFBr does not have intrinsic agonist activity but enhances the response to agonists like acetylcholine (ACh).[4] It is thought to increase the channel opening frequency and prolong the open duration.[4][5] At concentrations below 10 μM, dFBr potentiates agonist-evoked currents, while at higher concentrations, it exhibits inhibitory effects, likely through open-channel blockade.[2][3]
Galantamine presents a more complex, dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and also acts as an allosterically potentiating ligand (APL) of several nAChR subtypes.[6][7] This dual action is unique among Alzheimer's disease medications.[7][8] However, there is conflicting evidence regarding its role as a PAM. Some studies report that galantamine potentiates agonist responses at concentrations between 0.1-1 μM and acts as an inhibitor at concentrations above 10 μM.[9] Conversely, other research suggests that galantamine is not a positive allosteric modulator of α7 or α4β2 receptors and that at concentrations of 10 μM and above, it acts as an open-channel pore blocker.[10][11]
Comparative Data on nAChR Modulation
The following tables summarize the quantitative data on the effects of dFBr and galantamine on various nAChR subtypes.
Table 1: Effects of dFBr on nAChR Subtypes
| nAChR Subtype | Effect | Agonist | Concentration of dFBr | Potentiation/Inhibition | Experimental System |
| α4β2 | Potentiation | ACh | < 10 μM | Up to 265% potentiation | Xenopus oocytes |
| α4β2 | Inhibition | ACh | > 10 μM | Inhibition | Xenopus oocytes |
| α7 | Inhibition | ACh | IC₅₀ of 44 μM | Inhibition | Xenopus oocytes |
| α3β4 | No Potentiation | - | - | - | - |
| Muscle-type | Inhibition | ACh | IC₅₀ of ~1 μM | Inhibition | Xenopus oocytes |
Data sourced from[2][3][5][12].
Table 2: Effects of Galantamine on nAChR Subtypes
| nAChR Subtype | Effect | Agonist | Concentration of Galantamine | Potentiation/Inhibition | Experimental System |
| α4β2 | Potentiation | ACh | 0.1 - 1 μM | - | HEK-293 cells |
| α4β2 | Inhibition | ACh | > 10 μM | Inhibition | Xenopus oocytes |
| α4β2 | No Potentiation | ACh | 10 nM - 1 μM | No effect | Xenopus oocytes |
| α7 | Potentiation | ACh | 0.1 μM | 22% increase in current | Xenopus oocytes |
| α7 | Inhibition | ACh | Higher concentrations | Inhibition | Xenopus oocytes |
| α7 | No Potentiation | ACh | 10 nM - 1 μM | No effect | Xenopus oocytes, HEK293 cells |
| α3β4 | Potentiation | ACh | 0.1 - 1 μM | - | HEK-293 cells |
| α6β4 | Potentiation | ACh | 0.1 - 1 μM | - | HEK-293 cells |
Data sourced from[6][9][10][11][13][14]. The conflicting findings on α4β2 and α7 subtypes are noted.
Experimental Protocols
The primary method for characterizing the effects of dFBr and galantamine on nAChR function is electrophysiology, specifically two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes and patch-clamp recording in mammalian cell lines like HEK293.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation : Xenopus laevis oocytes are surgically removed and enzymatically defolliculated.
-
cRNA Injection : Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubation : Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording :
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (typically -60 mV to -80 mV).
-
The agonist (e.g., acetylcholine) is applied alone or co-applied with the modulator (dFBr or galantamine) at various concentrations.
-
The resulting ion currents are recorded and analyzed to determine the effects on receptor function (potentiation, inhibition, changes in EC₅₀).[2][10]
-
Patch-Clamp Electrophysiology in HEK293 Cells
-
Cell Culture and Transfection : Human Embryonic Kidney 293 (HEK293) cells are cultured and stably or transiently transfected with plasmids encoding the nAChR subunits of interest.
-
Cell Plating : Transfected cells are plated onto coverslips for recording.
-
Whole-Cell Patch-Clamp Recording :
-
A glass micropipette filled with an internal solution is brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped.
-
Agonists and modulators are applied to the cell via a perfusion system.
-
Visualizations
Experimental Workflow for nAChR Functional Analysis
Experimental workflow for TEVC in Xenopus oocytes.
Signaling Pathway of nAChR Allosteric Modulation
Allosteric modulation of nAChR signaling.
Conclusion
dFBr and galantamine both modulate nAChR function, but with key differences. dFBr is a selective PAM for α4β2 nAChRs, exhibiting a clear dose-dependent switch from potentiation to inhibition.[2][3] Galantamine has a dual action as an AChE inhibitor and an allosteric modulator of multiple nAChR subtypes.[6][7] However, its specific effects as a PAM, particularly on α4β2 and α7 subtypes, are subject to conflicting reports in the literature, with some studies indicating a lack of potentiation and others demonstrating it.[9][10][11][13] These differences in selectivity and mechanism of action have important implications for their therapeutic applications and for the design of future nAChR-targeting drugs. Further research is needed to fully elucidate the precise binding sites and molecular mechanisms underlying the modulatory effects of galantamine.
References
- 1. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Allosteric Binding Site of Desformylflustrabromine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desformylflustrabromine (dFBr) and its allosteric binding site on the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the understanding and validation of this promising therapeutic target.
This compound, a marine alkaloid, has emerged as a significant positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor, the most abundant heteromeric nAChR subtype in the brain.[1] Its ability to enhance the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without direct activation makes it a compelling candidate for therapeutic development in conditions linked to cholinergic deficits, such as Alzheimer's disease and nicotine (B1678760) addiction.[1][2] This guide delves into the experimental validation of dFBr's allosteric binding site, comparing its performance with another notable α4β2 nAChR PAM, LY2087101.
Performance Comparison of α4β2 nAChR Positive Allosteric Modulators
The following table summarizes the quantitative data for this compound and LY2087101, highlighting their efficacy and potency as PAMs of the α4β2 nAChR.
| Compound | Receptor Subtype | Potency (EC₅₀) | Efficacy (Eₘₐₓ / % Potentiation) | Mechanism of Action |
| This compound (dFBr) | α4β2 nAChR | ~0.2 µM[3] | >265%[4] | Positive Allosteric Modulator / Inhibitor (>10 µM)[4] |
| LY2087101 | (α4)₃(β2)₂ nAChR (low sensitivity) | Not explicitly stated | ~840%[5] | Positive Allosteric Modulator[5] |
| (α4)₂(β2)₃ nAChR (high sensitivity) | Not explicitly stated | ~450%[5] | Positive Allosteric Modulator[5] |
Experimental Protocols
Validating the allosteric binding site of a compound like this compound involves a multi-faceted approach, combining functional assays to characterize its modulatory effects and binding assays to identify its interaction site. Below are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is crucial for characterizing the functional effects of allosteric modulators on ion channels expressed in Xenopus oocytes.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of dFBr in modulating ACh-induced currents at α4β2 nAChRs.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the human α4 and β2 nAChR subunits. The ratio of α4 to β2 cRNA can be biased to express predominantly high-sensitivity (e.g., 1:5) or low-sensitivity (e.g., 5:1) receptor isoforms.[6] Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of ACh to determine the potentiation of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of dFBr.
-
Calculate the percentage of potentiation for each concentration of dFBr relative to the ACh-alone response.
-
Plot the percentage of potentiation against the logarithm of the dFBr concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Radioligand Binding Assay
This assay is used to determine if a compound binds to the same site as a known radiolabeled ligand (orthosteric site) or to a different (allosteric) site.
Objective: To determine if dFBr competes with an orthosteric ligand for binding to the α4β2 nAChR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR or from brain tissue known to be rich in this receptor subtype.
-
Competition Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled orthosteric ligand for the α4β2 nAChR (e.g., [³H]epibatidine or [³H]cytisine).
-
Add increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known orthosteric competitor, like nicotine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of dFBr by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the dFBr concentration.
-
A lack of displacement of the radiolabeled orthosteric ligand by dFBr suggests that dFBr does not bind to the orthosteric site and is therefore likely an allosteric modulator.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the α4β2 nAChR signaling pathway and a typical workflow for validating an allosteric binding site.
Caption: Signaling pathways of the α4β2 nAChR.
Caption: Workflow for allosteric binding site validation.
Conclusion
The validation of this compound's allosteric binding site on the α4β2 nAChR is a critical step in its development as a potential therapeutic agent. This guide provides a framework for understanding the comparative performance of dFBr and the experimental approaches necessary for its characterization. The presented data and protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of allosteric modulation of nicotinic acetylcholine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of dFBr: A Comparative Analysis of Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of desformylflustrabromine (dFBr) binding affinity and functional potency against other nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. The data presented is supported by experimental findings to offer an objective evaluation of dFBr's performance.
This compound (dFBr) is a marine alkaloid that has garnered significant interest for its potent and selective modulation of nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator (PAM) for certain neuronal nAChR subtypes, such as α4β2 and α2β2, while also exhibiting inhibitory effects on other subtypes like α7 and muscle-type nAChRs.[1][2] This dual functionality makes dFBr a compelling subject for cross-validation against other known nAChR ligands.
Comparative Binding Affinity of dFBr and Other nAChR Ligands
The binding affinity of dFBr to nAChRs has been characterized through various radioligand binding assays, revealing its interaction with multiple sites on the receptor complex. Unlike the endogenous agonist acetylcholine (ACh), which binds to the orthosteric site, dFBr exhibits a more complex binding profile, interacting with allosteric sites within the ion channel and the extracellular domain.[1][2]
A comparative analysis of dFBr's binding affinity against other well-characterized nAChR ligands is summarized in the table below. The data highlights dFBr's higher affinity for the desensitized state of the receptor's ion channel compared to the resting state.
| Compound | Receptor/State | Assay Type | Measured Affinity (IC50/Keq) | Reference |
| dFBr | Torpedo nAChR (Desensitized State) | [³H]Phencyclidine Competition | ~4 µM | [1][2] |
| dFBr | Torpedo nAChR (Resting State) | [³H]Tetracaine Competition | ~60 µM | [1][2] |
| dFBr | Torpedo nAChR (ACh Binding Site) | [³H]ACh Competition | ~1 mM | [1][2] |
| Tetracaine | Torpedo nAChR (Ion Channel) | Direct Binding | 0.5 µM (Keq) | [1] |
| Phencyclidine | Torpedo nAChR (Ion Channel) | Not Specified | High Affinity | [1] |
Functional Potency: A Dual Modulator
The functional consequence of dFBr binding is subtype-dependent, showcasing its versatility as both a potentiator and an inhibitor of nAChR activity. This dualistic nature is a key aspect of its pharmacological profile.
Positive Allosteric Modulation
At sub-micromolar concentrations, dFBr potentiates the response of α4β2 and α2β2 nAChRs to acetylcholine.[1][3] This makes it a promising candidate for therapeutic strategies aimed at enhancing cholinergic signaling in conditions associated with nAChR hypofunction.
| Compound | nAChR Subtype | Effect | Potency (EC50) | Efficacy (Maximal Potentiation) | Reference |
| dFBr | α4β2 | PAM | ~0.2 µM - 1.6 µM | ~300-400% | [3][4] |
| 5-bromo dFBr | α4β2 | PAM | 0.4 µM | >2x dFBr | [3] |
| LY2087101 | (α4)3(β2)2 | PAM | Not Specified | ~840% | [5] |
| LY2087101 | (α4)2(β2)3 | PAM | Not Specified | ~450% | [5] |
Inhibition of nAChR Function
Conversely, at concentrations greater than 1 µM, dFBr inhibits α4β2, α2β2, and α7 nAChRs.[1][2] It also acts as a potent noncompetitive inhibitor of muscle-type nAChRs.[1]
| Compound | nAChR Subtype | Effect | Potency (IC50) | Reference |
| dFBr | Human Muscle (αβεδ) | Inhibition | ~1 µM | [1][2] |
| dFBr | Torpedo (αβγδ) | Inhibition | ~1 µM | [1] |
| dFBr | α7 | Inhibition | >1 µM | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in the study of dFBr, the following diagrams are provided.
Figure 1: nAChR signaling pathway showing binding sites for ACh, dFBr (PAM and inhibitor).
References
- 1. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Desformylflustrabromine: A Comparative Guide to its Preclinical Effects and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction to Desformylflustrabromine and the Imperative of Reproducibility
This compound, an indole (B1671886) alkaloid originally isolated from the marine bryozoan Flustra foliacea, has emerged as a significant research tool and potential therapeutic agent.[1] It acts as a selective positive allosteric modulator of α4β2 and α2β2 subtypes of neuronal nAChRs.[2][3][4] This mechanism of action, where DFFB enhances the effect of the endogenous neurotransmitter acetylcholine (B1216132) without directly activating the receptor, makes it a promising candidate for treating neurological and psychiatric disorders such as Alzheimer's disease, nicotine (B1678760) addiction, and alcohol dependence.[3][5][6]
The reproducibility of preclinical research findings is a cornerstone of scientific progress, ensuring that discoveries are robust and can be confidently built upon.[7][8] In the context of drug development, consistent findings across different laboratories are critical for validating a compound's therapeutic potential and justifying the significant investment in clinical trials. This guide aims to provide a transparent overview of the existing preclinical data on DFFB, allowing researchers to critically evaluate the consistency of its reported effects.
Comparative Analysis of this compound's In Vitro Effects
The primary in vitro effect of DFFB is the potentiation of acetylcholine (ACh)-induced currents at α4β2 nAChRs. The following table summarizes key quantitative data from different studies, providing a snapshot of the consistency of these findings.
| Parameter | Reported Value | Receptor Subtype | Experimental System | Reference |
| Maximal Potentiation | >265% | α4β2 | Xenopus oocytes | [2][5] |
| 295 ± 67% | α4β2 | Xenopus oocytes | [1] | |
| ~225% | α4β2 | Xenopus oocytes | [1] | |
| 127 ± 18% | α2β2 | Xenopus oocytes | [3] | |
| pEC50 for Potentiation | 120 ± 0.6 nM | α4β2 | Xenopus oocytes | [1] |
| EC50 for Potentiation | 446 ± 124 nM | α2β2 | Xenopus oocytes | [3] |
| Inhibitory IC50 | 150 ± 0.2 µM | α4β2 | Xenopus oocytes | [1] |
| 11.3 ± 2.3 µM | α2β2 | Xenopus oocytes | [3] | |
| ~1 µM | human muscle (αβεδ) and Torpedo (αβγδ) | Xenopus oocytes | [9] |
Comparative Analysis of this compound's In Vivo Effects
Studies in animal models have explored the behavioral effects of DFFB, particularly in the context of substance abuse.
| Animal Model | DFFB Dose | Effect | Reference |
| Sprague-Dawley Rats (Male) | 3 mg/kg | Significantly reduced 20% ethanol (B145695) intake and preference at 4 and 24 hours. | [6][10] |
| Sprague-Dawley Rats (Female) | 1 and 3 mg/kg | Significantly reduced 20% ethanol intake at 4 hours and 24 hours, and preference at 24 hours. | [6][10] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This is the most common method used to characterize the in vitro effects of DFFB on nAChRs.
1. Oocyte Preparation and Receptor Expression:
-
Ovarian lobes are surgically removed from Xenopus laevis frogs.
-
Oocytes are treated with collagenase to defolliculate them.
-
cRNA encoding the desired human nAChR subunits (e.g., α4 and β2) are injected into the oocytes.[1]
-
Oocytes are incubated for several days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording buffer (e.g., ND-96).[1]
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
Agonists (e.g., acetylcholine) and modulators (e.g., DFFB) are applied to the oocyte via the perfusion system.
-
The resulting currents are recorded and analyzed.[5]
3. Data Analysis:
-
Concentration-response curves are generated by applying a range of agonist concentrations in the presence and absence of DFFB.
-
Parameters such as EC50 (half-maximal effective concentration), Emax (maximal effect), and the degree of potentiation are calculated using non-linear curve fitting software.[1]
Intermittent Access Two-Bottle Choice (IA2BC) Model of Voluntary Alcohol Consumption
This in vivo model is used to assess the effect of DFFB on alcohol drinking behavior in rodents.
1. Acclimation and Habituation:
-
Rats are individually housed and acclimated to the vivarium.
-
They are given access to two water bottles to habituate them to the two-bottle choice paradigm.
2. Induction of Alcohol Consumption:
-
Rats are given intermittent access to one bottle of 20% ethanol and one bottle of water for several weeks to establish a baseline of voluntary alcohol consumption.[10]
3. Drug Administration and Data Collection:
-
Once a stable drinking pattern is established, rats are randomly assigned to receive injections of either vehicle or DFFB at different doses (e.g., 1 mg/kg, 3 mg/kg).[6]
-
The amount of ethanol and water consumed is measured at specific time points (e.g., 4 hours and 24 hours) after drug administration.[6][10]
-
Ethanol preference is calculated as the ratio of ethanol consumed to total fluid intake.
4. Data Analysis:
-
Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to compare ethanol intake and preference between the different treatment groups.[6]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of nAChR modulation by DFFB.
Caption: General experimental workflow for DFFB characterization.
Comparison with Alternatives
While DFFB is a selective PAM for β2-containing nAChRs, other compounds also modulate nAChR activity.
| Compound | Mechanism of Action | Selectivity | Reference |
| Physostigmine | Acetylcholinesterase inhibitor; also a potentiating ligand for nAChRs. | Non-selective | [1] |
| Levamisole | Potentiating ligand for nAChRs. | Non-selective | [1] |
| Galantamine | Acetylcholinesterase inhibitor and PAM at nAChRs. | Non-selective | [9] |
| Mecamylamine | Non-selective nAChR antagonist. | Non-selective | [6] |
| Dihydro-β-erythroidine (DHβE) | Selective α4β2 nAChR antagonist. | α4β2 | [6] |
Conclusion
The available preclinical data from independent research groups demonstrate a generally consistent pharmacological profile for this compound as a positive allosteric modulator of α4β2 and α2β2 nAChRs. The reported potentiation of ACh-induced currents is of a similar magnitude across different studies, and the in vivo effects on ethanol consumption appear reproducible. Minor variations in reported potency (EC50/pEC50 values) could be attributable to differences in experimental conditions, such as the specific expression system or recording solutions used.[1]
For researchers and drug development professionals, the convergence of findings from multiple laboratories strengthens the case for DFFB as a valuable research tool and a viable therapeutic lead. Future research, including direct cross-laboratory validation studies, would further solidify our understanding of DFFB's effects and its potential for clinical translation.
References
- 1. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
Desformylflustrabromine: A Comparative Analysis of its Selectivity Profile Against Other Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of desformylflustrabromine (dFBr), a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), with other notable nAChR PAMs. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comprehensive overview for those involved in the development of nAChR-targeted therapeutics.
Introduction to Nicotinic Acetylcholine Receptors and Positive Allosteric Modulators
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological and psychiatric disorders. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist. This modulatory approach offers the potential for greater subtype selectivity and a more nuanced physiological effect compared to direct-acting agonists.
This compound (dFBr): A Profile
This compound is a marine alkaloid that has been identified as a selective PAM for nAChRs containing the β2 subunit.[1] It potentiates the response to acetylcholine at nanomolar to low micromolar concentrations.[2] At higher concentrations (typically in the micromolar range), dFBr can exhibit inhibitory effects, likely through open-channel block.[2][3][4]
Comparative Selectivity Profile of nAChR PAMs
The following table summarizes the quantitative data on the selectivity and potency of dFBr in comparison to other well-characterized nAChR PAMs. The data is compiled from various electrophysiological studies.
| Compound | Primary Target Subtype(s) | Other Affected Subtype(s) | Potentiation (EC50) | Maximal Potentiation (Emax) | Inhibition (IC50) | Reference(s) |
| This compound (dFBr) | α4β2, α2β2 | α7 (inhibition) | α4β2 (HS): ~2.5 μM α4β2 (LS): ~0.4 μM | ~265% (α4β2) | α4β2: ~150 μM α7: ~44 μM | [2][3][4][5] |
| NS9283 | α4β2 (LS isoform - (α4)3(β2)2) | (α2)3(β2)2, (α2)3(β4)2, (α4)3(β4)2 | ~0.11 μM ((α4)3(β2)2) | >1500% ((α4)3(β2)2 with TC-2559) | - | [2][6] |
| CMPI | α4β2 (LS isoform - (α4)3(β2)2) | None reported | ~0.3 µM ((α4)3(β2)2) | ~400% ((α4)3(β2)2) | - | [5][6][7] |
| PNU-120596 (Type II) | α7 | None reported | ~1-3 μM | >1000% | - | [8][9] |
| NS-1738 (Type I) | α7 | α3β4, α4β2 (inhibition) | ~1-5 μM | Variable | α3β4, α4β2 (μM range) | [2][10] |
| Galantamine | α4β2, α7 | Other heteromeric subtypes | μM range | Variable (increases affinity with little change in efficacy) | - | [11] |
HS: High Sensitivity isoform ((α4)2(β2)3); LS: Low Sensitivity isoform ((α4)3(β2)2). EC50 and Emax values can vary depending on the agonist used and experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two-electrode voltage clamp (TEVC) studies using Xenopus laevis oocytes and patch-clamp electrophysiology on mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels, including nAChRs.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits). For studying different isoforms of α4β2, the ratio of injected cRNAs is varied (e.g., 1:5 for high-sensitivity and 5:1 for low-sensitivity isoforms).[5] Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -90 mV).
-
The agonist (e.g., acetylcholine) is applied at a specific concentration (often the EC20 or EC50) to elicit a baseline current.
-
The PAM is then co-applied with the agonist, and the change in current amplitude and kinetics is measured.
-
Dose-response curves are generated by applying a range of PAM concentrations to determine EC50 and Emax values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel activity from single cells, such as HEK293 or CHO cells, stably or transiently expressing the nAChR subtype of interest.
Methodology:
-
Cell Culture: Mammalian cells are cultured on coverslips and transfected with plasmids containing the cDNA for the desired nAChR subunits.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external saline solution.
-
Pipette and Sealing: A glass micropipette with a small tip opening (resistance of 3-5 MΩ) is filled with an internal solution mimicking the intracellular environment. The pipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Agonist and PAM solutions are applied via a rapid perfusion system, and the resulting currents are recorded and analyzed.
Signaling Pathways and Modulator Classification
The activation of nAChRs by an agonist leads to the opening of the ion channel and subsequent influx of cations, primarily Na+ and Ca2+. This triggers a cascade of downstream signaling events. PAMs enhance this initial signal.
Caption: nAChR signaling pathway and the action of a Positive Allosteric Modulator (PAM).
The classification of nAChR PAMs is primarily based on their target subtype and their effect on receptor desensitization.
Caption: Classification of common nAChR Positive Allosteric Modulators (PAMs).
Conclusion
This compound exhibits a distinct selectivity profile as a positive allosteric modulator of β2-containing nAChRs, particularly the α4β2 and α2β2 subtypes. Its lack of potentiation at α7 and other heteromeric nAChRs distinguishes it from broader-spectrum PAMs like galantamine and the highly selective α7 PAMs. Within the α4β2 subtype, dFBr modulates both high and low sensitivity isoforms, contrasting with PAMs like NS9283 and CMPI which show a preference for the low sensitivity isoform. This comparative analysis, supported by established experimental methodologies, provides a valuable resource for researchers investigating the complex pharmacology of nicotinic acetylcholine receptors.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Desformylflustrabromine's Mechanism of Action
An Objective Comparison of Desformylflustrabromine with Alternative Nicotinic Acetylcholine (B1216132) Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of this compound's (DFFB) mechanism of action. While initial interest may lie in its effects on the α7 nicotinic acetylcholine receptor (nAChR), extensive research has conclusively identified DFFB as a selective positive allosteric modulator (PAM) of the α4β2 nAChR .[1] This distinction is critical for the accurate design and interpretation of in vivo studies.
This document will therefore focus on the in vivo validation of DFFB as an α4β2 nAChR PAM, comparing its performance with other compounds targeting this receptor subtype. For a broader perspective, a comparative overview of representative α7 nAChR PAMs is also included to highlight the distinct experimental considerations and outcomes for these two important classes of nicotinic modulators.
Comparative In Vivo Performance of α4β2 nAChR Positive Allosteric Modulators
The following table summarizes the key in vivo findings for this compound and other notable α4β2 nAChR PAMs. This data facilitates a direct comparison of their efficacy in relevant animal models.
| Compound | Animal Model | Key In Vivo Effects | Dosage Range | Administration Route | Key Findings |
| This compound (DFFB) | Rat | Reduced nicotine (B1678760) self-administration.[2] | 3-6 mg/kg | Subcutaneous | DFFB dose-dependently decreased nicotine intake without affecting food self-administration, suggesting it is not a general behavioral suppressant.[2] DFFB itself was not self-administered, indicating a low abuse potential.[2] |
| Rat | Enhanced cognitive flexibility in the attentional set-shifting task (ASST).[3] | 0.3-1.0 mg/kg | Intraperitoneal | DFFB reversed cognitive deficits, and this effect was blocked by an α4β2 nAChR antagonist, confirming the mechanism of action.[3] | |
| Mouse | Potentiated nicotine-induced antiallodynia in a neuropathic pain model.[4] | 6-9 mg/kg | Intraperitoneal | DFFB alone had no analgesic effect but significantly enhanced the pain-relieving effects of a low dose of nicotine.[4] | |
| Rat | Decreased voluntary ethanol (B145695) consumption.[1] | 4 mg/kg | Not specified | DFFB significantly reduced ethanol intake and preference in both male and female rats.[1] | |
| NS9283 | Rodent | Enhanced the analgesic effects of the α4β2 agonist ABT-594 in inflammatory and neuropathic pain models.[5] | Not specified | Not specified | NS9283 by itself did not produce an antinociceptive effect but amplified the effect of an α4β2 agonist.[5] |
| CMPI | Not specified in provided abstracts | Potentiates the low-sensitivity (α4)3(β2)2 nAChR isoform.[6] | Not specified | Not specified | In vitro data suggests high selectivity for a specific α4β2 receptor stoichiometry.[6] In vivo validation data is not readily available in the provided search results. |
Comparative In Vivo Performance of α7 nAChR Positive Allosteric Modulators (for context)
To provide a point of comparison, this table summarizes the in vivo data for two well-characterized α7 nAChR PAMs. Note the differences in animal models and behavioral endpoints compared to the α4β2 PAMs.
| Compound | Animal Model | Key In Vivo Effects | Dosage Range | Administration Route | Key Findings |
| PNU-120596 (Type II PAM) | Rat | Improved auditory gating deficits induced by amphetamine.[7][8] | Not specified | Systemic | This was the first demonstration of in vivo efficacy for an α7 nAChR PAM in a model relevant to schizophrenia.[7][8] |
| Mouse | Attenuated nociceptive behavior in the formalin test (a model of tonic pain).[9] | Not specified | Systemic | PNU-120596 produced antinociception on its own and acted synergistically with the endogenous α7 agonist choline.[9] | |
| NS-1738 (Type I PAM) | Rat | Counteracted scopolamine-induced deficits in a water-maze learning task.[10] | Not specified | Not specified | Improved performance in the social recognition test, demonstrating pro-cognitive effects.[10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and comparator compounds.
Nicotine Self-Administration (Rat)
-
Objective: To assess the effect of a compound on the reinforcing properties of nicotine, a measure of its potential to treat nicotine addiction.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Training: Rats are placed in the operant chambers and trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a visual cue (e.g., illumination of a light). The other lever is inactive. Training continues until stable responding is achieved.
-
Testing: Once responding is stable, rats are pre-treated with the test compound (e.g., DFFB) or vehicle at various doses before the self-administration session.
-
Data Collection: The number of infusions earned and the number of presses on both the active and inactive levers are recorded.
-
-
Endpoint: A significant reduction in the number of nicotine infusions in the drug-treated group compared to the vehicle group indicates a decrease in the reinforcing effects of nicotine.[2]
Attentional Set-Shifting Task (ASST) (Rat)
-
Objective: To evaluate cognitive flexibility, an executive function that is often impaired in psychiatric and neurological disorders.
-
Apparatus: A testing apparatus that allows for the presentation of different digging media and odors as discriminative stimuli.
-
Procedure:
-
Habituation and Training: Rats are habituated to the testing apparatus and trained to dig in a pot containing a specific odor to receive a food reward.
-
Discrimination Phases: Rats learn a series of discriminations where they must attend to a specific stimulus dimension (e.g., odor) and ignore an irrelevant dimension (e.g., digging medium).
-
Intra-dimensional (ID) Shift: A new set of stimuli is introduced, but the relevant dimension remains the same (e.g., new odors).
-
Extra-dimensional (ED) Shift: A new set of stimuli is introduced, and the previously irrelevant dimension becomes the relevant one (e.g., digging medium is now the cue). This shift requires cognitive flexibility.
-
Testing: The test compound (e.g., DFFB) or vehicle is administered before the testing session.
-
-
Endpoint: The number of trials required to reach a criterion of correct choices in each phase is measured. A reduction in the number of trials to criterion in the ED phase in the drug-treated group indicates enhanced cognitive flexibility.[3]
Formalin-Induced Nociception (Mouse)
-
Objective: To assess the analgesic properties of a compound in a model of tonic (persistent) pain.
-
Procedure:
-
Acclimation: Mice are placed in an observation chamber for a period of time to acclimate.
-
Compound Administration: The test compound (e.g., PNU-120596) or vehicle is administered.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Endpoint: A significant reduction in the duration of nociceptive behaviors in the late phase in the drug-treated group compared to the vehicle group indicates an analgesic effect.[9]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the α4β2 nAChR and a typical experimental workflow for in vivo validation.
Caption: Signaling pathway of the α4β2 nAChR with DFFB modulation.
Caption: A generalized experimental workflow for in vivo validation.
References
- 1. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]
- 2. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: this compound potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β2 neuronal nicotinic receptor positive allosteric modulation: an approach for improving the therapeutic index of α4β2 nAChR agonists in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Desformylflustrabromine: A Guide for Laboratory Professionals
Disclaimer: As of the current date, a specific, officially mandated disposal protocol for Desformylflustrabromine (dFBr) has not been established by regulatory agencies. The following guidelines are based on established best practices for the disposal of hazardous, neurotoxic, and halogenated organic compounds in a laboratory setting. It is imperative that all procedures are conducted in strict accordanceance with the safety protocols and regulations set forth by your institution's Environmental Health and Safety (EHS) department.
This compound is a brominated indole (B1671886) alkaloid with known neurotoxic properties, acting as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors.[1][2] Due to its chemical structure and biological activity, it must be treated as hazardous waste. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental protection.
Key Chemical and Safety Data
The following table summarizes essential data for this compound, informing the necessary precautions for its handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₆H₂₁BrN₂ | |
| Molar Mass | 321.26 g/mol | |
| Appearance | Solid | |
| Hazard Class | Halogenated Organic Compound, Neurotoxin | [3] |
| Primary Hazards | Potential neurotoxicity, unknown long-term health effects. | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. | [6] |
Recommended Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be required. Consult your institution's EHS for specific guidance.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[7]
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[3]
-
Do not dispose of this compound solutions down the drain.[8]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and volume of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Neurotoxin").
Storage of Hazardous Waste
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be:
-
Clearly marked.
-
Away from general laboratory traffic.
-
In secondary containment to prevent the spread of spills.
Arranging for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste transfer. Do not attempt to dispose of this chemical through general waste or incineration without EHS approval.
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ‘Safer’ Chemicals Still Linked to Neurotoxicity, Developmental Effects | NC State News [news.ncsu.edu]
- 5. Occupational Neurotoxicology - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Desformylflustrabromine
Disclaimer: No specific Safety Data Sheet (SDS) for Desformylflustrabromine was publicly available at the time of this writing. The following guidance is based on general laboratory safety principles for handling potentially hazardous, novel, or poorly characterized research chemicals. It has been reported that this compound exhibits cytotoxic effects on the human colon cancer cell line HCT 116.[1] Therefore, caution is strongly advised. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Gloves | ASTM D6978 tested, powder-free nitrile or neoprene gloves. Double gloving is mandatory. | Prevents dermal absorption of the compound. | All handling activities, including weighing and dissolution. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene (B1209903) or similar low-permeability fabric. | Protects skin and personal clothing from contamination. | All handling activities. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. | All handling activities. |
| Face Shield | Full-face shield worn over safety glasses or goggles. | Provides an additional layer of protection for the face from splashes. | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved P100 particulate respirator. For potential vapor exposure, a combination cartridge respirator may be necessary. | Prevents inhalation of fine particles or aerosols. | When handling the compound outside of a certified chemical fume hood. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. | Required when working in a designated potent compound handling area. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a certified and calibrated chemical fume hood is operational.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Donning Personal Protective Equipment (PPE):
-
Follow a strict donning procedure to ensure complete protection. A recommended sequence is illustrated in the workflow diagram below.
3. Experimental Procedures:
-
Conduct all manipulations of this compound, especially in its powdered form, within a chemical fume hood to minimize inhalation exposure.
-
When weighing the compound, use a dedicated, calibrated analytical balance inside the fume hood and handle the powder with care to avoid generating dust.
-
Keep containers of the compound sealed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
4. Decontamination:
-
After handling is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Carefully remove PPE, avoiding contact with the outer surfaces. A recommended doffing sequence is illustrated in the workflow diagram below.
-
Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound down the drain.
-
Contaminated Labware: Disposable labware should be disposed of as hazardous waste. Reusable glassware must be decontaminated with a validated procedure before washing.
Consult your institution's EHS department for specific hazardous waste disposal protocols.
IV. Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
